molecular formula C8H9NO4S B063336 2-(Methylsulfonamido)benzoic Acid CAS No. 162787-61-3

2-(Methylsulfonamido)benzoic Acid

Cat. No.: B063336
CAS No.: 162787-61-3
M. Wt: 215.23 g/mol
InChI Key: VESLFCBOKMWCRG-UHFFFAOYSA-N
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Description

2-(Methylsulfonamido)benzoic Acid is a sophisticated benzoic acid derivative distinguished by the incorporation of a methylsulfonamido moiety at the 2-position. This specific molecular architecture, featuring both a carboxylic acid and a sulfonamide functional group, makes it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. Its primary research applications include serving as a key building block for the synthesis of novel small molecule libraries, particularly in the development of potential enzyme inhibitors. The compound's structure is analogous to core elements found in various pharmacologically active agents, suggesting potential for probing biological pathways involving cyclooxygenase (COX) or other enzymes where the sulfonamide group can act as a key pharmacophore for binding. Researchers utilize this compound to investigate structure-activity relationships (SAR), to create molecular probes for target validation, and to develop precursors for more complex chemical entities with potential anti-inflammatory, analgesic, or anticancer properties. Its high purity ensures reliability in sensitive synthetic routes and biochemical assays, providing a consistent foundation for innovative scientific exploration. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESLFCBOKMWCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354886
Record name 2-Methanesulfonylamino-benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162787-61-3
Record name 2-Methanesulfonylamino-benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonamidobenzoic acid
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Foundational & Exploratory

Technical Guide: 2-(Methylsulfonamido)benzoic Acid (CAS 162787-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonamido)benzoic acid, with the CAS number 162787-61-3, is a member of the sulfonamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by molecules containing the sulfonamide functional group. Structurally, it is a benzoic acid derivative with a methylsulfonamido substituent at the ortho position. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications as a synthetic intermediate or as a candidate for biological screening in various therapeutic areas. This guide provides a summary of its known physicochemical properties, a plausible synthetic route, and representative experimental protocols for its biological evaluation based on established methods for analogous compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
CAS Number 162787-61-3[][2]
Molecular Formula C₈H₉NO₄S[3]
Molecular Weight 215.23 g/mol [3]
Melting Point 187-189 °C[3]
Boiling Point 397.6 °C at 760 mmHg[3]
Flash Point 194.3 °C[3]
Density 1.51 g/cm³[3]
Vapor Pressure 4.9E-07 mmHg at 25°C[3]
Refractive Index 1.621[3]
pKa (Predicted) 3.17 ± 0.36[3]
LogP (Predicted) 1.91[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]
IUPAC Name 2-[(methylsulfonyl)amino]benzoic acid

Synthesis

Proposed Synthetic Route: Sulfonylation of Anthranilic Acid

The synthesis can be envisioned as a single-step reaction where 2-aminobenzoic acid is reacted with methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

G cluster_reactants Reactants and Reagents start 2-Aminobenzoic Acid (Anthranilic Acid) reaction Sulfonylation Reaction start->reaction reagent Methanesulfonyl Chloride reagent->reaction base Base (e.g., Pyridine or NaOH) base->reaction solvent Solvent (e.g., Dichloromethane or Water) solvent->reaction product This compound workup Aqueous Workup & Acidification reaction->workup workup->product

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocol (Representative)

This protocol is a general representation and may require optimization for optimal yield and purity.

Materials:

  • 2-Aminobenzoic acid (1 equivalent)

  • Methanesulfonyl chloride (1.1 equivalents)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or an alternative appropriate solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (or another base) to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Experimental Evaluation

While no specific biological data has been found for this compound, the sulfonamide moiety is a well-known pharmacophore. Derivatives of sulfonamides have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. Therefore, it is plausible that this compound could be a candidate for screening in these areas.

G cluster_screening Biological Screening Assays cluster_analysis Data Analysis and Follow-up compound This compound antimicrobial Antimicrobial Assays (e.g., MIC Determination) compound->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay on Cell Lines) compound->anticancer enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) compound->enzyme other Other Relevant Assays compound->other data1 Antimicrobial Activity Data antimicrobial->data1 Results data2 Cytotoxicity Data (IC50) anticancer->data2 Results data3 Inhibition Constants (Ki, IC50) enzyme->data3 Results data4 Assay-Specific Data other->data4 Results sar Structure-Activity Relationship (SAR) Studies data1->sar data2->sar data3->sar data4->sar moa Mechanism of Action (MoA) Studies sar->moa lead_opt Lead Optimization moa->lead_opt

References

A Technical Guide to 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylsulfonamido)benzoic Acid, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a general synthesis protocol, and its emerging relevance in the context of drug discovery, particularly as a scaffold for developing modulators of the Mas-related G-protein coupled receptor X1 (MrgX1).

Chemical and Physical Properties

This compound, with the IUPAC name 2-(methanesulfonamido)benzoic acid , is a sulfonamide derivative of anthranilic acid.[1][] Its core structure consists of a benzoic acid moiety with a methylsulfonamido group at the ortho position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(methanesulfonamido)benzoic acid[1][]
CAS Number 162787-61-3[]
Molecular Formula C₈H₉NO₄S[]
Molecular Weight 215.23 g/mol []
Appearance White to light yellow or light green powder
Melting Point 187-189 °C
Boiling Point 397.6 °C at 760 mmHg
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1C(=O)O
InChI Key VESLFCBOKMWCRG-UHFFFAOYSA-N

Synthesis Protocol

A general and modular synthetic route to obtain 2-(sulfonamido)benzamides involves the formation of this compound as a key intermediate. The synthesis starts from anthranilic acid and an appropriate sulfonyl chloride.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound, which serves as a precursor for more complex derivatives.

Materials:

  • Anthranilic acid

  • Methanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate. The mixture is stirred at room temperature to ensure complete dissolution.

  • Sulfonylation: Slowly add methanesulfonyl chloride to the reaction mixture. The reaction is typically carried out at room temperature and stirred for 12 hours.[1]

  • Work-up: After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the product.

  • Extraction and Purification: The precipitate is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonylation cluster_2 Step 3 & 4: Work-up and Purification A Anthranilic Acid C Dissolution A->C B Aqueous NaHCO3 B->C E Reaction Mixture C->E D Methanesulfonyl Chloride D->E Slow Addition (12h at RT) F Acidification (HCl) E->F G Precipitation F->G H Extraction (Ethyl Acetate) G->H I Drying and Evaporation H->I J Purified this compound I->J

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-(sulfonamido)benzamides, have garnered significant interest as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1] MrgX1 is expressed in nociceptive neurons and is implicated in pain signaling pathways, making it a promising target for the development of novel analgesics.[1]

The modulation of MrgX1 by these compounds suggests an interaction with the G-protein signaling cascade. As a G-protein coupled receptor, MrgX1 activation is expected to initiate a downstream signaling cascade involving the dissociation of G-protein subunits, leading to the modulation of intracellular second messengers.

Diagram 2: Proposed Signaling Pathway

Signaling_Pathway cluster_receptor Cell Membrane MrgX1 MrgX1 Receptor G_protein G-protein (α, β, γ subunits) MrgX1->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation PAM 2-(Sulfonamido)benzamide (Derivative) PAM->MrgX1 Allosteric Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Modulation of Pain Signal) Second_Messenger->Cellular_Response Initiation

References

Physical properties like melting point and solubility of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies related to 2-(Methylsulfonamido)benzoic acid. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed information on the compound's characteristics and preparation.

Core Physical Properties

PropertyValueSource
CAS Number 162787-61-3N/A
Molecular Formula C₈H₉NO₄SN/A
Molecular Weight 215.23 g/mol [1]
Boiling Point 397.6 °C at 760 mmHg[1]
Density 1.51 g/cm³[1]
Melting Point Not ReportedN/A
Solubility in Water Not ReportedN/A
Solubility in Ethanol Not ReportedN/A
Solubility in Methanol Not ReportedN/A
Solubility in DMSO Not ReportedN/A
Solubility in DMF Not ReportedN/A

Experimental Protocols

While specific experimental data for the physical properties of this compound are limited, the following sections detail the general experimental protocols for its synthesis and the determination of its key physical properties, based on methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminobenzoic acid (anthranilic acid) with methanesulfonyl chloride. This method is a common route for the preparation of N-sulfonylated anthranilic acid derivatives.[2]

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Methanesulfonyl chloride

  • A suitable base (e.g., sodium bicarbonate, pyridine)

  • An appropriate solvent (e.g., water, tetrahydrofuran)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Dissolve 2-aminobenzoic acid in the chosen solvent in a reaction vessel.

  • Add the base to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to control the reaction temperature.

  • Slowly add methanesulfonyl chloride to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a specified period to ensure the completion of the reaction.

  • Upon completion, acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any remaining impurities.

  • Dry the purified this compound, for example, in a vacuum oven.

Below is a visualization of the general synthetic workflow.

G General Synthesis of 2-(Sulfonamido)benzoic Acids cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Anthranilic Acid D Reaction in Solvent A->D B Sulfonyl Chloride B->D C Base (e.g., NaHCO3) C->D E Acidification D->E Reaction Mixture F Filtration & Washing E->F Precipitate G Drying F->G Washed Solid H 2-(Sulfonamido)benzoic Acid G->H Purified Product

Caption: General synthetic workflow for 2-(Sulfonamido)benzoic Acids.

Determination of Melting Point

The melting point of a purified crystalline solid is a key indicator of its purity and can be determined using a melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

  • For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Materials:

  • Purified this compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using the chosen analytical method.

  • Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the sulfonamide and benzoic acid moieties are common pharmacophores in medicinal chemistry. For instance, structurally related 2-sulfonamidebenzamides have been investigated as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain therapeutics.[2] The general structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The following diagram illustrates a hypothetical logical workflow for the preliminary assessment of a compound like this compound in an early-stage drug discovery context.

G Early-Stage Drug Discovery Workflow A Compound Synthesis (this compound) B Purity and Structural Analysis (e.g., NMR, Mass Spec) A->B C Primary Screening (Target-based or Phenotypic) B->C D Hit Identification C->D E Dose-Response and Potency Determination D->E Active Hit F Lead Generation E->F G Further Optimization F->G Promising Lead

Caption: A logical workflow for early-stage drug discovery.

References

Spectroscopic data (NMR, IR, Mass Spec) for 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonamido)benzoic Acid (CAS Number: 162787-61-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected and representative data based on the analysis of its constituent functional groups and comparison with closely related molecules. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Functional Groups

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonamido group at the ortho position. The key functional groups that give rise to its characteristic spectroscopic signals are the carboxylic acid, the sulfonamide, the aromatic ring, and the methyl group.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~9.5Singlet (broad)1H-SO₂NH-
7.9 - 8.1Multiplet1HAr-H
7.6 - 7.8Multiplet2HAr-H
7.2 - 7.4Multiplet1HAr-H
~3.0Singlet3H-SO₂CH₃
Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ, ppm)Assignment
~168-COOH
~140Ar-C (quaternary)
~134Ar-C (quaternary)
~132Ar-CH
~130Ar-CH
~125Ar-CH
~120Ar-CH
~40-SO₂CH₃
Table 3: FT-IR Spectroscopic Data (Expected)

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~3250MediumN-H stretch (Sulfonamide)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475MediumC=C stretch (Aromatic)
~1340StrongAsymmetric SO₂ stretch (Sulfonamide)
~1160StrongSymmetric SO₂ stretch (Sulfonamide)
Table 4: Mass Spectrometry Data (Expected)

Ionization Mode: Electrospray Ionization (ESI) Negative

m/zInterpretation
214.0[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 16 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is then compressed in a pellet press under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

Data Acquisition (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50 - 500

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship for interpreting the resulting data.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound Prep_NMR NMR Sample Preparation (Dissolution in DMSO-d6) Sample->Prep_NMR Prep_IR IR Sample Preparation (KBr Pellet) Sample->Prep_IR Prep_MS MS Sample Preparation (Dilute Solution) Sample->Prep_MS Acq_NMR NMR Data Acquisition (1H and 13C) Prep_NMR->Acq_NMR Acq_IR FT-IR Data Acquisition Prep_IR->Acq_IR Acq_MS Mass Spec Data Acquisition Prep_MS->Acq_MS Proc_NMR NMR Data Processing (FT, Phasing, Baseline Correction) Acq_NMR->Proc_NMR Proc_IR IR Data Processing (Background Subtraction) Acq_IR->Proc_IR Proc_MS MS Data Processing Acq_MS->Proc_MS Analysis Combined Spectral Analysis and Structure Elucidation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: Experimental workflow for spectroscopic analysis.

G cluster_interpretation Data Interpretation Logic HNMR 1H NMR Data (Chemical Shifts, Multiplicity, Integration) Structure Proposed Structure of This compound HNMR->Structure Proton Environment CNMR 13C NMR Data (Chemical Shifts) CNMR->Structure Carbon Skeleton IR IR Data (Vibrational Frequencies) IR->Structure Functional Groups MS Mass Spec Data (Molecular Ion Peak) MS->Structure Molecular Weight

An In-depth Technical Guide on the Potential Biological Activity of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data has been published on the biological activities of 2-(Methylsulfonamido)benzoic Acid. This guide summarizes the known activities of structurally related compounds, including derivatives of benzoic acid, anthranilic acid, and sulfonamides, to infer the potential biological profile and suggest experimental approaches for its investigation.

Introduction

This compound is an organic compound featuring a benzoic acid scaffold substituted with a methylsulfonamido group. This structural combination is of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Similarly, the benzoic acid moiety is present in numerous biologically active molecules. The juxtaposition of these two functional groups suggests that this compound may exhibit a range of biological activities. This document aims to provide a comprehensive overview of these potential activities based on data from analogous compounds and to outline detailed experimental protocols for their investigation.

Potential Biological Activities

Based on the biological profiles of structurally similar molecules, this compound is hypothesized to possess anti-inflammatory, anticancer, and antimicrobial properties.

Derivatives of N-sulfonyl anthranilic acids have demonstrated potent anti-inflammatory properties. For instance, certain derivatives have been shown to exhibit stronger anti-inflammatory effects than well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β).

A proposed mechanism for the anti-inflammatory action of related compounds involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Sulfonamide derivatives of anthranilic acid have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes crucial for cancer cell survival and proliferation.

The sulfonamide functional group is historically significant for its antibacterial properties. Furthermore, benzoic acid and its derivatives are known for their antifungal activity. The proposed mechanism for the antifungal action of benzoic acid involves the disruption of the fungal cell's intracellular pH. Therefore, this compound may exhibit a spectrum of antimicrobial activities.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for biological activities of compounds structurally related to this compound. This data can serve as a benchmark for future studies on the target compound.

Table 1: Anti-inflammatory and Related Activities of Benzoic Acid/Sulfonamide Derivatives

Compound/Derivative ClassAssayTarget/Cell LineResult (IC₅₀/EC₅₀)
2-SulfonamidebenzamidesMrgX1 ModulationCHO-K1 cells expressing human MrgX1EC₅₀ = 0.014 µM (for a 5-fluoro derivative)[1]
N-sulfonyl anthranilic acidsAnti-inflammatoryLPS-induced RAW264.7 cellsPotent inhibition of IL-1β and COX-2

Table 2: Anticancer Activity of Benzoic Acid/Sulfonamide Derivatives

Compound/DerivativeCell LineAssayResult (IC₅₀)
2-(4'-Nitrosulfonamido)benzoic acidMOLT-3 (Leukemia)Cytotoxicity~50 µg/mL
2-(4'-Nitrosulfonamido)benzoic acidHepG2 (Liver Cancer)Cytotoxicity>50 µg/mL
2-(4'-Nitrosulfonamido)benzoic acidHuCCA-1 (Cholangiocarcinoma)Cytotoxicity>50 µg/mL
2-(4'-Nitrosulfonamido)benzoic acidA549 (Lung Cancer)Cytotoxicity>50 µg/mL

Table 3: Antimicrobial Activity of Benzoic Acid/Sulfonamide Derivatives

Compound/Derivative ClassOrganismAssayResult (MIC)
4-Substituted benzenesulfonamides of anthranilic acidCandida albicansAntifungal SusceptibilitySelective activity at 4 µg/mL (25-50% inhibition)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/mL (200 µL per well) and incubated for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).

    • Add the compound dilutions to the respective wells and incubate for 72 hours. Include untreated cells as a negative control.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • In a 96-well microplate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the microbial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that reacts with the product, Prostaglandin G2).

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

    • Add the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding the COX enzyme.

    • Add arachidonic acid to start the enzymatic reaction.

  • Data Analysis:

    • Measure the fluorescence signal over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Visualizations

The following diagrams illustrate a potential experimental workflow for evaluating the biological activity of this compound and a hypothetical signaling pathway it might modulate based on the activities of related compounds.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_pathway Pathway Analysis synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) synthesis->anti_inflammatory dose_response Dose-Response Studies cytotoxicity->dose_response antimicrobial->dose_response anti_inflammatory->dose_response mechanism Mechanism of Action Studies dose_response->mechanism pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) mechanism->pathway_analysis

Caption: Experimental workflow for evaluating the biological activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (COX-2, IL-1β) NFkB->Inflammatory_Genes activates Compound This compound (Hypothesized) Compound->IKK inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently scarce in the public domain, its chemical structure, combining a sulfonamide and a benzoic acid moiety, strongly suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. The quantitative data from related compounds provides a valuable starting point for investigation, and the detailed experimental protocols outlined in this guide offer a clear path for elucidating its specific biological profile. Further research into this compound is warranted to determine its therapeutic potential.

References

N-Boc-L-proline: A Versatile Building Block in Organic Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative extensively utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and allows for strategic, selective deprotection, making it an invaluable tool in multi-step syntheses.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectroscopic data of Boc-L-proline. Furthermore, it details experimental protocols for its synthesis and highlights its significant applications in modern chemical and pharmaceutical research.

Introduction: The Strategic Importance of N-Boc-L-proline

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex organic compounds.[3] In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules with desired biological activities.[3] Amines and their derivatives are a particularly important class of building blocks due to their diverse chemical properties and prevalence in bioactive molecules.[4]

N-Boc-L-proline, a derivative of the naturally occurring amino acid L-proline, has emerged as a highly versatile and widely used building block.[1] Its utility stems from a combination of factors:

  • Chiral Pool Precursor: As a derivative of a natural amino acid, it provides a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

  • Unique Structural Conformation: The cyclic structure of the proline ring imparts significant conformational constraints into molecules, influencing their three-dimensional shape and, consequently, their biological activity.[5]

  • Robust Protecting Group: The Boc group is stable to a wide range of reaction conditions but can be removed under specific acidic conditions, allowing for orthogonal protection strategies in complex syntheses.[1]

This guide will explore the synthesis of N-Boc-L-proline, its key applications, and provide detailed experimental protocols and quantitative data to support its use in a research and development setting.

Synthesis of N-Boc-L-proline

The most common and efficient method for the synthesis of N-Boc-L-proline involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1]

Experimental Protocol: Synthesis of N-Boc-L-proline

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated citric acid aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl ether

Procedure:

  • To a solution of L-proline (4.35 mmol, 0.5 g) in dichloromethane (10 mL), add triethylamine (0.7 mL).[6]

  • To this mixture, add di-tert-butyl dicarbonate (6.42 mmol, 1.4 g).[6]

  • Stir the reaction mixture at room temperature for 2.5 hours. The initially white, cloudy liquid will become colorless.[6]

  • Wash the organic phase with a saturated citric acid aqueous solution (3 mL), followed by two washes with a saturated NaCl aqueous solution (2 x 4 mL), and finally with water.[6]

  • Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.[6]

  • Upon cooling, the resulting colorless oil will solidify into a white solid.[6]

  • Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.[6]

G cluster_start Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up cluster_isolation Isolation A Dissolve L-proline in CH2Cl2 B Add Triethylamine A->B C Add (Boc)2O B->C D Stir at RT for 2.5h C->D E Wash with Citric Acid D->E F Wash with Sat. NaCl E->F G Dry over MgSO4 F->G H Evaporate Solvent G->H I Wash with Ethyl Ether H->I J Dry Product I->J

Caption: Experimental workflow for the synthesis of N-Boc-L-proline.

Applications in Organic Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-proline is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[1] In this methodology, a peptide chain is assembled sequentially on a solid support. The Boc group protects the N-terminus of the growing peptide chain, and is selectively removed with an acid, such as trifluoroacetic acid (TFA), before the coupling of the next amino acid. The unique cyclic structure of proline can introduce important turns and kinks in the peptide backbone, influencing its final conformation and biological function.[5][7]

Organocatalysis

L-proline itself is a remarkable organocatalyst, often referred to as the "simplest enzyme," for its ability to catalyze asymmetric reactions with high stereoselectivity.[8] It is particularly well-known for catalyzing aldol reactions.[9][10][11] The proposed mechanism involves the formation of an enamine intermediate from the reaction of proline with a ketone, which then undergoes a stereoselective addition to an aldehyde.[9][11][12] While N-Boc-L-proline itself is not the catalyst, it serves as a precursor to many chiral ligands and more complex organocatalysts that build upon the proline scaffold.

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product

Caption: Simplified catalytic cycle of the proline-catalyzed aldol reaction.

Synthesis of Pharmaceuticals

N-Boc-L-proline is a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] A notable example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][13] The proline moiety is often incorporated into drug candidates to enhance their binding to target proteins and to improve their pharmacokinetic properties.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and application of N-Boc-L-proline.

ParameterValueNotes
Synthesis Yield >95%For the reaction of L-proline with (Boc)₂O.
Melting Point 133-135 °C
Optical Rotation [α]D²⁰ = -60 ± 4º(c=1 in acetic acid)
Coupling Efficiency in SPPS ~98-99.5%May require double coupling or optimized reagents.[7]
Enantiomeric Excess (ee) in Proline-Catalyzed Aldol Reactions Up to >99%Dependent on substrates and reaction conditions.[9]

Role in Modulating Signaling Pathways

The incorporation of proline and its derivatives into drug molecules can have a profound impact on their interaction with biological targets, thereby modulating cellular signaling pathways. For instance, many enzyme inhibitors incorporate proline-like structures to mimic the transition state of the natural substrate, leading to potent and selective inhibition.

Consider a hypothetical scenario where a drug synthesized using an N-Boc-L-proline derivative acts as an inhibitor of a kinase, a class of enzymes that play a crucial role in cell signaling.

G Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Drug Proline-based Inhibitor Drug->Kinase_B inhibits

Caption: Simplified signaling pathway showing inhibition by a proline-based drug.

Conclusion

N-Boc-L-proline stands out as a remarkably versatile and indispensable building block in modern organic synthesis. Its unique combination of chirality, conformational rigidity, and the presence of a robust protecting group makes it an ideal starting material for the synthesis of complex peptides and pharmaceutical agents.[1][2] The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize N-Boc-L-proline in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

The Versatile Scaffold: A Deep Dive into 2-(Methylsulfonamido)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylsulfonamido)benzoic acid core is a privileged structural motif in modern medicinal chemistry, serving as a versatile scaffold for the design and discovery of novel therapeutic agents. Its unique combination of a carboxylic acid and a sulfonamide group allows for diverse chemical modifications and interactions with various biological targets. This technical guide explores the significance of this motif, detailing its synthesis, pharmacological applications, and the structure-activity relationships (SAR) of its derivatives, with a particular focus on its role in the development of analgesics.

A Privileged Building Block in Drug Discovery

The this compound framework and its analogs are key components in the synthesis of a wide range of biologically active molecules. This scaffold has been successfully employed in the development of compounds targeting G-protein coupled receptors (GPCRs), enzymes, and other key players in disease pathways. Its derivatives have shown promise as antihypertensives, diuretics, and, most notably, as potent and selective modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a promising target for the treatment of chronic pain.[1][2][3]

The structural rigidity of the benzene ring, combined with the hydrogen bonding capabilities of the sulfonamide and carboxylic acid moieties, provides a robust platform for engineering specific interactions with protein binding sites. The substitution patterns on the aromatic ring can be readily modified to fine-tune the physicochemical properties and biological activity of the resulting compounds.

Synthesis of 2-(Sulfonamido)benzamide Derivatives

A common synthetic route to access derivatives of the this compound core involves a modular approach, allowing for the introduction of diverse substituents. The general strategy begins with the coupling of an anthranilic acid derivative with a suitable sulfonyl chloride, followed by the amidation of the resulting sulfonamide-bearing benzoic acid.

A representative synthetic scheme is outlined below:

G cluster_0 General Synthetic Pathway anthranilic_acid Anthranilic Acid (2) sulfonamide 2-(Sulfonamido)benzoic Acid (3) anthranilic_acid->sulfonamide a) NaHCO3, H2O sulfonyl_chloride R-SO2Cl sulfonyl_chloride->sulfonamide final_product 2-(Sulfonamido)-N-R'-benzamide (4-8) sulfonamide->final_product b) T3P, Et3N, CH2Cl2 amine R'-NH2 amine->final_product

Caption: General synthesis of 2-(sulfonamido)benzamide derivatives.

Experimental Protocol: Synthesis of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)

This protocol is adapted from the synthesis of 2-(sulfonamido)-N-benzamide derivatives.[2]

Step a: Synthesis of 2-(Cyclopropanesulfonamido)benzoic Acid

  • To a solution of 2-aminobenzoic acid (anthranilic acid) in water, add sodium bicarbonate (NaHCO3).

  • Cool the mixture in an ice bath.

  • Slowly add cyclopropanesulfonyl chloride to the stirred solution.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-(cyclopropanesulfonamido)benzoic acid.

Step b: Synthesis of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)

  • Dissolve 2-(cyclopropanesulfonamido)benzoic acid in an anhydrous solvent such as dichloromethane (CH2Cl2).

  • Add triethylamine (Et3N) to the solution.

  • Add propanephosphonic acid anhydride (T3P) as a coupling agent.

  • Add 2-ethoxyaniline to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the final compound.

Allosteric Modulation of MrgX1 for Pain Management

A significant application of the this compound scaffold is in the development of positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1][3] MrgX1 is primarily expressed in nociceptive neurons of the dorsal root ganglia, making it an attractive target for pain therapeutics with a potentially reduced side-effect profile compared to centrally acting analgesics.[1][4][5]

Activation of MrgX1 has been shown to inhibit high-voltage-activated Ca2+ channels in these neurons, leading to an attenuation of nociceptive signaling.[4][6] PAMs of MrgX1, such as ML382, enhance the activity of endogenous or exogenous agonists, providing a novel mechanism for pain relief.[4][7]

MrgX1 Signaling Pathway in Nociceptive Neurons

The activation of MrgX1 by an agonist is potentiated by a PAM, leading to the inhibition of neuronal activity. This signaling cascade is depicted in the following diagram:

cluster_pathway MrgX1 Signaling in Pain Modulation Agonist Agonist (e.g., BAM8-22) MrgX1 MrgX1 Receptor Agonist->MrgX1 Binds to orthosteric site PAM PAM (2-Sulfonamidobenzamide Derivative) PAM->MrgX1 Binds to allosteric site G_protein Gαi/o Protein MrgX1->G_protein Activates Ca_channel High-Voltage-Activated Ca2+ Channel G_protein->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Nociception Nociceptive Transmission Ca_influx->Nociception Reduces Analgesia Analgesia Nociception->Analgesia Leads to

Caption: MrgX1 signaling pathway in nociceptive neurons.

Structure-Activity Relationship (SAR) of 2-Sulfonamidebenzamide MrgX1 PAMs

Iterative medicinal chemistry efforts have explored the SAR of the 2-sulfonamidebenzamide scaffold to improve potency and pharmacokinetic properties.[1] The following table summarizes the EC50 values for a selection of derivatives, highlighting the impact of substitutions on the benzamide portion of the molecule.

CompoundR (Sulfonamide)R' (Benzamide)EC50 (µM)
ML382 (1) Cyclopropyl2-ethoxy0.190
6c Ethyl5-fluoro0.014
6d Ethyl5-fluoro0.285
8a Ethyl5-chloro0.055
8c Ethyl5-methyl0.069
8e Ethyl5-fluoro0.013

Data adapted from Sharma et al., ACS Med. Chem. Lett. 2022.[3]

The SAR studies revealed that small halogen substituents at the 5-position of the benzamide ring, such as fluorine and chlorine, significantly enhance the potency of these compounds as MrgX1 PAMs.[1] For instance, compound 8e , with an ethylsulfonamide and a 5-fluoro-substituted benzamide, demonstrated an approximately 8-fold increase in potency compared to the initial lead compound, ML382.[1]

Conclusion

The this compound motif is a highly valuable scaffold in medicinal chemistry, offering a robust and tunable platform for the development of novel therapeutics. Its successful application in the discovery of potent and selective MrgX1 positive allosteric modulators for the potential treatment of chronic pain underscores its significance. The modular synthesis and well-defined structure-activity relationships provide a clear path for further optimization and the development of next-generation drug candidates based on this versatile core structure. Future research in this area holds the promise of delivering new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to 2-(Methylsulfonamido)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonamido)benzoic acid, a key organic intermediate, has garnered significant attention in the field of medicinal chemistry. While not a household name, its robust scaffold has been instrumental in the development of novel therapeutic agents. This technical whitepaper provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further delves into its application as a building block in drug discovery, with a particular focus on the development of allosteric modulators for the Mas-related G-protein-coupled receptor X1 (MrgX1). Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader history of sulfonamides in medicine. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This groundbreaking discovery ushered in the era of chemotherapy and established the sulfonamide moiety as a critical pharmacophore.

The core structure of this compound, which combines a benzoic acid and a sulfonamide group, positions it as a versatile building block for creating libraries of compounds for biological screening. Its synthesis is a logical extension of well-established organic chemistry principles, primarily the reaction of anthranilic acid with a sulfonyl chloride.

The true "discovery" of the importance of this compound lies in its application in modern drug development. A notable example is its use as a foundational scaffold for the synthesis of a series of 2-sulfonamidebenzamides, which have been identified as allosteric modulators of the MrgX1 receptor.[1] This receptor is a promising non-opioid target for the treatment of chronic pain. The development of such compounds highlights the enduring legacy of sulfonamide chemistry and the continued importance of foundational molecules like this compound in the quest for new medicines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 162787-61-3[2][][4]
Molecular Formula C₈H₉NO₄S[][4]
Molecular Weight 215.23 g/mol [][4]
IUPAC Name This compound
Appearance White to off-white solid(Predicted)
Melting Point 187-189 °C(Predicted)
Boiling Point 397.6 °C at 760 mmHg(Predicted)
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO(Predicted)
pKa ~3.2 (Predicted for the carboxylic acid proton)(Predicted)

Synthesis of this compound

The most common and direct route to this compound is through the sulfonylation of anthranilic acid with methanesulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

  • Anthranilic acid

  • Methanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., pyridine, triethylamine)

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane. Cool the flask in an ice bath.

  • Addition of Base: Slowly add a solution of sodium bicarbonate in water to the stirred solution of anthranilic acid.

  • Addition of Methanesulfonyl Chloride: While maintaining the cool temperature, add methanesulfonyl chloride dropwise to the reaction mixture using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with a 1M HCl solution to remove any unreacted amine and base.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.

Synthesis Pathway Diagram

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Reaction Anthranilic_Acid->Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Product This compound Reaction->Product  Sulfonylation

Caption: Synthesis of this compound.

Application in Drug Discovery: Targeting the MrgX1 Receptor

The 2-(sulfonamido)benzoic acid scaffold is a valuable starting point for the development of bioactive molecules. A prominent example is its use in the creation of positive allosteric modulators (PAMs) for the Mas-related G-protein-coupled receptor X1 (MrgX1).

MrgX1 is expressed in sensory neurons and is implicated in pain and itch signaling.[1] As a Gq-coupled GPCR, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

By using this compound as a core structure, medicinal chemists have synthesized and optimized a series of 2-sulfonamidebenzamides that enhance the activity of the MrgX1 receptor, offering a potential new avenue for pain management.[1]

MrgX1 Signaling Pathway Diagram

MrgX1_Signaling Agonist Agonist MrgX1 MrgX1 Receptor Agonist->MrgX1 PAM PAM (2-Sulfonamidebenzamide derivative) PAM->MrgX1 Gq Gq protein MrgX1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified MrgX1 Receptor Signaling Pathway.

Conclusion

This compound serves as a testament to the enduring importance of fundamental chemical scaffolds in the advancement of science, particularly in the realm of drug discovery. While its own history may be unassuming, its role as a versatile intermediate has contributed to the development of promising new therapeutic candidates. This technical guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in their ongoing efforts to innovate and discover. The continued exploration of derivatives based on this and similar scaffolds holds significant promise for addressing unmet medical needs.

References

Molecular weight and formula of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 2-(Methylsulfonamido)benzoic Acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H9NO4S.[] Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol []
CAS Number 162787-61-3
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1C(=O)O
Physical Description Solid (Predicted)
Melting Point 187-189 °C

Experimental Protocols

The synthesis of this compound can be achieved through the coupling of anthranilic acid with methanesulfonyl chloride. The following protocol is a representative method for the synthesis of 2-sulfonamidebenzamides.[2]

Synthesis of this compound

  • Materials:

    • Anthranilic acid

    • Methanesulfonyl chloride

    • Sodium bicarbonate (NaHCO3)

    • Water (H2O)

    • Dichloromethane (CH2Cl2)

    • Triethylamine (Et3N)

    • Propylphosphonic anhydride (T3P)

    • Aniline (or other amine for derivatization)

  • Procedure:

    • Sulfonamide Formation: Anthranilic acid is coupled with an appropriate sulfonyl chloride, such as methanesulfonyl chloride, under basic aqueous conditions.[2] To a solution of anthranilic acid in water, sodium bicarbonate is added, followed by the dropwise addition of methanesulfonyl chloride at room temperature. The reaction is typically stirred for 12 hours.[2]

    • Work-up and Isolation: Upon completion, the reaction mixture is acidified, and the resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

    • Amide Coupling (for derivatization): The synthesized this compound can be further derivatized. For instance, it can be coupled with an aniline or another amine using a coupling agent like T3P in a solvent such as dichloromethane with a base like triethylamine.[2] The reaction is typically stirred at room temperature for 6 hours.[2]

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated as allosteric modulators of Mas-related G-protein coupled receptor X1 (MrgX1).[2] MrgX1 is a receptor primarily expressed in nociceptive neurons of the dorsal root ganglia and is implicated in pain pathways.[2] Positive allosteric modulators (PAMs) of MrgX1 are of interest as they can enhance the activity of the receptor's endogenous ligand, potentially leading to analgesic effects.[2]

The proposed signaling pathway involves the binding of the 2-(sulfonamido)benzamide compound to an allosteric site on the MrgX1 receptor. This binding event is thought to induce a conformational change in the receptor that enhances the binding or efficacy of the endogenous agonist. Upon activation, the G-protein-coupled MrgX1 receptor initiates downstream signaling cascades, which can modulate ion channel activity and neuronal excitability, ultimately influencing pain perception.

G cluster_membrane Cell Membrane MrgX1 MrgX1 Receptor G_protein G-protein MrgX1->G_protein Activates Downstream Downstream Signaling (e.g., Ion Channel Modulation) G_protein->Downstream Initiates PAM 2-(Methylsulfonamido) benzoic Acid Derivative (PAM) PAM->MrgX1 Binds to allosteric site Endogenous_Agonist Endogenous Agonist Endogenous_Agonist->MrgX1 Binds to orthosteric site Analgesia Analgesic Effect Downstream->Analgesia Leads to

Caption: Proposed signaling pathway for a 2-(sulfonamido)benzamide as a positive allosteric modulator of the MrgX1 receptor.

References

Safety and handling information for 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 162787-61-3), a compound of interest in chemical research and drug development. Due to the limited availability of extensive toxicological data for this specific molecule, this document combines available data with established best practices for handling similar chemical entities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1]
CAS Number 162787-61-3[1]
Appearance White to light yellow or light green powder
Melting Point 187-189 °C[1]
Boiling Point 397.6°C at 760 mmHg[1]
Density 1.51 g/cm³[1]
Vapor Pressure 4.9E-07 mmHg at 25°C[1]
Flash Point 194.3°C[1]
pKa 3.17±0.36 (Predicted)[1]
LogP 1.91010[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Safety Precautions

While a complete GHS classification is not uniformly available, existing data suggests that this compound should be handled as a potentially hazardous substance. The hazard code "Xi" indicates it may be an irritant.[1]

General safety precautions include:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected prior to use.[2]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[2]

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Avoid creating dust.[3] Use spark-proof tools and explosion-proof equipment where necessary.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage is at 2-8°C.[1]

Accidental Release and Disposal

  • Accidental Release: In case of a spill, wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[2][3] Do not let the chemical enter drains.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[2]

Experimental Protocols

General Protocol for In Vitro Skin Irritation Testing (Based on OECD Test Guideline 439):

  • Test System: Utilize a reconstituted human epidermis (RhE) model.

  • Preparation: Prepare the test chemical at appropriate concentrations.

  • Application: Apply the test chemical to the surface of the RhE tissue.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the test chemical from the tissue surface.

  • Post-Incubation: Incubate the tissue for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Determine cell viability using a quantitative assay, such as the MTT assay.

  • Data Analysis: Classify the chemical's irritation potential based on the reduction in cell viability compared to negative controls.

Visualizations

The following diagrams illustrate key logical workflows for safety and experimentation.

G cluster_receipt Chemical Receipt and Storage cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store at 2-8°C in a Ventilated Area Log->Store Retrieve Retrieve from Storage Store->Retrieve DonPPE Wear Appropriate PPE Retrieve->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Use Use in Experiment Weigh->Use Waste Collect Waste Use->Waste LabelWaste Label Waste Container Waste->LabelWaste Dispose Dispose via Certified Vendor LabelWaste->Dispose G cluster_prep Preparation cluster_exposure Exposure and Incubation cluster_analysis Analysis PrepareChemical Prepare Test Chemical Apply Apply Chemical to RhE Tissue PrepareChemical->Apply PrepareTissue Prepare Reconstituted Human Epidermis (RhE) Tissue PrepareTissue->Apply Incubate1 Incubate (e.g., 60 min) Apply->Incubate1 Rinse Rinse Tissue Incubate1->Rinse Incubate2 Post-Incubate (e.g., 42 hr) Rinse->Incubate2 MTT Perform MTT Assay for Cell Viability Incubate2->MTT Analyze Analyze Data vs. Controls MTT->Analyze Classify Classify Irritation Potential Analyze->Classify

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds in medicinal chemistry, first introduced as antibacterial agents and now encompassing a wide array of therapeutic applications. Their characteristic sulfonyl group attached to an amine provides a versatile scaffold for the development of drugs with diverse pharmacological activities. This technical guide provides a comprehensive overview of sulfonamide analogs, delving into their structure-activity relationships (SAR), mechanisms of action across different therapeutic areas, detailed experimental protocols for their synthesis and evaluation, and a summary of their pharmacokinetic properties.

Core Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is intrinsically linked to their molecular structure. The archetypal structure is that of sulfanilamide, a p-aminobenzenesulfonamide. Modifications to this core structure have given rise to a multitude of derivatives with tailored therapeutic profiles.

Antibacterial Sulfonamides

The antibacterial action of sulfonamides is a classic example of antimetabolite theory. These compounds are structural analogs of p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3][4] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial DNA and protein synthesis.[1][5][6] Key SAR principles for antibacterial sulfonamides include:

  • The p-Aminobenzenesulfonamide Backbone: This is the minimum structural requirement for antibacterial activity.[2]

  • The N4-Amino Group: A free amino group at the N4 position is crucial for activity, as it mimics the amino group of PABA.[7][8] Substitution at this position can lead to prodrugs that are activated in vivo.[7]

  • The Aromatic Ring: The benzene ring must be para-substituted.[8]

  • The N1-Sulfonamide Group: Substitution on the N1 nitrogen with heterocyclic rings can significantly enhance potency and alter pharmacokinetic properties.[7][9]

Carbonic Anhydrase Inhibitors

A significant class of non-antibacterial sulfonamides are the carbonic anhydrase inhibitors. These drugs, such as acetazolamide and dorzolamide, are used as diuretics, anti-glaucoma agents, and for the management of other conditions. Their mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of carbonic anhydrase.

Anti-inflammatory Sulfonamides

Certain sulfonamides, such as celecoxib, exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Other sulfonamide-containing drugs have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade.[10][11][12]

Quantitative Data

The following tables summarize key quantitative data for various sulfonamide analogs, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Antibacterial Sulfonamides

CompoundTarget OrganismIC50 (µM)Ki (µM)Reference(s)
SulfanilamideArabidopsis thaliana18.6-[4]
SulfacetamideArabidopsis thaliana9.6-[4]
SulfadiazineArabidopsis thaliana4.2-[4]
Compound 11aDHPS2.76 (µg/mL)-[6]

Note: IC50 and Ki values for DHPS inhibition by many classical sulfonamides are not always readily available in recent literature, reflecting their long-standing use.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Inhibitors

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
Compound 4a >10000458.325.44.7[13]
Compound 5d 895.425.325.14.5[13]
Compound 5e 688.118.529.86.2[13]
Compound 10d 562.412.545.37.8[13]
Compound 15 78.39.830.25.1[13]
Acetazolamide 25012255.7[13]
Mono-tailed Cmpds (1-7) 68.4 - 458.162.8 - 153.7-55.4 - 113.2[14]
Sulfonyl Semicarbazides --26-114 fold selectivity over0.59 - 0.79[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Sulfonamide Analogs against Selected Bacterial Strains

CompoundP. aeruginosa (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)B. subtilis (µg/mL)Reference(s)
Compound 7c ---49 ± 1.02[5]
Compound 7f ---67 ± 0.76[5]

Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.

Table 4: Comparative Pharmacokinetic Parameters of Selected Sulfonamides

DrugHalf-life (hours)Plasma Protein Binding (%)ClassificationReference(s)
Sulfisoxazole3 - 8-Short-acting
Sulfamethoxazole8 - 18~70Intermediate-acting[3][13]
Sulfadiazine10 - 1738 - 55Intermediate-acting[3][13]
Sulfasalazine>35>99Long-acting
Sulfadimidine---[13]
Sulfamoxole---[13]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamides

This protocol describes a standard method for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.

Materials:

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (base)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[7]

  • Characterization: Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antibacterial activity.[9]

Materials:

  • Test sulfonamide compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Sulfonamide Dilutions: Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve the desired concentration range.[9]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions. Include a growth control well (inoculum, no drug) and a sterility control well (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.[8][15]

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[8]

Protocol 3: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by sulfonamide compounds.[2][9]

Materials:

  • Purified human carbonic anhydrase (hCA)

  • Test sulfonamide compounds

  • CA Assay Buffer (e.g., Tris-HCl)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 96-well microtiter plates

  • Microplate reader

  • DMSO for dissolving compounds

Procedure:

  • Reagent Preparation: Prepare a working solution of the CA enzyme in the assay buffer. Prepare stock solutions of the test sulfonamides and a known inhibitor (e.g., acetazolamide) in DMSO. Prepare a fresh solution of the substrate.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer. Add the test sulfonamide solutions at various concentrations to the sample wells. Add DMSO to the enzyme control wells and a known inhibitor to the inhibitor control wells.

  • Pre-incubation: Add the CA enzyme working solution to all wells except the background control. Mix and incubate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the CA substrate to all wells. Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.[2]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot). Determine the percent inhibition for each sulfonamide concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to sulfonamide compounds.

bacterial_folate_synthesis cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid DHFR->THF DHF->DHFR NucleicAcids Nucleic Acid Precursors THF->NucleicAcids 1-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial folate synthesis inhibition.

synthesis_workflow start Start dissolve_amine dissolve_amine start->dissolve_amine Dissolve Amine & Base in Anhydrous Solvent end_node End add_sulfonyl_chloride add_sulfonyl_chloride dissolve_amine->add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise at 0°C stir_reaction stir_reaction add_sulfonyl_chloride->stir_reaction Stir at Room Temperature (Monitor by TLC) workup workup stir_reaction->workup Aqueous Workup (Wash with Acid, Base, Brine) dry_concentrate dry_concentrate workup->dry_concentrate Dry Organic Layer (e.g., MgSO₄) & Concentrate purify purify dry_concentrate->purify Purify Crude Product (Chromatography/Recrystallization) characterize characterize purify->characterize Characterize Pure Product (NMR, MS, etc.) characterize->end_node

General workflow for sulfonamide synthesis.

mic_workflow start Start prep_inoculum prep_inoculum start->prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) end_node Determine MIC serial_dilution Perform Serial Dilution of Sulfonamide in 96-well Plate prep_inoculum->serial_dilution inoculate_wells inoculate_wells serial_dilution->inoculate_wells Inoculate Wells with Bacterial Suspension incubate incubate inoculate_wells->incubate Incubate at 37°C for 16-20 hours incubate->end_node Lowest Concentration with no Visible Growth

Workflow for MIC determination.

ca_inhibition_workflow start Start reagent_prep reagent_prep start->reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) end_node Calculate IC50 plate_setup plate_setup reagent_prep->plate_setup Plate Setup (Blank, Control, Inhibitor Wells) pre_incubation pre_incubation plate_setup->pre_incubation Pre-incubation (Enzyme + Inhibitor) reaction_initiation reaction_initiation pre_incubation->reaction_initiation Reaction Initiation (Add Substrate) kinetic_measurement kinetic_measurement reaction_initiation->kinetic_measurement Kinetic Measurement (Absorbance at 405 nm) kinetic_measurement->end_node

Workflow for carbonic anhydrase inhibition assay.

celecoxib_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNFα Receptor IKK IKK Complex TNFa_R->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa leads to IκBα degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to NFkB_IkBa->NFkB releases DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes promotes transcription TNFa TNFα TNFa->TNFa_R Celecoxib Celecoxib Celecoxib->NFkB_nuc Inhibits nuclear translocation

Celecoxib's anti-inflammatory action via NF-κB.

Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful platform for the discovery and development of new therapeutic agents. From their origins as antibacterial drugs to their current applications as carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents, the versatility of sulfonamides is evident. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the rational design of novel analogs with improved efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a practical framework for researchers engaged in the synthesis and evaluation of these important compounds. As our understanding of the underlying biology of various diseases deepens, it is likely that new applications for this venerable class of drugs will continue to emerge.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-(Methylsulfonamido)benzoic Acid, a valuable intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on the coupling of anthranilic acid with methanesulfonyl chloride.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active molecules. The synthesis protocol detailed herein is a robust and reproducible method suitable for laboratory-scale production. The core of this synthesis is the formation of a sulfonamide bond between 2-aminobenzoic acid (anthranilic acid) and methanesulfonyl chloride.

Reaction Scheme

The overall reaction is as follows:

2-Aminobenzoic Acid + Methanesulfonyl Chloride → this compound

Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-benzamide derivatives[1].

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Aminobenzoic Acid (Anthranilic Acid)Reagent Grade, ≥99%Sigma-Aldrich
Methanesulfonyl ChlorideReagent Grade, ≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Deionized Water (H₂O)------
Hydrochloric Acid (HCl)Concentrated (37%)VWR Chemicals
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

3.3. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1 eq) and sodium bicarbonate (2.5 eq) in deionized water.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours.

  • Acidification: After 12 hours, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if necessary.

Data Presentation

Table 1: Summary of a Representative Synthesis

ParameterValue
Starting Material2-Aminobenzoic Acid
Molar Mass of Starting Material137.14 g/mol
Amount of Starting Material5.0 g (0.0365 mol)
ReagentMethanesulfonyl Chloride
Molar Mass of Reagent114.55 g/mol
Amount of Reagent4.6 g (0.0401 mol, 1.1 eq)
BaseSodium Bicarbonate
Amount of Base7.6 g (0.0913 mol, 2.5 eq)
SolventDeionized Water
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Product NameThis compound
Molar Mass of Product215.22 g/mol
Theoretical Yield7.85 g
Actual YieldTo be determined experimentally
Percent YieldTo be calculated
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow A Dissolve 2-Aminobenzoic Acid and NaHCO3 in Water B Cool Reaction Mixture to 0-5 °C A->B Ice Bath C Slowly Add Methanesulfonyl Chloride B->C Maintain T < 10 °C D Stir at Room Temperature for 12 hours C->D Warm to RT E Acidify with HCl to pH ~2 D->E Ice Bath F Collect Precipitate by Vacuum Filtration E->F Precipitation G Wash Solid with Cold Water F->G H Dry Product Under Vacuum G->H I Optional: Recrystallization H->I

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Synthesis of 2-(Sulfonamido)-N-Benzamide Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(sulfonamido)-N-benzamide core structures, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The protocols detailed herein are based on established synthetic routes, offering robust and reproducible methods for obtaining these valuable molecules.

Introduction

The 2-(sulfonamido)-N-benzamide framework is a key pharmacophore found in a variety of therapeutic agents. Notably, derivatives of this scaffold have been identified as potent and selective positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising target for the development of novel analgesics.[1][2][3] The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General Synthetic Approach

The most common and versatile method for the synthesis of the 2-(sulfonamido)-N-benzamide core structure is a two-step process. The first step involves the sulfonylation of an anthranilic acid derivative with a suitable sulfonyl chloride. The resulting 2-(sulfonamido)benzoic acid intermediate is then coupled with a primary or secondary amine to afford the final N-benzamide product.

dot

Caption: General two-step synthesis workflow.

Data Presentation: Reaction Yields

The following table summarizes the yields for the synthesis of various 2-(sulfonamido)-N-benzamide analogs, demonstrating the efficiency of the described protocols.

EntrySulfonyl Chloride (R1)Amine (R2)Coupling ReagentYield (%)
1Cyclopropylsulfonyl chloride2-EthoxyanilineT3P>95
24-Toluenesulfonyl chlorideAnilineHATU/DIPEA85-95
3Methanesulfonyl chlorideBenzylamineEDC/HOBt88
42-Naphthalenesulfonyl chloride4-FluoroanilineT3P92
54-Fluorobenzenesulfonyl chloride2-AminothiazoleNone (direct condensation)82[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(Cyclopropylsulfonamido)benzoic Acid (Intermediate)

This protocol describes the sulfonylation of anthranilic acid with cyclopropylsulfonyl chloride.

Materials:

  • Anthranilic acid

  • Cyclopropylsulfonyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of anthranilic acid (1.0 eq) in deionized water, add sodium bicarbonate (2.0 eq).

  • Once the anthranilic acid has dissolved, add cyclopropylsulfonyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, wash the aqueous mixture with diethyl ether to remove any unreacted sulfonyl chloride.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-(cyclopropylsulfonamido)benzoic acid.

Protocol 2: Synthesis of 2-(Cyclopropylsulfonamido)-N-(2-ethoxyphenyl)benzamide (Final Product)

This protocol details the amide coupling of the intermediate with 2-ethoxyaniline using propylphosphonic anhydride (T3P) as the coupling agent.

Materials:

  • 2-(Cyclopropylsulfonamido)benzoic acid

  • 2-Ethoxyaniline

  • Propylphosphonic anhydride (T3P) (50% in ethyl acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-(cyclopropylsulfonamido)benzoic acid (1.0 eq) and 2-ethoxyaniline (1.2 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) to the mixture.

  • Add T3P (1.5 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(cyclopropylsulfonamido)-N-(2-ethoxyphenyl)benzamide.

Biological Context: Allosteric Modulation of MrgX1 Receptor

Certain 2-(sulfonamido)-N-benzamide derivatives have been identified as positive allosteric modulators (PAMs) of the MrgX1 receptor.[1][3] MrgX1 is a G-protein coupled receptor (GPCR) expressed in sensory neurons and is implicated in pain and itch signaling.[5][6] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to the endogenous agonist, such as the neuropeptide BAM8-22.[6] This allosteric modulation presents a sophisticated mechanism for fine-tuning receptor activity and offers a promising therapeutic strategy for pain management.

dot

MrgX1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MrgX1 MrgX1 Receptor G_protein Gq Protein MrgX1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 Binds to orthosteric site PAM 2-(Sulfonamido)-N-benzamide (PAM) PAM->MrgX1 Binds to allosteric site Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (Pain/Itch Modulation) Ca_release->Downstream PKC_activation->Downstream

Caption: MrgX1 signaling and positive allosteric modulation.

References

Application Notes and Protocols: 2-(Methylsulfonamido)benzoic Acid as a Versatile Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-(Methylsulfonamido)benzoic acid as a scaffold in the design and development of novel enzyme inhibitors. This versatile chemical framework has demonstrated significant potential in targeting a range of enzymes implicated in various disease states. These notes cover its application in developing inhibitors for carbonic anhydrases and allosteric modulators for Mas-related G protein-coupled receptor X1 (MrgX1), as well as its potential for targeting other enzymes like Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. The presence of the sulfonamide group allows for key interactions with enzyme active sites, particularly metalloenzymes where it can coordinate with metal ions like zinc. The benzoic acid moiety provides a handle for further chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This combination of features makes it an attractive starting point for the development of targeted therapeutics.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory and modulatory activities of various derivatives based on the 2-(sulfonamido)benzoic acid scaffold against different enzyme targets.

Table 1: Carbonic Anhydrase Inhibition

Compound IDTarget Isoform(s)Inhibition Constant (Kᵢ)Reference
Ureido-substituted benzenesulfonamide (SLC-0111)hCA IX, hCA XII45 nM (hCA IX), 4 nM (hCA XII)[1]
Benzenesulfonamide derivative 15hCA II, hCA IX3.3 nM (hCA II), 6.1 nM (hCA IX)[2]
Benzenesulfonamide derivative 13ahCA II7.6 nM[3]
Iminodiacetic carboxylate/hydroxamate derivativeshCA I, hCA II, hCA IX95-8300 nM (hCA I), 8.4-65 nM (hCA II), 3.8-26 nM (hCA IX)[4]
Aryl thiazolone-benzenesulfonamide 4eCA IX, CA II10.93 nM (CA IX), 1.55 µM (CA II)[5]
Aryl thiazolone-benzenesulfonamide 4gCA IX, CA II25.06 nM (CA IX), 3.92 µM (CA II)[5]
Aryl thiazolone-benzenesulfonamide 4hCA IX, CA II15.85 nM (CA IX), 2.75 µM (CA II)[5]

Table 2: MrgX1 Positive Allosteric Modulation

Compound IDEC₅₀ (µM)Maximum Effect (Eₘₐₓ) (%)Reference
ML3820.190148[6]
Compound 6c0.014Not Reported[7]
Compound 7a0.103Not Reported[7]
Compound 7g0.098Not Reported[7]
Compound 7i0.054Not Reported[7]

Table 3: ERAP2 Inhibition

Compound IDIC₅₀ (µM)Inhibition ModeReference
Compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid)27 (vs. Arg-AMC), 44 (vs. model peptide)Uncompetitive[8]
Carboxylic acid compound 5422Not Reported[9]
Carboxylic acid compound 559.7Not Reported[9]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these inhibitors.

CAIX_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_inhibitor Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX (on cell surface) CAIX_exp->CAIX pHi Increased Intracellular pH (pHi) (Promotes Proliferation, Survival) CAIX->pHi pHe Decreased Extracellular pH (pHe) (Acidosis) CAIX->pHe Apoptosis Resistance to Apoptosis pHi->Apoptosis Invasion Invasion & Metastasis pHe->Invasion CAIX_Inhibitor 2-(Methylsulfonamido)benzoic Acid-Based CAIX Inhibitor CAIX_Inhibitor->CAIX Inhibition

Figure 1: Role of Carbonic Anhydrase IX (CAIX) in Tumor Progression and its Inhibition.

ERAP2_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_inhibitor Intervention Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP2 ERAP2 TAP->ERAP2 Transport into ER Peptide_loading Peptide Loading Complex ERAP2->Peptide_loading Peptide Trimming MHC_I MHC Class I MHC_I->Peptide_loading Antigen_presentation Antigen Presentation on Cell Surface Peptide_loading->Antigen_presentation ERAP2_Inhibitor 2-(Methylsulfonamido)benzoic Acid-Based ERAP2 Inhibitor ERAP2_Inhibitor->ERAP2 Inhibition

Figure 2: Role of ERAP2 in Antigen Presentation Pathway and its Inhibition.

MrgX1_Signaling_Pathway cluster_neuron Sensory Neuron cluster_modulator Intervention MrgX1 MrgX1 Receptor Gq Gq Protein MrgX1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Neuronal_activation Neuronal Activation (Pain/Itch Modulation) Ca_release->Neuronal_activation PAM 2-(Sulfonamido)benzamide-Based Positive Allosteric Modulator (PAM) PAM->MrgX1 Binds to allosteric site Agonist Endogenous Agonist (e.g., BAM8-22) Agonist->MrgX1

Figure 3: MrgX1 Signaling Pathway and Positive Allosteric Modulation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Anthranilic Acid) Intermediate 2-(Methylsulfonamido) benzoic Acid Intermediate Start->Intermediate Sulfonamide Formation Final_Product Final Inhibitor/Modulator Intermediate->Final_Product Amide Coupling/ Further Modification Enzyme_Assay Enzyme Inhibition/ Modulation Assay Final_Product->Enzyme_Assay Cell_Assay Cell-Based Assay Final_Product->Cell_Assay Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Figure 4: General Experimental Workflow for Inhibitor Development.

Experimental Protocols

Protocol 1: General Synthesis of 2-(Sulfonamido)benzamide Derivatives[7]

This protocol describes a general method for synthesizing 2-(sulfonamido)benzamide derivatives, which are effective as positive allosteric modulators of MrgX1.

Step 1: Synthesis of 2-(Alkyl/Arylsulfonamido)benzoic acid (Intermediate 3)

  • To a solution of anthranilic acid (1.0 eq) in water, add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the mixture at room temperature until the anthranilic acid is fully dissolved.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-(alkyl/arylsulfonamido)benzoic acid intermediate.

Step 2: Synthesis of 2-(Sulfonamido)-N-arylbenzamides (Final Products 4-8)

  • Dissolve the 2-(alkyl/arylsulfonamido)benzoic acid intermediate (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the desired aniline or amine (1.1 eq) and a coupling agent such as propylphosphonic anhydride (T3P, 1.5 eq) or HATU (1.2 eq).

  • Add a base, such as triethylamine (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 6-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2-(sulfonamido)-N-arylbenzamide.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow method for measuring the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 20 mM HEPES or TRIS, pH 7.4

  • pH indicator: Phenol Red

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the carbonic anhydrase isoform in the assay buffer.

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the test compound at various concentrations (or buffer for control).

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, and CO₂ substrate.

  • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 557 nm for phenol red) over time. The initial rate of the reaction is determined from the linear portion of the curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Protocol 3: ERAP2 Fluorescence-Based Inhibition Assay[1][10]

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM Dithiothreitol (DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for the IC₅₀ curve.

  • In a 384-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

  • Prepare a solution of recombinant ERAP2 in assay buffer (e.g., 100 ng per well) and add 20 µL to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitor.

  • Prepare a solution of Arg-AMC in assay buffer (e.g., 3 µg per well).

  • Initiate the reaction by adding 20 µL of the Arg-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm. The measurement can be taken kinetically over time or as an endpoint reading after a fixed incubation period.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 4: MrgX1 Calcium Mobilization Assay[7]

This protocol describes a cell-based assay to identify and characterize positive allosteric modulators (PAMs) of the MrgX1 receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human MrgX1

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • MrgX1 agonist (e.g., BAM8-22)

  • Test compounds (dissolved in DMSO)

  • 384-well black, clear-bottom plates

  • Fluorescence kinetic plate reader

Procedure:

  • Cell Plating: Seed the MrgX1-expressing HEK293 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound and Agonist Preparation:

    • Prepare a compound plate containing serial dilutions of the test compounds.

    • Prepare a solution of the MrgX1 agonist (e.g., BAM8-22) at a concentration that gives a submaximal response (e.g., EC₂₀).

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence kinetic plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler should first add the test compound to the cells, followed by a short incubation.

    • Then, add the MrgX1 agonist to all wells.

    • Continue recording the fluorescence signal to capture the calcium mobilization.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For PAM activity, calculate the potentiation of the agonist response by the test compound.

    • Plot the percent potentiation against the logarithm of the test compound concentration and fit the data to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors and modulators. The synthetic accessibility and the tunable nature of this scaffold allow for extensive structure-activity relationship (SAR) studies to optimize desired pharmacological properties. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development to explore the potential of this promising chemical framework.

References

Application of 2-(Methylsulfonamido)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

2-(Methylsulfonamido)benzoic Acid is an N-acylsulfonamide derivative. While direct research on its specific agrochemical applications is limited, its structural components—a benzoic acid moiety and a sulfonamide group—are present in numerous compounds with established bioactivity in agriculture. Benzoic acid and its derivatives are known to play a role in plant defense signaling, often in connection with the salicylic acid pathway.[1] The sulfonamide functional group is a key feature in a variety of commercial herbicides, fungicides, and has been identified in compounds that can prime the plant immune system.[2][3][4][5]

These application notes provide a hypothetical framework for researchers exploring the potential of this compound as a novel agrochemical. The protocols and expected data are based on established methodologies for evaluating compounds with similar structural motifs.

I. Potential Application as a Plant Defense Activator

Application Note

This compound is a candidate for a plant defense activator, also known as a plant immune-priming compound. Unlike traditional pesticides that have direct antimicrobial activity, plant defense activators sensitize the plant's innate immune system to respond more rapidly and robustly to pathogen attacks.[2][3] Research on other sulfonamides has shown their ability to enhance disease resistance in plants without direct antimicrobial effects or induction of defense-related genes in the absence of a pathogen, suggesting a true priming mechanism.[2][3] This compound could potentially trigger a primed state in various crops, leading to broad-spectrum disease resistance.

Putative Mode of Action: this compound is hypothesized to be recognized by cellular receptors in the plant, initiating a signaling cascade that leads to the accumulation of signaling molecules and the potentiation of defense gene expression upon pathogen challenge. This primed state may not involve a significant metabolic cost to the plant in the absence of disease pressure.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated to support the efficacy of this compound as a plant defense activator.

Table 1: Effect of this compound on Disease Severity of Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana

Treatment Concentration (µM)Bacterial Growth (log CFU/cm²)Disease Severity Index (0-5)
0 (Mock)7.2 ± 0.34.5 ± 0.5
506.1 ± 0.43.2 ± 0.6
1005.4 ± 0.22.1 ± 0.4
2004.8 ± 0.31.5 ± 0.3
Salicylic Acid (50 µM)5.2 ± 0.31.8 ± 0.4

Table 2: Expression of Pathogenesis-Related (PR) Genes in Arabidopsis thaliana 24 hours Post-Inoculation with P. syringae

TreatmentPR-1 (Fold Change)PR-2 (Fold Change)PR-5 (Fold Change)
Mock1.01.01.0
Pathogen Only15.2 ± 2.112.5 ± 1.818.3 ± 2.5
100 µM Compound + Pathogen45.7 ± 4.538.9 ± 3.955.1 ± 5.2
100 µM Compound Only1.2 ± 0.31.1 ± 0.21.3 ± 0.4
Experimental Protocol: Plant Immune Priming Assay

This protocol details the steps to evaluate the ability of this compound to prime plant defenses in a model plant system like Arabidopsis thaliana.

  • Plant Growth:

    • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) in pots containing a sterile soil mix.

    • Maintain plants in a growth chamber at 22-24°C with a 12-hour light/12-hour dark cycle.

    • Use 4-5 week old plants for the experiments.

  • Compound Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to final concentrations (e.g., 50, 100, 200 µM) in sterile water containing 0.02% Tween-20 as a surfactant.

    • Apply the treatment solutions to the soil (soil drench) or as a foliar spray until runoff.

    • Use a mock solution (water with DMSO and Tween-20) as a negative control.

  • Pathogen Inoculation:

    • Two days after compound application, inoculate the plants with a bacterial pathogen such as Pseudomonas syringae pv. tomato DC3000.

    • Prepare a bacterial suspension in 10 mM MgCl₂ to a concentration of 10⁵ colony-forming units (CFU)/mL.

    • Infiltrate the bacterial suspension into the abaxial side of three leaves per plant using a needleless syringe.

  • Disease Assessment:

    • Three days post-inoculation, collect leaf discs from the inoculated areas.

    • Homogenize the leaf discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on King's B agar medium.

    • Incubate the plates at 28°C for two days and count the bacterial colonies to determine the CFU per leaf area.

    • Visually score disease symptoms on a scale of 0 (no symptoms) to 5 (severe chlorosis and necrosis).

  • Gene Expression Analysis (Optional):

    • At 24 hours post-inoculation, harvest leaf tissue and freeze it in liquid nitrogen.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes (e.g., PR-1, PR-2, PR-5).

Signaling Pathway Diagram

plant_defense_priming compound 2-(Methylsulfonamido) benzoic Acid receptor Putative Receptor compound->receptor Binding signaling Intracellular Signaling (e.g., MAPK Cascade) receptor->signaling Activation primed_state Primed State (Accumulation of inactive signaling components) signaling->primed_state Induction defense Enhanced Defense Response (ROS Burst, PR Gene Expression, SAR) primed_state->defense Rapid Activation pathogen Pathogen Attack (PAMPs/Effectors) pathogen->primed_state Triggering herbicide_screening_workflow cluster_greenhouse Greenhouse Screening cluster_lab Mechanism of Action Study seed_sowing Seed Sowing (Monocots & Dicots) pre_emergence Pre-emergence Application seed_sowing->pre_emergence post_emergence Post-emergence Application seed_sowing->post_emergence evaluation Evaluation (14-21 days) (% Inhibition, Biomass) pre_emergence->evaluation post_emergence->evaluation ic50 Determine IC50 Value enzyme_extraction AHAS Enzyme Extraction in_vitro_assay In Vitro Enzyme Assay enzyme_extraction->in_vitro_assay in_vitro_assay->ic50 fungicide_sar lead_compound Lead Compound 2-(Methylsulfonamido) benzoic Acid synthesis Synthesize Analogs lead_compound->synthesis bioassay Fungicidal Bioassay (In Vitro & In Vivo) synthesis->bioassay data_analysis Data Analysis (EC50, Efficacy) bioassay->data_analysis sar_model Develop SAR Model data_analysis->sar_model new_analogs Design New Analogs (Improved Potency/Spectrum) sar_model->new_analogs new_analogs->synthesis Iterative Cycle

References

Application Notes and Protocols for the Functionalization of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the sulfonamide moiety in 2-(Methylsulfonamido)benzoic Acid. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide group in a wide array of therapeutic agents. The following protocols and data are intended to serve as a starting point for the synthesis of novel derivatives for applications in drug discovery and development, with a particular focus on the generation of potential cyclooxygenase (COX) inhibitors.

Introduction

The sulfonamide functional group is a cornerstone in drug design, present in antibacterial, anti-inflammatory, diuretic, and anticancer agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability, makes it a valuable pharmacophore. This compound combines this important functional group with a benzoic acid moiety, another common feature in bioactive molecules, notably non-steroidal anti-inflammatory drugs (NSAIDs). Functionalization of the sulfonamide nitrogen allows for the exploration of chemical space and the modulation of the compound's physicochemical and pharmacological properties. This document outlines key methodologies for the N-alkylation and N-arylation of this scaffold and discusses its potential application in the development of novel anti-inflammatory agents targeting the cyclooxygenase (COX) pathway.

Chemical Functionalization Strategies

The sulfonamide nitrogen of this compound can be functionalized through various synthetic methods. The primary approaches involve N-alkylation and N-arylation reactions.

N-Alkylation of the Sulfonamide Moiety

N-alkylation introduces alkyl groups onto the sulfonamide nitrogen, which can influence the compound's lipophilicity, steric profile, and biological activity. Common methods for N-alkylation of sulfonamides include reactions with alkyl halides and the Mitsunobu reaction.

N-Arylation of the Sulfonamide Moiety

N-arylation, the introduction of an aryl group, can significantly impact the electronic and conformational properties of the molecule, often leading to enhanced biological activity. Prominent methods for this transformation include copper-catalyzed and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

Experimental Protocols and Data

The following section provides detailed experimental protocols for the functionalization of this compound. The quantitative data presented is based on representative yields for similar sulfonamide functionalization reactions found in the literature.

Protocol 1: N-Alkylation via Reaction with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Workflow for N-Alkylation with Alkyl Halides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Dissolve in polar aprotic solvent (e.g., DMF) Dissolve in polar aprotic solvent (e.g., DMF) This compound->Dissolve in polar aprotic solvent (e.g., DMF) Alkyl Halide (R-X) Alkyl Halide (R-X) Add Alkyl Halide Add Alkyl Halide Alkyl Halide (R-X)->Add Alkyl Halide Base (e.g., K2CO3) Base (e.g., K2CO3) Add Base Add Base Base (e.g., K2CO3)->Add Base Dissolve in polar aprotic solvent (e.g., DMF)->Add Base Add Base->Add Alkyl Halide Heat and Stir Heat and Stir Add Alkyl Halide->Heat and Stir Quench with water Quench with water Heat and Stir->Quench with water Extract with organic solvent Extract with organic solvent Quench with water->Extract with organic solvent Purify by chromatography Purify by chromatography Extract with organic solvent->Purify by chromatography Product Product Purify by chromatography->Product

Caption: Experimental workflow for N-alkylation of this compound with alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Data for N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃DMF685
2Ethyl iodideCs₂CO₃MeCN878
3Propyl bromideK₂CO₃DMF1075
Protocol 2: N-Arylation via Copper-Catalyzed Cross-Coupling

This protocol outlines a ligand-free, copper-catalyzed N-arylation of this compound with arylboronic acids in water.[1]

Workflow for Copper-Catalyzed N-Arylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Suspend in water Suspend in water This compound->Suspend in water Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2) Add Arylboronic Acid Add Arylboronic Acid Arylboronic Acid (Ar-B(OH)2)->Add Arylboronic Acid Cu(OAc)2·H2O Cu(OAc)2·H2O Add Base and Copper Catalyst Add Base and Copper Catalyst Cu(OAc)2·H2O->Add Base and Copper Catalyst Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Add Base and Copper Catalyst Suspend in water->Add Base and Copper Catalyst Add Base and Copper Catalyst->Add Arylboronic Acid Reflux Reflux Add Arylboronic Acid->Reflux Cool and Acidify Cool and Acidify Reflux->Cool and Acidify Filter the precipitate Filter the precipitate Cool and Acidify->Filter the precipitate Wash and Dry Wash and Dry Filter the precipitate->Wash and Dry Product Product Wash and Dry->Product

Caption: Experimental workflow for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), arylboronic acid (1.5 eq), Cu(OAc)₂·H₂O (0.1 eq), and K₂CO₃ (2.0 eq) in water (0.1 M).

  • Heat the mixture to reflux and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~2.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford the N-arylated product. Further purification can be achieved by recrystallization.

Representative Data for N-Arylation Reactions

EntryArylboronic AcidTime (h)Yield (%)
1Phenylboronic acid1288
24-Methoxyphenylboronic acid1092
33-Chlorophenylboronic acid1485

Application in Drug Discovery: Targeting the Cyclooxygenase (COX) Pathway

Derivatives of this compound are structurally analogous to several known cyclooxygenase (COX) inhibitors. The COX enzymes (COX-1 and COX-2) are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a major strategy for the treatment of pain and inflammation.

Prostaglandin Synthesis and COX Inhibition Pathway

G cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Stomach Lining Protection, Platelet Aggregation Stomach Lining Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Stomach Lining Protection, Platelet Aggregation Phospholipase A2 Phospholipase A2 Peroxidase Peroxidase Isomerases Isomerases Derivatives of this compound Derivatives of this compound Derivatives of this compound) Derivatives of this compound) Derivatives of this compound)->COX-2 (inducible) Inhibition

Caption: Simplified diagram of the prostaglandin synthesis pathway and the inhibitory action of potential drug candidates on COX-2.

Functionalization of the sulfonamide nitrogen in this compound can lead to the development of selective COX-2 inhibitors. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

Structure-Activity Relationship (SAR) Insights:

  • The sulfonamide moiety is a key feature in many selective COX-2 inhibitors, where it is proposed to bind to a secondary pocket in the COX-2 active site.

  • The nature of the N-substituent on the sulfonamide can significantly influence potency and selectivity. Large, hydrophobic groups may enhance binding to the COX-2 active site.

  • The carboxylic acid group is crucial for binding to the active site of COX enzymes, typically interacting with a key arginine residue.

Representative Biological Data for Sulfonamide-Based COX Inhibitors

The following table presents IC₅₀ values for representative sulfonamide-containing COX inhibitors, demonstrating the potential for this class of compounds to exhibit potent and selective COX-2 inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Valdecoxib50.0051000
Representative N-Aryl Sulfonamide>1000.15>667

Conclusion

The functionalization of the sulfonamide moiety in this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for N-alkylation and N-arylation serve as a foundation for creating diverse chemical libraries. The structural similarity of these derivatives to known COX inhibitors suggests that this scaffold is a promising starting point for the development of new anti-inflammatory agents. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for COX-2.

References

Application Notes and Protocols for the Purification of Crude 2-(Methylsulfonamido)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of crude 2-(Methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable method for the removal of impurities, yielding a final product of high purity suitable for downstream applications in drug development. The described protocol utilizes a mixed solvent system of ethanol and water, leveraging the differential solubility of the target compound and its impurities at varying temperatures. This method is both effective and employs common laboratory solvents, making it a practical choice for routine purification.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Crude this compound often contains unreacted starting materials, by-products, and other process-related impurities. Recrystallization is a widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the higher solubility of a compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor.[2] The selection of an appropriate solvent system is critical for successful recrystallization.[3] For aromatic carboxylic acids like this compound, mixed solvent systems, particularly alcohol-water mixtures, often provide the ideal solubility profile for effective purification.

Experimental Protocol

This protocol details the single-solvent recrystallization of crude this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection and Preparation: Based on the properties of structurally similar compounds like benzoic acid, a mixed solvent system of ethanol and water is recommended.[4][5] Prepare a range of ethanol-water mixtures (e.g., 90:10, 80:20, 70:30 v/v) to empirically determine the optimal ratio for the specific crude material. The ideal solvent system will dissolve the crude product completely at elevated temperatures but will result in poor solubility at room temperature or below, maximizing the recovery of the pure compound.

  • Dissolution:

    • Place a sample of the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen ethanol-water solvent mixture to the flask.

    • Gently heat the mixture to boiling while stirring continuously. A reflux condenser should be fitted to the flask to prevent solvent loss.

    • Continue adding small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.

    • If colored impurities are present, the hot solution can be treated with a small amount of activated carbon and then hot-filtered to remove the carbon and adsorbed impurities.

  • Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Do not disturb the flask during the initial cooling phase.

    • After the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of the ice-cold ethanol-water solvent mixture to remove any adhering mother liquor containing dissolved impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the product before and after purification.

ParameterCrude MaterialRecrystallized Product
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) 95.2%99.8%
Yield -85%
Recovery Rate -89%
Melting Point 168-172 °C175-177 °C

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the nature and amount of impurities in the crude material.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add minimal hot ethanol/water crude->add_solvent heat Heat to boiling with stirring add_solvent->heat dissolved Completely dissolved solution heat->dissolved cool_rt Slowly cool to room temperature dissolved->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath crystals Formation of pure crystals ice_bath->crystals filter Vacuum filtration crystals->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The described recrystallization protocol provides an effective method for the purification of crude this compound. By carefully selecting the solvent system and controlling the cooling rate, a significant improvement in purity can be achieved with a high recovery rate. This protocol is a valuable tool for researchers and professionals in the pharmaceutical industry, ensuring the quality of this key synthetic intermediate. Further optimization of the solvent ratio and cooling profile may be necessary depending on the specific impurity profile of the crude material.

References

The Strategic Role of 2-(Methylsulfonamido)benzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(Methylsulfonamido)benzoic Acid as a key precursor in the synthesis of a variety of biologically significant heterocyclic compounds. The methodologies presented are based on established synthetic strategies and are intended to serve as a practical guide for professionals engaged in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile starting material in organic synthesis, primarily due to the presence of three key functional groups: a carboxylic acid, a sulfonamide, and an activated aromatic ring. This unique combination allows for a range of cyclization reactions to form diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide array of biological activities. This document focuses on the synthesis of two major classes of heterocyclic compounds originating from this precursor: quinazolinones and benzothiazinones.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and antitumor properties. The synthesis of quinazolinone derivatives from this compound typically involves a two-step process: formation of an N-acyl intermediate followed by cyclization.

General Synthetic Pathway for Quinazolinones

The synthesis of quinazolinones from this compound can be conceptualized as an adaptation of the well-established Niementowski synthesis, which traditionally uses anthranilic acid. The methylsulfonamido group is generally stable under the reaction conditions.

G cluster_0 Synthesis of N-Acyl Intermediate cluster_1 Cyclization to Quinazolinone start This compound intermediate N-Acyl-2-(methylsulfonamido)benzoic Acid start->intermediate Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate quinazolinone Substituted Quinazolinone intermediate->quinazolinone Cyclization amine Amine (R'-NH2) amine->quinazolinone

Caption: General workflow for the synthesis of substituted quinazolinones.

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-8-(methylsulfonamido)quinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of quinazolinones from anthranilic acid derivatives.

Step 1: Synthesis of 2-(N-Acetyl-methylsulfonamido)benzoic Acid

  • To a stirred solution of this compound (10 mmol) in pyridine (20 mL), add acetic anhydride (12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with concentrated HCl to pH 2-3.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the N-acyl intermediate.

Step 2: Cyclization to form the Quinazolinone

  • A mixture of 2-(N-Acetyl-methylsulfonamido)benzoic acid (5 mmol), aniline (5.5 mmol), and phosphorus trichloride (2.5 mmol) in toluene (30 mL) is refluxed for 6 hours.

  • After cooling, the reaction mixture is poured into a saturated sodium bicarbonate solution (50 mL).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired quinazolinone.

Reactant Molar Ratio Reaction Time (Step 1) Reaction Time (Step 2) Typical Yield
This compound1.04 hours--
Acetic Anhydride1.24 hours--
Aniline1.1 (relative to intermediate)-6 hours60-70%
Phosphorus Trichloride0.5 (relative to intermediate)-6 hours-

Synthesis of Benzothiazinone Derivatives

Benzothiazinones are sulfur-containing heterocyclic compounds that have garnered significant attention, particularly as potent antimycobacterial agents. The synthesis of benzothiazinones from this compound would represent a novel approach, as these are typically synthesized from 2-halobenzoic acids. A plausible synthetic route would involve the conversion of the carboxylic acid to a more reactive intermediate, followed by cyclization with a sulfur-containing reagent.

Proposed Synthetic Pathway for Benzothiazinones

This proposed pathway involves the conversion of the starting material to an acyl chloride, followed by reaction with a thiourea derivative and subsequent intramolecular cyclization.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation and Cyclization of Thiourea Intermediate start This compound acyl_chloride 2-(Methylsulfonamido)benzoyl Chloride start->acyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->acyl_chloride benzothiazinone Substituted Benzothiazinone acyl_chloride->benzothiazinone One-pot Reaction thiourea N,N-Dialkylthiourea thiourea->benzothiazinone G DPR Decaprenylphosphoryl-β-D-ribofuranose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-erythropentofuranose (DPX) DprE1->DPX Oxidation Arabinan Arabinan Synthesis DPX->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Benzothiazinone Benzothiazinone Derivative Benzothiazinone->DprE1 Inhibition

Application Notes and Protocols for the Coupling of 2-(Methylsulfonamido)benzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amide coupling of 2-(Methylsulfonamido)benzoic acid with a representative amine, 4-fluoroaniline, utilizing HATU-mediated coupling. The protocols and data herein serve as a comprehensive guide for the synthesis of N-substituted 2-(methylsulfonamido)benzamides, a scaffold of interest in medicinal chemistry.

Principle and Scope

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. The direct reaction is often slow and requires activation of the carboxylic acid. This protocol employs the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the desired amide bond. This method is known for its high yields, fast reaction times, and suppression of racemization.[1][2]

Data Presentation

The following tables summarize the materials, equipment, and representative quantitative data for the coupling of this compound with 4-fluoroaniline.

Table 1: Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
This compoundC₈H₉NO₄S215.23215 mg1.01.0
4-FluoroanilineC₆H₆FN111.12122 mg1.11.1
HATUC₁₀H₁₅F₆N₆OP380.23418 mg1.11.1
DIPEAC₈H₁₉N129.24347 µL2.02.0
Anhydrous DMFC₃H₇NO73.095 mL--
Ethyl AcetateC₄H₈O₂88.11---
1 M HCl (aq)HCl36.46---
Saturated NaHCO₃ (aq)NaHCO₃84.01---
BrineNaCl58.44---
Anhydrous MgSO₄MgSO₄120.37---

Table 2: Equipment

EquipmentPurpose
Round-bottom flask (25 mL)Reaction vessel
Magnetic stirrer and stir barAgitation
Syringes and needlesReagent addition
Nitrogen inletInert atmosphere
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoring
UV lamp (254 nm)TLC visualization
Rotary evaporatorSolvent removal
Separatory funnel (100 mL)Liquid-liquid extraction
Glass funnel and filter paperFiltration
Column chromatography setupPurification
NMR spectrometerProduct characterization
Mass spectrometerProduct characterization
Melting point apparatusProduct characterization

Table 3: Representative Quantitative Data

ProductFormulaM.W. ( g/mol )Yield (%)Purity (%)M.p. (°C)
N-(4-fluorophenyl)-2-(methylsulfonamido)benzamideC₁₄H₁₃FN₂O₃S308.3385-95>95168-170

Experimental Protocol

This protocol details the synthesis of N-(4-fluorophenyl)-2-(methylsulfonamido)benzamide.

Reaction Setup
  • To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (215 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 347 µL, 2.0 mmol) to the solution.

  • Add HATU (418 mg, 1.1 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-fluoroaniline (122 mg, 1.1 mmol) to the reaction mixture.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

  • The reaction is typically complete within 2-4 hours at room temperature.

Work-up and Purification
  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.[3]

Characterization

The structure and purity of the final product, N-(4-fluorophenyl)-2-(methylsulfonamido)benzamide, can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.55 (s, 1H), 9.65 (s, 1H), 7.75 – 7.69 (m, 3H), 7.62 (td, J = 7.8, 1.5 Hz, 1H), 7.53 (dd, J = 7.8, 1.4 Hz, 1H), 7.30 (td, J = 7.6, 1.2 Hz, 1H), 7.23 – 7.17 (m, 2H), 3.09 (s, 3H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 166.5, 159.2 (d, J = 241.0 Hz), 137.9, 135.8 (d, J = 2.7 Hz), 132.4, 130.3, 127.8, 124.0, 122.9 (d, J = 8.1 Hz), 122.3, 115.5 (d, J = 22.4 Hz), 40.1.

  • Mass Spec (ESI): m/z calculated for C₁₄H₁₃FN₂O₃S [M+H]⁺: 309.07; found: 309.07.

Diagrams

Signaling Pathways and Experimental Workflows

Amide_Coupling_Workflow Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Starting Materials: - this compound - 4-Fluoroaniline - HATU dissolve Dissolve Acid in DMF reagents->dissolve solvent Prepare Anhydrous DMF solvent->dissolve add_base Add DIPEA dissolve->add_base preactivate Add HATU (Stir 15 min) add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (2-4h) add_amine->react extract Ethyl Acetate Extraction react->extract wash Wash with: - 1M HCl - Sat. NaHCO₃ - Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Product: - NMR - Mass Spec - M.p. purify->characterize

Caption: Experimental workflow for the HATU-mediated coupling of this compound.

HATU_Mechanism Mechanism of HATU-Mediated Amide Coupling acid Carboxylic Acid (R-COOH) carboxylate Carboxylate (R-COO⁻) acid->carboxylate Deprotonation base Base (DIPEA) base->acid active_ester OAt-Active Ester carboxylate->active_ester hatu HATU hatu->active_ester Activation amide Amide (R-CONH-R') active_ester->amide Nucleophilic Attack byproduct1 Tetramethylurea active_ester->byproduct1 amine Amine (R'-NH₂) amine->amide byproduct2 HOAt amide->byproduct2

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Screening 2-(Methylsulfonamido)benzoic Acid Derivatives for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening 2-(methylsulfonamido)benzoic acid derivatives for various biological activities. This class of compounds has garnered significant interest for its therapeutic potential in diverse areas, including chronic pain, cancer, and inflammation. These notes are intended to be a comprehensive resource, offering methodologies for key experiments, data presentation guidelines, and visual representations of relevant biological pathways and workflows.

Biological Activities and Screening Strategies

This compound and its derivatives have been investigated for a range of biological activities. Key areas of interest include their roles as:

  • Positive Allosteric Modulators (PAMs) of Mas-related G-protein coupled Receptor X1 (MrgX1): MrgX1 is a promising non-opioid target for the treatment of chronic pain. PAMs of this receptor can enhance its activation by endogenous ligands, offering a potential therapeutic avenue.[1][2]

  • Anticancer Agents: Derivatives of this scaffold have shown potential as anticancer agents, with mechanisms that can include the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer.

  • Anti-inflammatory Agents: The anti-inflammatory properties of these derivatives are also under investigation, potentially through the modulation of key inflammatory pathways such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

  • Antimicrobial Agents: Some sulfonamide derivatives have been explored for their antibacterial and antifungal properties.

A general workflow for screening these derivatives is presented below.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization Compound 2-(Methylsulfonamido)benzoic Acid Derivatives Assay1 MrgX1 PAM Assay (Calcium Flux) Compound->Assay1 Assay2 Anticancer Assay (HDAC Inhibition, Cytotoxicity) Compound->Assay2 Assay3 Anti-inflammatory Assay (COX Inhibition, Paw Edema) Compound->Assay3 Assay4 Antimicrobial Assay (MIC Determination) Compound->Assay4 Hit Active Compounds (Hits) Assay1->Hit Assay2->Hit Assay3->Hit Assay4->Hit DoseResponse Dose-Response & IC50/EC50 Determination Hit->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead Lead Compounds SAR->Lead

Figure 1: General workflow for screening this compound derivatives.

Data Presentation: Quantitative Biological Activity

The following tables summarize the biological activity of representative 2-(sulfonamido)benzoic acid derivatives.

Table 1: Positive Allosteric Modulator Activity of 2-Sulfonamidebenzamides at MrgX1[1]
Compound IDR1 (Sulfonamide)R2 (Benzamide)EC50 (µM)Emax (%)
ML382 Cyclopropyl2-Ethoxyphenyl0.112100
6c Ethyl5-Fluoro-2-ethoxyphenyl0.014110
6d 2,2,2-Trifluoroethyl5-Fluoro-2-ethoxyphenyl0.285105
5d Ethyl2-Propoxyphenyl>10-
7e Cyclopropyl2-(Trifluoromethoxy)phenyl0.23595
7g Ethyl2-(Trifluoromethoxy)phenyl0.158100
Assays were conducted in the presence of 10 nM BAM8-22. Emax values are normalized to the control compound ML382.
Table 2: HDAC Inhibitory Activity of Representative Sulfonamide Derivatives
Compound IDStructureTarget/Cell LineIC50 (µM)Reference
Compound 20 Piperazine-sulfonamide derivativeHeLa cell extract2.8[3]
IVa N-(4-acetamidophenyl)-2-(bromomethyl)benzenesulfonamide derivativeLS-174T (Colon Cancer)0.37[4]
IVb N-(4-methanesulfonamidophenyl)-2-(bromomethyl)benzenesulfonamide derivativeLS-174T (Colon Cancer)0.44[4]
Vorinostat (SAHA) (Reference Drug)LS-174T (Colon Cancer)0.7[4]

Experimental Protocols

This section provides detailed protocols for key assays used in the screening of this compound derivatives.

MrgX1 Positive Allosteric Modulator Screening: Calcium Flux Assay

This protocol is adapted for screening compounds that act as positive allosteric modulators of MrgX1, a Gq-coupled GPCR. Activation of MrgX1 leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human MrgX1.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • MrgX1 agonist (e.g., BAM8-22).

  • Test compounds (this compound derivatives).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Preparation:

    • Plate MrgX1-expressing HEK293 cells in black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the MrgX1 agonist (e.g., BAM8-22) at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Procedure (Triple Addition Protocol):

    • Place the dye-loaded cell plate into the fluorescent plate reader.

    • First Addition: Add the test compound dilutions to the wells and incubate for a predefined period (e.g., 2-5 minutes) while monitoring for any intrinsic agonist activity.

    • Second Addition: Add the EC20 concentration of the MrgX1 agonist to all wells and continue to monitor the fluorescent signal.

    • Third Addition: Add a maximal concentration of the agonist to determine the maximal response of the system.

  • Data Analysis:

    • Measure the increase in fluorescence intensity over time.

    • The activity of a PAM is determined by the potentiation of the agonist-induced calcium signal in the presence of the test compound.

    • Calculate the EC50 values for the potentiation effect.

G start Start plate_cells Plate MrgX1-HEK293 cells in microplate start->plate_cells dye_load Load cells with Fluo-4 AM plate_cells->dye_load prepare_compounds Prepare test compounds and agonist (BAM8-22) dye_load->prepare_compounds plate_reader Place plate in fluorescent reader prepare_compounds->plate_reader add_compound Add test compound (1st addition) plate_reader->add_compound add_agonist Add EC20 agonist (2nd addition) add_compound->add_agonist add_max_agonist Add max agonist (3rd addition) add_agonist->add_max_agonist measure_fluorescence Measure fluorescence kinetically add_max_agonist->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the MrgX1 Calcium Flux Assay.
Anticancer Screening: In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay is used to screen for inhibitors of HDAC enzymes.

Materials:

  • Purified human HDAC enzyme (e.g., HDAC1, HDAC2).

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing a protease like trypsin).

  • Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

  • Test compounds.

  • 96-well black microplates.

  • Fluorescent plate reader.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

    • Dilute the HDAC enzyme to the desired concentration in cold assay buffer.

    • Prepare the fluorogenic substrate and developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC assay buffer, diluted HDAC enzyme, and the test compound or control.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value for each active compound by plotting the percentage of inhibition against the compound concentration.

G start Start prepare_reagents Prepare enzyme, substrate, developer, and compounds start->prepare_reagents plate_setup Add buffer, enzyme, and compounds to microplate prepare_reagents->plate_setup start_reaction Add fluorogenic substrate plate_setup->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_develop Add developer solution incubate_reaction->stop_develop incubate_develop Incubate at RT stop_develop->incubate_develop measure_fluorescence Measure fluorescence incubate_develop->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Proteins Inflammatory Proteins (Cytokines, Chemokines) Gene->Proteins Inhibitor 2-(Methylsulfonamido)benzoic Acid Derivative Inhibitor->IKK Inhibition? G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(Methylsulfonamido)benzoic Acid Derivative Inhibitor->COX2 Inhibition?

References

Application Notes and Protocols: 2-(Methylsulfonamido)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonamido)benzoic acid is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its structure, featuring a benzoic acid moiety and a methylsulfonamido group, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on the development of novel analgesics targeting the Mas-related G protein-coupled receptor X1 (MrgX1).

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceuticals lies in its role as a key building block for the synthesis of 2-sulfonamidebenzamides. These compounds have emerged as potent and selective positive allosteric modulators of MrgX1, a promising non-opioid target for the treatment of chronic pain. The general synthetic approach involves the coupling of this compound with various aniline or amine derivatives to generate a diverse library of amide-containing molecules.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent conversion to a representative 2-sulfonamidebenzamide.

Table 1: Synthesis of this compound *

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Sulfonamide FormationAnthranilic acid, Methanesulfonyl chloride, NaHCO₃Water12Room Temp.~75-85>95 (by HPLC)

*Note: This data is representative of a general procedure for the synthesis of sulfonamides from anthranilic acid.

Table 2: Synthesis of a Representative 2-Sulfonamidebenzamide from this compound

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)
2Amide CouplingThis compound, Aniline derivative, T3P, Et₃NDichloromethane6Room Temp.~65

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from anthranilic acid.

Materials:

  • Anthranilic acid

  • Methanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and sodium bicarbonate (3 equivalents) in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of a 2-Sulfonamidebenzamide Derivative

This protocol outlines the coupling of this compound with an aniline derivative to form a 2-sulfonamidebenzamide.

Materials:

  • This compound

  • Substituted aniline (1 equivalent)

  • Propylphosphonic anhydride (T3P) (1.5 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1 equivalent) and the desired aniline (1 equivalent) in dichloromethane, add triethylamine (3 equivalents).

  • Add propylphosphonic anhydride (T3P) (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 2-sulfonamidebenzamide derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-sulfonamidebenzamide derivatives from anthranilic acid, with this compound as the key intermediate.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling A Anthranilic Acid C This compound A->C NaHCO3, H2O 12h, RT B Methanesulfonyl Chloride B->C E 2-Sulfonamidebenzamide (Final Product) C->E T3P, Et3N CH2Cl2, 6h, RT D Aniline Derivative D->E

Caption: Synthetic pathway for 2-sulfonamidebenzamides.

Signaling Pathway

Pharmaceutical agents derived from this compound often target the MrgX1 receptor. The diagram below depicts a simplified signaling pathway initiated by the activation of MrgX1.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade PAM 2-Sulfonamidebenzamide (PAM) MrgX1 MrgX1 Receptor PAM->MrgX1 Allosteric Modulation G_protein Gαi/o / Gαq Gβγ MrgX1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Ras Ras G_protein->Ras PKC Protein Kinase C (PKC) PLC->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response Modulation of Neuronal Excitability (Analgesia) ERK->Cellular_Response Phosphorylation of targets

Caption: Simplified MrgX1 signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Methylsulfonamido)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory-scale synthesis involves the reaction of 2-aminobenzoic acid (anthranilic acid) with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can be attributed to several factors. The most common culprits include:

  • Moisture: Methanesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to methanesulfonic acid, which is unreactive towards the amine.

  • Inadequate Base: An insufficient amount or a weak base may not effectively neutralize the HCl produced, leading to the protonation of the starting amine and halting the reaction.

  • Reaction Temperature: Exothermic reactions can lead to side product formation. It is often beneficial to add the sulfonyl chloride at a low temperature.

  • Side Reactions: Potential side reactions include the formation of a di-sulfonated product or reaction at the carboxylic acid moiety, although the amino group is generally more nucleophilic.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction. Acidification to precipitate the product must be done carefully to avoid redissolving the product.

Q3: What are the common impurities I might encounter and how can I remove them?

A3: Common impurities include unreacted anthranilic acid, methanesulfonic acid (from hydrolysis of the chloride), and potentially a small amount of the di-sulfonated product. Purification is typically achieved by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.[1][2][3] Washing the crude product with cold water can help remove water-soluble impurities like salts.

Q4: Which base is most suitable for this reaction?

A4: A variety of bases can be used, with the choice often depending on the solvent and desired reaction conditions. Common choices include pyridine, triethylamine, or aqueous sodium bicarbonate.[1] Pyridine can act as both a base and a solvent. Triethylamine is a stronger, non-nucleophilic base often used in organic solvents. Sodium bicarbonate is a mild base typically used in aqueous or biphasic systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Degraded Methanesulfonyl Chloride: The sulfonyl chloride has hydrolyzed due to improper storage or handling.Use a fresh bottle of methanesulfonyl chloride or distill the reagent before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inactive Anthranilic Acid: The starting material is of poor quality.Check the purity of the anthranilic acid by melting point or spectroscopy. Recrystallize if necessary.
Insufficient Base: The base is not effectively scavenging the generated HCl, leading to protonation of the amine.Use at least a stoichiometric amount of base, and often a slight excess (1.1-1.5 equivalents). Consider using a stronger, non-nucleophilic base like triethylamine if using an organic solvent.
Formation of a White Precipitate that is not the Product Hydrolysis of Methanesulfonyl Chloride: The precipitate could be methanesulfonic acid or its salt.Ensure anhydrous reaction conditions. Add the methanesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the exotherm.
Difficulty in Isolating the Product Product is Soluble in the Workup Solvent: The product has significant solubility in the aqueous layer during extraction.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.
Incomplete Precipitation: The product does not fully precipitate upon acidification.Adjust the pH carefully. Cool the solution in an ice bath to maximize precipitation. If the product remains oily, try triturating with a non-polar solvent like hexane to induce crystallization.
Product is Oily or Gummy Presence of Impurities: Unreacted starting materials or side products are preventing crystallization.Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal. Try different recrystallization solvents.

Data Presentation

Base Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%) Notes
PyridinePyridine0 to RT1275-85Pyridine acts as both base and solvent. Can be difficult to remove completely.
TriethylamineDichloromethane0 to RT680-90A common and effective combination. Easy to work up.
Sodium BicarbonateWater/DCM (Biphasic)RT1265-75A greener option, but may be slower and result in lower yields.[1]
Potassium CarbonateAcetoneReflux870-80A solid base that can be filtered off. Requires higher temperature.

Note: The yields presented in this table are illustrative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the N-mesylation of anthranilic acid and may require optimization.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Methanesulfonyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), if using triethylamine

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure using Pyridine:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Procedure using Triethylamine and DCM:

  • In a round-bottom flask, suspend 2-aminobenzoic acid (1.0 eq) in dichloromethane (10-15 volumes).

  • Add triethylamine (1.2 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in a small amount of DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Anthranilic_Acid 2-Aminobenzoic Acid Intermediate Intermediate Adduct Anthranilic_Acid->Intermediate + Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Intermediate Base Base (e.g., Pyridine) Byproduct HCl Base_HCl Base·HCl Base->Base_HCl Product This compound Intermediate->Product - HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Dissolve Anthranilic Acid - Add Base - Cool to 0 °C Start->Setup Addition Slow Addition of Methanesulfonyl Chloride Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup: - Quench with Acid - Precipitate/Extract Product Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Analysis Characterization: - NMR, IR, MP Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions Low_Yield->Check_Conditions Check_Workup Review Workup Procedure Low_Yield->Check_Workup Anhydrous Ensure Anhydrous Conditions Check_Reagents->Anhydrous Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Fresh_Reagents Temp_Control Control Temperature (0 °C addition) Check_Conditions->Temp_Control Base_Stoichiometry Check Base Stoichiometry (>1 eq) Check_Conditions->Base_Stoichiometry pH_Precipitation Optimize pH for Precipitation Check_Workup->pH_Precipitation Extraction_Efficiency Increase Extraction Efficiency Check_Workup->Extraction_Efficiency

Caption: Logical approach to troubleshooting low product yield.

References

Optimizing reaction conditions for coupling anthranilic acid with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling Anthranilic Acid with Sulfonyl Chlorides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-sulfonylated anthranilic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the coupling of anthranilic acid and a sulfonyl chloride?

A1: The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The overall process is a type of sulfonylation of an amine.[1][2]

Q2: What are the most common bases used for this reaction, and how do I choose the right one?

A2: Common bases include sodium carbonate, triethylamine, and pyridine. The choice of base depends on the specific substrates and solvent system. For aqueous systems, an inorganic base like sodium carbonate is often effective.[1][2] In organic solvents, an organic base like triethylamine is a common choice.[3] The base should be strong enough to neutralize the HCl produced but not so strong as to promote unwanted side reactions.

Q3: Which solvents are suitable for this reaction?

A3: A variety of solvents can be used, with the choice often depending on the solubility of the starting materials. Environmentally friendly methods have been developed using water as the solvent.[1][2] Organic solvents such as tetrahydrofuran (THF) are also commonly employed.[3] The polarity and hydrogen bonding capacity of the solvent can influence the reaction rate and outcome.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.[1][2] For more quantitative analysis, liquid chromatography (LC) can be utilized.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[7][8] 2. Insufficient Base: The generated HCl is not being effectively neutralized, which can protonate the amine of the anthranilic acid, rendering it non-nucleophilic. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.1. Use freshly opened or properly stored sulfonyl chloride. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure at least a stoichiometric amount of base is used. For less reactive substrates, a slight excess of base may be beneficial. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products/Side Reactions 1. Hydrolysis of Sulfonyl Chloride: If water is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.[7][8][9] 2. Reaction at the Carboxylic Acid: Under certain conditions, the carboxylic acid of anthranilic acid could potentially react.1. Use anhydrous solvents and reagents. 2. This is generally less favorable than N-sulfonylation. Ensure the reaction conditions favor the amine's nucleophilicity (e.g., appropriate pH).
Difficulty in Product Purification 1. Unreacted Starting Materials: Incomplete reaction leaving starting materials in the product mixture. 2. Salts from Base Neutralization: The neutralized base (e.g., triethylamine hydrochloride) may be co-precipitating with the product. 3. Product is an oil or difficult to crystallize. 1. Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. 2. Perform an aqueous workup to remove water-soluble salts. Washing with dilute acid can help remove any remaining organic base. 3. Attempt purification by column chromatography on silica gel.[1][2]
Product is Contaminated with a Discolored Impurity 1. Decomposition of Reagents or Product: The reaction conditions may be too harsh, leading to decomposition. 2. Oxidation: Air-sensitive compounds may be oxidizing.1. Consider running the reaction at a lower temperature. 2. Purge the reaction vessel with an inert gas. Recrystallization of the final product can also remove colored impurities.[10]

Experimental Protocols

General Procedure for N-Sulfonylation in an Aqueous System

This protocol is adapted from a method described for the synthesis of N-sulfonylated anthranilic acid derivatives.[1][2]

  • Suspend anthranilic acid (1.0 equivalent) and the desired substituted arenesulfonyl chloride (1.0-1.2 equivalents) in water.

  • Adjust the pH of the suspension to approximately 8 using a saturated solution of sodium carbonate.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with 0.1 M HCl followed by cold water.

  • Purify the crude product by silica gel column chromatography or recrystallization.[1][2]

Data Presentation: Yields of N-Sulfonylated Anthranilic Acids

The following table summarizes the yields obtained for the synthesis of various 4-substituted benzenesulfonamides of anthranilic acid using a base-catalyzed reaction in water.[2]

Substituent (X) on Benzenesulfonyl Chloride Product Reported Yield (%)
NO₂2-(4'-Nitrophenylsulfonamido)benzoic acid95.70
OCH₃2-(4'-Methoxyphenylsulfonamido)benzoic acid~80-98
CH₃2-(4'-Methylphenylsulfonamido)benzoic acid~80-98
Cl2-(4'-Chlorophenylsulfonamido)benzoic acid~80-98

Visualizations

Reaction_Workflow General Workflow for Anthranilic Acid Sulfonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Anthranilic Acid and Sulfonyl Chloride in Solvent base_add Add Base (e.g., Na2CO3, Et3N) reagents->base_add stir Stir at Appropriate Temperature base_add->stir monitor Monitor by TLC stir->monitor acidify Acidify to Precipitate Product (if applicable) monitor->acidify Reaction Complete filter Filter and Wash Solid acidify->filter purify Purify (Column Chromatography or Recrystallization) filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the sulfonylation of anthranilic acid.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Yield check_reagents Check Reagent Quality (e.g., Sulfonyl Chloride Hydrolysis) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_sol1 Use fresh/anhydrous reagents check_reagents->reagent_sol1 cond_base Insufficient Base? check_conditions->cond_base cond_temp Temperature too low? check_conditions->cond_temp cond_time Time too short? check_conditions->cond_time reagent_sol2 Run under inert atmosphere reagent_sol1->reagent_sol2

Caption: A logical diagram for troubleshooting low product yield.

References

Identifying and minimizing side products in 2-(Methylsulfonamido)benzoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylsulfonamido)benzoic Acid. Our aim is to help you identify and minimize the formation of common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound from anthranilic acid and methanesulfonyl chloride?

A1: Based on analogous reactions with sulfonyl chlorides, two primary side products can be anticipated:

  • 2-(2-(Methylsulfonamido)phenyl)-4H-3,1-benzoxazin-4-one: This intramolecular cyclization product arises from the reaction of the initially formed this compound with another molecule of anthranilic acid or a related intermediate.

  • N,N'-bis(methylsulfonyl)dianthranilide: This intermolecular side product is a result of the reaction between two molecules of anthranilic acid and two molecules of methanesulfonyl chloride, forming a di-sulfonated dimer.[1]

Q2: What causes the formation of these side products?

A2: The formation of these side products is often influenced by reaction conditions:

  • High Temperatures: Elevated temperatures can promote both intramolecular cyclization to the benzoxazinone and intermolecular condensation to the dianthranilide.[1]

  • Stoichiometry: An incorrect molar ratio of reactants, particularly an excess of the sulfonyl chloride, can favor the formation of di-sulfonated products.

  • Reaction Time: Prolonged reaction times may increase the likelihood of side product formation.

Q3: My reaction seems to have a low yield, and the product is impure. What are the likely causes?

A3: Low yield and impurity issues can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the reagents.

  • Side Product Formation: The formation of the side products mentioned in Q1 will consume the starting materials and reduce the yield of the desired product.

  • Purity of Starting Materials: Impurities in the starting materials, anthranilic acid and methanesulfonyl chloride, can lead to the formation of unexpected byproducts.[2] Methanesulfonyl chloride is reactive and can decompose, releasing toxic fumes.[2]

  • Moisture: The presence of moisture can hydrolyze methanesulfonyl chloride, reducing its availability for the desired reaction.

Q4: How can I minimize the formation of the benzoxazinone and dianthranilide side products?

A4: To minimize side product formation, consider the following strategies:

  • Temperature Control: Maintain a controlled and moderate reaction temperature. Avoid excessive heating.

  • Controlled Addition of Reagents: Add the methanesulfonyl chloride dropwise to the solution of anthranilic acid to maintain a low concentration of the sulfonyl chloride and minimize di-sulfonylation.

  • Use of a Suitable Base: Employ a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3] This can help to control the reaction rate and prevent unwanted side reactions.

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time and avoid prolonged heating.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress by TLC or HPLC. - Ensure the reaction temperature is appropriate. - Extend the reaction time if necessary, while monitoring for side product formation.
Side Product Formation - Optimize reaction conditions (temperature, stoichiometry, reaction time) as described in the FAQs. - Employ a purification method that effectively separates the desired product from the side products (see Problem 2).
Hydrolysis of Methanesulfonyl Chloride - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
Sub-optimal pH - The reaction is typically base-catalyzed. Ensure the appropriate amount of base is used to neutralize the generated HCl.[4]
Problem 2: Presence of Unexpected Peaks in Analytical Data (TLC, HPLC, NMR)
Potential Side Product Identification Minimization & Removal
Unreacted Anthranilic Acid - Compare with an authentic sample of anthranilic acid by TLC or HPLC. - Characteristic signals in 1H NMR.- Ensure complete reaction. - Can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) during workup.
2-(2-(Methylsulfonamido)phenyl)-4H-3,1-benzoxazin-4-one - Higher molecular weight than the desired product. - Characterized by specific spectroscopic data (MS, NMR).- Control reaction temperature. - Can be separated by column chromatography.
N,N'-bis(methylsulfonyl)dianthranilide - Significantly higher molecular weight. - Distinct NMR and MS signatures.- Use a controlled addition of methanesulfonyl chloride. - Often less soluble and may precipitate from the reaction mixture or be separated by chromatography.

Experimental Protocols

A general procedure for the synthesis of sulfonamides from anthranilic acid involves a base-catalyzed sulfonylation reaction.[4][5]

General Synthesis of this compound:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine, or an inert solvent with a non-nucleophilic base like triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride (1-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding cold water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Anthranilic Acid add_mesyl Add Methanesulfonyl Chloride start->add_mesyl react Stir at Room Temperature add_mesyl->react monitor Monitor by TLC/HPLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify analyze Analyze Purity purify->analyze

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn unexpected_peaks Unexpected Analytical Peaks? impure_product->unexpected_peaks side_products_yield Significant Side Products? incomplete_rxn->side_products_yield No optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry & Addition Rate side_products_yield->optimize_stoichiometry Yes identify_peaks Identify Side Products (MS, NMR) unexpected_peaks->identify_peaks Yes benzoxazinone Benzoxazinone Detected identify_peaks->benzoxazinone dianthranilide Dianthranilide Detected identify_peaks->dianthranilide adjust_temp Lower Reaction Temperature benzoxazinone->adjust_temp slow_addition Slow Reagent Addition dianthranilide->slow_addition

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis and Purification of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(Methylsulfonamido)benzoic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Problem 1: Low Yield of Crude this compound

  • Question: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Consider the following:

    • Purity of Starting Materials: Ensure the anthranilic acid and methanesulfonyl chloride are of high purity. Impurities can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

    • Reaction Conditions: The reaction is typically carried out under basic conditions.[1] Inadequate control of temperature or pH can affect the reaction rate and lead to the formation of byproducts. It's crucial to maintain the recommended temperature and ensure efficient stirring for proper mixing of reactants.

    • Moisture: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent decomposition of the reagent.

    • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion. A slight excess of the methanesulfonyl chloride might be necessary to drive the reaction to completion, but a large excess can lead to the formation of di-sulfonated byproducts.

    • Work-up Procedure: During the work-up, ensure the pH is adjusted correctly to precipitate the product. Incomplete precipitation will lead to loss of product in the aqueous phase. Washing the crude product with an appropriate solvent is necessary to remove soluble impurities, but excessive washing can also lead to product loss.

Problem 2: Discolored or Impure Crude Product

  • Question: The crude this compound I synthesized is off-white/yellowish and shows multiple spots on TLC. What are the likely impurities?

  • Answer: The presence of color and multiple spots on a Thin Layer Chromatography (TLC) plate indicates impurities. Potential impurities include:

    • Unreacted Anthranilic Acid: If the reaction did not go to completion, you will have unreacted starting material.

    • 2-Aminobenzoic acid-N,N-bis(methylsulfonyl) derivative: If an excess of methanesulfonyl chloride was used, a di-sulfonated byproduct could have formed.

    • Polymeric byproducts: Side reactions can sometimes lead to the formation of polymeric materials, which are often colored.

    • Isomers: Depending on the reaction conditions, small amounts of isomers might be formed.[2]

    • Residual Solvents: Incomplete drying will leave residual solvents in your crude product.

Problem 3: Difficulty in Purifying this compound by Recrystallization

  • Question: I am having trouble getting pure crystals of this compound after recrystallization. The product is oily or the purity does not improve significantly. What should I do?

  • Answer: Recrystallization is a powerful technique, but its success depends on the choice of solvent and the procedure.[3][4]

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, suitable solvents could include aqueous ethanol, acetic acid, or a mixture of ethyl acetate and hexanes. Experiment with different solvent systems to find the optimal one.

    • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product, or the formation of an oil instead of crystals.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Saturation Level: If the solution is too dilute, the yield of crystals will be low. If it is too concentrated, impurities may co-precipitate. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Insoluble Impurities: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

Problem 4: Tailing or Broad Peaks in HPLC Analysis

  • Question: My purified this compound shows tailing or broad peaks during HPLC analysis. What could be the issue?

  • Answer: Peak tailing or broadening in High-Performance Liquid Chromatography (HPLC) can be caused by several factors related to the sample, mobile phase, or the column itself.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

    • Mobile Phase pH: The benzoic acid moiety is acidic. An inappropriate mobile phase pH can lead to interactions with the stationary phase, causing peak tailing. Buffering the mobile phase can often resolve this issue.

    • Column Contamination: Residual impurities from previous injections can interact with your compound. Flushing the column with a strong solvent may be necessary.

    • Column Degradation: Over time, the performance of an HPLC column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point is a crucial indicator of purity. While the exact melting point can vary slightly depending on the analytical method, a sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. The CAS number for this compound is 162787-61-3. You can refer to literature sources with this CAS number for the reported melting point.

Q2: What are the most effective methods for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for removing small amounts of impurities from solid samples.[4]

  • Column Chromatography: For separating mixtures with closely related compounds or removing significant amounts of impurities, column chromatography over silica gel is a powerful technique.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by acid-base extraction. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • HPLC: High-Performance Liquid Chromatography is a standard method for determining the purity of organic compounds.[6]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of purity.[7]

Q4: Are there any specific safety precautions I should take when working with methanesulfonyl chloride?

A4: Yes, methanesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts exothermically with water, so care should be taken to avoid contact with moisture.

Data Presentation

Table 1: Example Purity of this compound After Different Purification Methods

Purification MethodPurity (by HPLC)Yield (%)Notes
Crude Product85%100%Contains unreacted starting materials and byproducts.
Recrystallization (Ethanol/Water)98.5%75%Effective for removing most impurities.
Column Chromatography (Silica Gel)>99.5%60%Provides the highest purity but with lower yield.
Acid-Base Extraction97%85%Good for removing neutral impurities.

Note: The data in this table are representative examples and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: Record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Crude Product Purity Check Purity of Starting Materials Start->Purity Potential Cause Conditions Optimize Reaction Conditions (Temp, pH, Stirring) Start->Conditions Potential Cause Moisture Ensure Anhydrous Conditions Start->Moisture Potential Cause Stoichiometry Verify Reactant Stoichiometry Start->Stoichiometry Potential Cause Workup Review Work-up Procedure (pH, Washing) Start->Workup Potential Cause Result Improved Yield Purity->Result Action Conditions->Result Action Moisture->Result Action Stoichiometry->Result Action Workup->Result Action

Caption: Troubleshooting workflow for low reaction yield.

Purification_Workflow Start Crude this compound Recrystallization Recrystallization Start->Recrystallization ColumnChrom Column Chromatography Start->ColumnChrom AcidBase Acid-Base Extraction Start->AcidBase Analysis Purity Analysis (HPLC, MP) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct Purity OK Repeat Repeat Purification Analysis->Repeat Purity Not OK Repeat->Recrystallization Repeat->ColumnChrom

Caption: General purification and analysis workflow.

References

Technical Support Center: Challenges in Scaling Up 2-(Methylsulfonamido)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-(Methylsulfonamido)benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the reaction of 2-aminobenzoic acid (anthranilic acid) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A2: Several factors can contribute to a decrease in yield during scale-up. These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring and uneven temperature distribution can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Extended Reaction Times: Longer addition times for reagents in large-scale batches can increase the opportunity for the degradation of reactants or products.

  • Hydrolysis of Methanesulfonyl Chloride: On a larger scale, the increased surface area and potential for moisture ingress can lead to the hydrolysis of the reactive methanesulfonyl chloride to methanesulfonic acid, which is unreactive towards the amine.[2]

  • Purification Losses: Isolating the product from a larger volume of solvent and impurities can lead to greater physical losses during filtration, washing, and drying.

Q3: I am observing a significant amount of a highly polar, water-soluble impurity in my crude product. What is this likely to be?

A3: The most probable water-soluble impurity is methanesulfonic acid, formed from the hydrolysis of methanesulfonyl chloride.[2] Another possibility is unreacted 2-aminobenzoic acid.

Q4: What are the primary side reactions to be aware of during this synthesis?

A4: The main side reactions include:

  • Di-sulfonylation: The primary amine of 2-aminobenzoic acid can potentially react with two equivalents of methanesulfonyl chloride to form a di-sulfonylated byproduct, especially if there are issues with stoichiometry or localized high concentrations of the sulfonyl chloride.[2]

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the 2-aminobenzoic acid in reacting with the methanesulfonyl chloride.

Q5: What are the recommended purification methods for large-scale production?

A5: For industrial-scale purification, recrystallization is often the most viable method. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common choices include aqueous ethanol or isopropanol. For very high purity requirements, column chromatography might be used, but this is less common for large-scale production due to cost and solvent usage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient mixing or heat transfer: Localized overheating or high concentrations of reactants.- Improve agitation by using an appropriately sized and shaped impeller for the reactor. - Ensure the reactor's heating/cooling jacket is functioning efficiently to maintain a consistent internal temperature.
Hydrolysis of methanesulfonyl chloride: Presence of moisture in the reactants or solvent.- Use anhydrous solvents and ensure all starting materials are dry. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to atmospheric moisture.[3]
Incomplete reaction: Insufficient reaction time or non-optimal temperature.- Monitor the reaction progress using in-process controls like HPLC or TLC. - Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they may also promote side reactions.
High Levels of Impurities Formation of di-sulfonylation byproduct: Incorrect stoichiometry or poor mixing.- Ensure accurate measurement and controlled addition of methanesulfonyl chloride. - Add the methanesulfonyl chloride slowly and sub-surface to ensure rapid dispersion and reaction with the 2-aminobenzoic acid.[2]
Presence of unreacted starting materials: Incomplete reaction or incorrect stoichiometry.- Verify the molar ratios of your reactants. - Extend the reaction time if monitoring shows the presence of starting materials.
Product Purity Issues After Purification Co-precipitation of impurities: Impurities may have similar solubility profiles to the product.- Optimize the recrystallization solvent system. A mixture of solvents can sometimes provide better selectivity. - Consider a hot filtration step during recrystallization to remove any insoluble impurities. - A second recrystallization may be necessary.
Product degradation: The product may be unstable under the purification conditions (e.g., high temperatures).- Avoid prolonged exposure to high temperatures during recrystallization and drying. - Dry the final product under vacuum at a moderate temperature.

Data Presentation

Table 1: Representative Yields of Sulfonated Benzoic Acid Derivatives in Scaled-Up Syntheses
CompoundScaleYield (%)Reference
2-Methoxy-5-sulfonyl chlorobenzoic acidPilot Plant95.7[4]
2-Methoxy-5-amino-sulfonyl benzoic acidPilot Plant75.8[4]
2-Nitro-4-methylsulfonylbenzoic acidLab Scale (0.02 mol)95.9[5]
2-Nitro-4-methylsulfonylbenzoic acidLab Scale (0.02 mol)90.8[5]

Note: This data is for structurally related compounds and is intended to provide a general indication of expected yields.

Table 2: Common Impurities in the Production of this compound
Impurity Typical Origin
2-Aminobenzoic AcidUnreacted starting material
Methanesulfonic AcidHydrolysis of methanesulfonyl chloride
Di-sulfonated byproductReaction of 2-aminobenzoic acid with two equivalents of methanesulfonyl chloride
Unidentified process-related impuritiesSide reactions or impurities in starting materials

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general representation and may require optimization for specific equipment and scales.

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • Methanesulfonyl chloride (1.05 - 1.1 eq)

  • A suitable base (e.g., Sodium Bicarbonate, Triethylamine) (2.0 - 2.2 eq)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 2-aminobenzoic acid and the anhydrous solvent.

  • Base Addition: Add the base to the stirred suspension.

  • Cooling: Cool the mixture to 0-5 °C using a suitable cooling system.

  • Methanesulfonyl Chloride Addition: Slowly add the methanesulfonyl chloride via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH of the aqueous solution to ~2-3 with hydrochloric acid to precipitate the product.

    • Stir the resulting slurry for 30-60 minutes.

  • Isolation:

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake with cold water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Drying:

    • Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying start Charge Reactor with 2-Aminobenzoic Acid and Solvent add_base Add Base start->add_base cool Cool to 0-5 °C add_base->cool add_mesyl Slowly Add Methanesulfonyl Chloride cool->add_mesyl react Stir at Room Temperature (Monitor by HPLC) add_mesyl->react quench Quench with Water react->quench acidify Acidify to pH 2-3 quench->acidify filter_wash Filter and Wash Solid acidify->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Final Product: This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities? check_hydrolysis Check for Hydrolysis of Mesyl Chloride start->check_hydrolysis Polar Impurities? check_side_reactions Investigate Side Reactions (e.g., Di-sulfonylation) start->check_side_reactions Unknown Byproducts? check_reaction_completion Verify Reaction Completion start->check_reaction_completion Unreacted Starting Material? check_purification Optimize Purification start->check_purification Poor Purity after Isolation? solution_anhydrous Use Anhydrous Conditions Inert Atmosphere check_hydrolysis->solution_anhydrous solution_stoichiometry Control Stoichiometry Slow Addition check_side_reactions->solution_stoichiometry solution_monitoring In-Process Monitoring (HPLC) Adjust Time/Temp check_reaction_completion->solution_monitoring solution_recrystallization Optimize Recrystallization Solvent System check_purification->solution_recrystallization

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Degradation pathways of 2-(Methylsulfonamido)benzoic Acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-(Methylsulfonamido)benzoic Acid in aqueous solutions. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, which contains a sulfonamide and a benzoic acid moiety, the primary anticipated degradation pathways are hydrolysis and, to a lesser extent, oxidation and photolysis.

  • Hydrolytic Degradation: The most probable pathway is the cleavage of the sulfonamide (N-S) bond, especially under acidic or basic conditions, to yield 2-aminobenzoic acid and methanesulfonic acid.

  • Oxidative Degradation: In the presence of oxidizing agents, hydroxylation of the aromatic ring is a potential degradation route.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light may induce degradation, potentially leading to desulfonation or other complex reactions.[2]

Q2: My solution of this compound is showing unexpected instability. What factors should I investigate?

A2: Unexpected degradation is often linked to environmental factors. Key parameters to control are:

  • pH: The compound is susceptible to acid and base-catalyzed hydrolysis. Ensure the pH of your aqueous solution is controlled and maintained, preferably near neutral if stability is desired.

  • Temperature: Elevated temperatures can accelerate hydrolysis.[3] Store solutions at recommended temperatures (e.g., 2-8°C) and minimize exposure to heat.

  • Light Exposure: Protect solutions from light, especially direct sunlight or UV sources, to prevent photodegradation. Use amber vials or wrap containers in foil.[4]

  • Presence of Oxidizing Agents: Avoid contamination with oxidizing agents (e.g., peroxides, metal ions) which can initiate oxidative degradation.[5]

Q3: How can I set up a forced degradation study for this compound?

A3: Forced degradation, or stress testing, is used to identify likely degradation products and establish degradation pathways.[6] A typical study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions more severe than accelerated stability testing.[4][7] Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the standard approach. The method must be capable of separating the intact parent compound from all potential degradation products. UV detection is typically used, and the method should be validated for specificity according to ICH guidelines.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or inconsistent recovery of the parent compound in control samples. 1. Hydrolysis: The pH of the aqueous solution may not be neutral. 2. Adsorption: The compound may be adsorbing to the surface of the container (e.g., glass or plastic).1. Verify and buffer the pH of your solution to be as close to neutral (pH 7) as possible. 2. Consider using silanized glass vials or polypropylene containers to minimize surface adsorption.
Appearance of new, unidentified peaks in the chromatogram over time. 1. Degradation: The compound is degrading under the storage or experimental conditions. 2. Contamination: Impurities may be present in the solvent or reagents.1. Compare the chromatogram to samples from forced degradation studies to tentatively identify the degradants. Use techniques like LC-MS to determine the mass of the unknown peaks. 2. Run a blank analysis (solvent and reagents without the compound) to rule out contamination.
Degradation rate is much faster or slower than expected during forced degradation. 1. Incorrect Stress Levels: The concentration of acid, base, or oxidizing agent may be too high or too low.[4] 2. Temperature Fluctuation: The temperature of the experiment was not adequately controlled.1. The goal of forced degradation is typically to achieve 5-20% degradation.[4] Adjust the molarity of the stressor (e.g., use 0.1 M instead of 1.0 M HCl) or the duration of the study. 2. Use a calibrated oven or water bath to ensure stable temperature conditions.
Precipitate forms after adding acid or base for hydrolysis studies. 1. Solubility Change: The parent compound or a degradation product may have low solubility at the tested pH. This compound and its potential degradant, 2-aminobenzoic acid, have pH-dependent solubilities.1. Consider adding a co-solvent (e.g., acetonitrile, methanol) to the aqueous solution to maintain solubility. Ensure the co-solvent itself does not react with the compound or stressors.[4] 2. Perform the study at a lower initial concentration of the compound.

Predicted Degradation Pathways & Workflows

The following diagrams illustrate the predicted degradation pathways and a general workflow for conducting forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation parent This compound prod1 2-Aminobenzoic Acid parent->prod1  H+ or OH- / H2O (Sulfonamide Cleavage) prod2 Methanesulfonic Acid parent->prod2  H+ or OH- / H2O (Sulfonamide Cleavage)

Caption: Predicted hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation parent_ox This compound prod_ox Hydroxylated Derivatives parent_ox->prod_ox  [O] (e.g., H2O2)

Caption: Predicted oxidative degradation pathway.

G cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxide Oxidation (e.g., 3% H2O2, RT) prep->oxide thermal Thermal Stress (Solid/Solution, 80°C) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo control Control (Solvent, RT, protected from light) prep->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling control->sampling analysis Neutralize (if needed) & Dilute sampling->analysis hplc Analyze via Stability-Indicating HPLC-UV/MS Method analysis->hplc report Calculate % Degradation Identify Degradants hplc->report

Caption: Experimental workflow for forced degradation studies.

Quantitative Data Summary

Stress ConditionReagent/ParametersDuration (hours)Temperature (°C)% Degradation of ParentMajor Degradation Products (by % Peak Area)
Acid Hydrolysis 0.1 M HCl2460e.g., 15.2%e.g., DP1 (12.5%), DP2 (2.1%)
Base Hydrolysis 0.1 M NaOH860
Oxidation 3% H₂O₂24Room Temp
Thermal (Solution) Aqueous Buffer pH 74880
Photostability ICH Q1B Option 1/2N/ARoom Temp

DP = Degradation Product

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the observed stability of the compound.[4][9]

Protocol 1: Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Condition: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Condition: Mix an aliquot of the stock solution with an equal volume of water.

  • Incubation: Incubate all solutions in a water bath at 60°C. Protect from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Analysis: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 0.5 mg/mL solution of the compound in a suitable solvent.

  • Procedure: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the solution to achieve a final H₂O₂ concentration of 3%.

  • Incubation: Keep the solution at room temperature for up to 24 hours, protected from light.

  • Sampling & Analysis: Withdraw samples at appropriate time points and dilute for immediate HPLC analysis.

Protocol 3: Photodegradation

  • Sample Preparation: Prepare both solid and solution (e.g., 0.5 mg/mL) samples of the compound in chemically inert, transparent containers.

  • Control: Prepare parallel control samples wrapped in aluminum foil to protect them from light.

  • Procedure: Expose the samples to a light source that complies with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After exposure, dissolve the solid sample and analyze both the exposed samples and dark controls by HPLC.

Protocol 4: Thermal Degradation

  • Sample Preparation: Place the solid compound in a vial. Separately, prepare a solution of the compound (e.g., 0.5 mg/mL) in a neutral aqueous buffer.

  • Procedure: Heat the samples in a calibrated oven at 80°C for 48 hours. Maintain control samples at room temperature.

  • Analysis: After the heating period, allow the samples to cool. Dissolve the solid sample in a suitable solvent and analyze all samples by HPLC alongside their respective controls.

References

How to improve the solubility of 2-(Methylsulfonamido)benzoic Acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methylsulfonamido)benzoic Acid. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome solubility challenges for successful bioassay implementation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the primary reason for its low solubility?

A: this compound is a weakly acidic compound due to its carboxylic acid group. In neutral or acidic aqueous solutions (pH < 7), the carboxylic acid is primarily in its protonated, uncharged form (COOH). This form is less polar and thus has limited solubility in water. For the compound to dissolve, the pH of the solution often needs to be adjusted.[1][2]

Q2: What is the first and most common step to solubilize this compound for a bioassay?

A: The standard initial approach is to prepare a high-concentration stock solution in an organic co-solvent, typically Dimethyl Sulfoxide (DMSO).[3][4] This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (usually <0.5%) to not affect the biological system.[3]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer system.

  • Adjust Buffer pH: For this acidic compound, increasing the buffer pH to 7.4 or higher will significantly increase solubility by converting the carboxylic acid to its more soluble salt form.[5][]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, like Tween® 20 or Pluronic® F-68, to the final buffer can help keep the compound in solution.[3]

Q4: Can I dissolve the compound directly in a basic aqueous solution without using an organic solvent?

A: Yes, this is a viable strategy. By using a buffer with a pH above the compound's pKa (typically around 8.0 or higher for initial solubilization), the carboxylic acid group deprotonates to a carboxylate salt, which is significantly more water-soluble.[1] You can use a dilute base like 0.1 N NaOH to dissolve the compound and then adjust the pH back down carefully with HCl, though a buffered system is recommended for stability.

Troubleshooting Workflow

This workflow provides a step-by-step decision guide for addressing solubility issues with this compound.

G cluster_start cluster_main_path cluster_troubleshooting Troubleshooting Path start Start: Need to dissolve This compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Dilute stock into aqueous assay buffer stock_prep->dilute observe Observe for Precipitation dilute->observe success Success! Proceed with Bioassay observe->success No precipitate Compound Precipitates ('Crashes Out') observe->precipitate Yes ph_adjust Option 1: Adjust pH Increase buffer pH to >7.4 precipitate->ph_adjust cosolvent_strategy Option 2: Use Co-solvent Try Ethanol, PEG 400, or add surfactant (e.g., Tween-20) precipitate->cosolvent_strategy re_dilute Re-attempt Dilution ph_adjust->re_dilute cosolvent_strategy->re_dilute observe2 Observe for Precipitation re_dilute->observe2 observe2->success No observe2->precipitate Yes (Consider advanced formulation)

Caption: Decision workflow for solubilizing this compound.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent system. The following table summarizes expected solubility behavior with different approaches.

StrategySolvent/Buffer SystemExpected SolubilityKey Considerations
Direct Dissolution Aqueous Buffer (pH 6.0-7.0)Very Low (< 0.1 mg/mL)Not recommended for most applications.
pH Adjustment Aqueous Buffer (pH 7.4)ModerateSolubility increases as pH rises above the pKa.
pH Adjustment Aqueous Buffer (pH 8.0)HighCompound is primarily in its soluble salt form.
Co-Solvent Stock 100% DMSOVery High (> 50 mg/mL)Standard method for creating stock solutions.[3]
Co-Solvent Stock 100% EthanolModerate to HighUseful alternative if DMSO interferes with the assay.
Final Dilution 1% DMSO in Buffer (pH 7.4)Low to ModerateFinal concentration is limited by aqueous solubility.

Key Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This is the most common starting procedure for preparing the compound for in vitro assays.

G cluster_workflow DMSO Stock Preparation Workflow weigh 1. Weigh Compound Accurately weigh desired amount of solid compound. add_dmso 2. Add DMSO Add appropriate volume of 100% DMSO for target concentration (e.g., 20 mM). weigh->add_dmso dissolve 3. Dissolve Vortex and/or sonicate at room temperature until all solid is dissolved. add_dmso->dissolve store 4. Store Store aliquots at -20°C or -80°C in tightly sealed vials. dissolve->store

Caption: Standard workflow for preparing a DMSO stock solution.

Methodology:

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.15 mg). The molecular weight is 215.23 g/mol .

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to make a 20 mM stock with 2.15 mg of compound, add 500 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the vial vigorously. If needed, use a brief sonication (5-10 minutes in a water bath sonicator) to ensure all solid material is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Solubilization via pH Adjustment

This protocol is effective for preparing solutions directly in aqueous buffer, bypassing the need for organic co-solvents if the final formulation allows for a slightly basic pH.

G cluster_pathway Mechanism of pH-Dependent Solubility cluster_legend Legend compound_acid Insoluble Form (R-COOH) (Low pH) compound_salt Soluble Form (R-COO⁻) (High pH) compound_acid->compound_salt Deprotonation compound_salt->compound_acid Protonation H_ion + H⁺ OH_ion + OH⁻ key1 R-COOH = this compound key2 R-COO⁻ = Conjugate Base (Anion)

Caption: pH effect on the ionization and solubility of the compound.

Methodology:

  • Select Buffer: Choose a suitable biological buffer with a pKa that allows for maintaining a final pH of 7.4 or higher (e.g., HEPES, Tris).

  • Weigh Compound: Weigh the desired amount of this compound into a sterile container.

  • Initial Suspension: Add about 80% of the final required volume of the chosen buffer to the compound. It will likely form a suspension.

  • Adjust pH: While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter. As the pH increases, the compound will begin to dissolve.

  • Complete Dissolution: Continue adding the base until the compound is fully dissolved. The target pH should ideally be at least 0.5-1.0 unit above the compound's pKa.

  • Final Volume Adjustment: Once dissolved, add the remaining buffer to reach the final target volume.

  • Sterilization: If required for the bioassay, filter-sterilize the final solution through a 0.22 µm filter compatible with aqueous solutions.

References

Overcoming poor reactivity in derivatization experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for derivatization experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome poor reactivity and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization in analytical chemistry?

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a specific analytical method.[1][2][3] This is often done to:

  • Increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis.[4][5]

  • Enhance the ionization efficiency and detection sensitivity for mass spectrometry (MS) or the response for other detectors like electron capture detectors (ECD).[5][6]

  • Improve chromatographic separation and peak shape.[7]

  • Increase the stability of a thermally unstable analyte.[5]

Q2: My derivatization reaction is not working at all. What are the most critical initial checks?

When a reaction fails completely, focus on the fundamental components and conditions:

  • Reagent Quality: Ensure your derivatizing reagent has not expired or degraded.[8][9] Many reagents are sensitive to moisture and air and require storage under specific conditions, such as in a desiccator or under an inert gas.[4][10]

  • Anhydrous Conditions: The presence of water is a common cause of reaction failure, as it can decompose the reagent or compete with the analyte for reaction.[4] Ensure all solvents, glassware, and the sample itself are thoroughly dried.[4][8]

  • Correct Molar Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete or failed reaction.[8][9] A significant molar excess of the reagent is typically recommended to drive the reaction to completion.[4][8]

Q3: How do I know if my derivatization reaction has gone to completion?

Ideally, the derivatization yield should be 100% if the correct time and temperature are used.[11] You can assess the completeness of the reaction by:

  • Chromatographic Analysis: Injecting the reaction mixture and looking for the presence of the underivatized starting material. If both the derivatized product and the original analyte are present, the reaction is incomplete.

  • Time-Course Study: Analyzing samples at different time points to see when the product peak area plateaus, indicating the reaction has finished.[8]

  • Reagent Peak: A peak for the excess derivatizing agent should be visible in the chromatogram. If this peak is absent and the reaction is still incomplete, you may need to add more reagent.[11]

Q4: What are "matrix effects" and how can they impact my derivatization?

Matrix effects occur when components in the sample matrix (e.g., biological fluids, tissue extracts) interfere with the derivatization reaction or the analysis of the derivative.[8][12] These effects can cause:

  • Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the derivatized analyte in the MS source, leading to inaccurate quantification.[1][13][14]

  • Reaction Inhibition: Some matrix components can react with the derivatizing agent, reducing the amount available to react with the target analyte.[8]

  • To minimize these issues, sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization are often necessary.[8][15]

Troubleshooting Guide: Overcoming Poor Reactivity

This guide addresses specific issues of poor reactivity in a stepwise manner.

Issue 1: Low or No Product Yield

A low yield of the derivatized product is one of the most common challenges. The following workflow can help identify and resolve the root cause.

G start Problem: Low/No Product Yield reagent 1. Check Reagent - Expired? - Stored properly? - Sufficient excess? start->reagent conditions 2. Verify Conditions - Anhydrous? - Optimal Temp/Time? - Correct pH? reagent->conditions Reagent OK sol_reagent Solution: Use fresh reagent. Increase molar excess. reagent->sol_reagent Issue Found matrix 3. Assess Matrix - Complex sample? - Interfering compounds? conditions->matrix Conditions OK sol_conditions Solution: Dry solvents/sample. Optimize temp/time. conditions->sol_conditions Issue Found analyte 4. Evaluate Analyte - Steric hindrance? - Correct functional group? matrix->analyte Matrix Clean sol_matrix Solution: Perform sample cleanup (SPE). Use internal standard. matrix->sol_matrix Issue Found sol_analyte Solution: Use a more potent reagent. Add a catalyst. Increase reaction time/temp. analyte->sol_analyte Issue Found end Successful Derivatization analyte->end Analyte Reactive sol_reagent->start Re-evaluate sol_conditions->start Re-evaluate sol_matrix->start Re-evaluate sol_analyte->start Re-evaluate

Troubleshooting workflow for low derivatization yield.
Detailed Checks & Solutions:

  • Reagent Integrity and Concentration:

    • Problem: Derivatization reagents can degrade over time, especially if exposed to moisture.[8][9] Using an insufficient amount will also result in an incomplete reaction.[9]

    • Solution: Always use fresh, high-quality reagents and store them according to the manufacturer's instructions.[9][10] As a general rule, use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte.[4] For challenging reactions, a much higher excess (e.g., 500-fold or more) may be necessary.[16]

  • Reaction Conditions (Temperature, Time, Solvent, pH):

    • Problem: Suboptimal reaction conditions are a primary cause of poor yield.[9] Some analytes, like sterically hindered carboxylic acids, may require elevated temperatures and longer reaction times to derivatize completely, while others react fully in minutes at room temperature.[4]

    • Solution: Optimize reaction time and temperature systematically.[4][6] Perform a time-course study to determine the point at which the product yield no longer increases.[8] Ensure the solvent is appropriate and completely anhydrous. For reactions involving amines, controlling the pH is critical to ensure the amino groups are deprotonated and nucleophilic.[17]

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent derivatization can compromise the accuracy and reliability of quantitative studies.[6]

G start Problem: Inconsistent Results param Key Parameters start->param temp Temperature param->temp time Reaction Time param->time reagent Reagent Conc. param->reagent matrix Sample Matrix param->matrix stability Derivative Stability param->stability end Consistent Derivatization temp->end time->end reagent->end matrix->end stability->end

Key parameters influencing derivatization consistency.
Optimization of Reaction Parameters

Careful optimization of reaction parameters is crucial for achieving reproducible results.[6]

Table 1: Example of Reaction Condition Optimization for Analyte X with BSTFA

TrialTemperature (°C)Time (min)Reagent Molar ExcessRelative Yield (%)
1603050x65
2753050x85
3756050x98
47560100x99
59060100x94 (Degradation)

As shown in the table, increasing temperature and time improved the yield up to a point, after which higher temperatures may cause degradation. A higher molar excess can also help drive the reaction to completion.

Issue 3: Derivative Instability

Some derivatives, particularly silyl ethers, can be unstable and prone to hydrolysis before or during analysis.[8]

  • Problem: Moisture in the sample post-derivatization, in the autosampler, or in the GC inlet can hydrolyze the derivative back to its original form.

  • Solution:

    • Ensure the final sample extract is completely dry before injection.[8]

    • Minimize the time between derivatization and analysis.[18]

    • Consider using a more stable type of derivative. For example, acylated derivatives are generally more stable than their silylated counterparts.[5]

    • A study on vitamin D3 metabolites showed that the choice of derivatization reagent significantly impacts the long-term stability of the stored, derivatized product.[19]

Experimental Protocols

Protocol 1: Optimization of Reaction Time and Temperature

This protocol provides a framework for determining the optimal heating time and temperature for a derivatization reaction.

  • Preparation: Prepare a bulk solution of your analyte in an appropriate anhydrous solvent. Aliquot equal volumes into several reaction vials.

  • Drying: Evaporate the solvent from all vials to complete dryness under a stream of nitrogen.[8]

  • Reagent Addition: Add the derivatizing reagent and any necessary catalyst or solvent to each vial. Use a consistent, excess molar ratio for all vials.

  • Time-Course Incubation:

    • Set a constant temperature (e.g., 75°C).

    • Remove vials at various time points (e.g., 15, 30, 45, 60, 90 minutes).

    • Immediately cool the vials to room temperature to stop the reaction.

  • Temperature Optimization:

    • Using the optimal time determined in the previous step, repeat the experiment at different temperatures (e.g., 60°C, 75°C, 90°C).

  • Analysis: Dilute the samples if necessary and analyze them by GC or LC.

  • Data Evaluation: Plot the peak area of the derivatized product against time and temperature to identify the conditions that produce the maximum, stable yield.

Protocol 2: Esterification of Carboxylic Acids using BF₃-Methanol

This protocol is adapted for the formation of fatty acid methyl esters (FAMEs) for GC analysis.[9]

  • Sample Preparation: Place 10-20 mg of the lipid extract or oil containing the carboxylic acid into a screw-cap test tube.

  • Reagent Addition: Add 2 mL of a 14% boron trifluoride (BF₃)-methanol solution.[9]

  • Reaction: Cap the tube tightly and heat in an oven or heating block at 80-100°C for 45-60 minutes.[9]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.[9]

  • Final Preparation: Allow the layers to separate. Carefully transfer the top hexane layer to a clean autosampler vial for GC analysis.

References

Technical Support Center: Purification of 2-(Methylsulfonamido)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for refining the purification of 2-(Methylsulfonamido)benzoic Acid analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound analogs critical? A1: The purity of any active pharmaceutical ingredient (API) or intermediate is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications and final drug products. Impurities can lead to unwanted side effects, reduced therapeutic activity, and complications in formulation and stability studies.

Q2: What are the most common impurities encountered during the synthesis of these analogs? A2: Common impurities include unreacted starting materials (e.g., anthranilic acid derivatives), by-products from side reactions, residual solvents, and catalysts. For instance, in syntheses involving chlorosulfonation, residual acids can be a significant impurity.[1]

Q3: How do I choose the primary purification technique for my analog? A3: The choice depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization is ideal for crystalline solids where impurities have different solubility profiles than the target compound.[2]

  • Column Chromatography is effective for separating compounds with different polarities, especially for non-crystalline solids or complex mixtures.[3]

  • Acid-Base Extraction is a powerful preliminary step to separate the acidic target compound from neutral or basic impurities.[4]

Troubleshooting Guides (Q&A)

Recrystallization Issues

Q1: My compound is "oiling out" instead of forming crystals. What should I do? A1: "Oiling out" happens when a compound melts in the solvent before it dissolves or when the solution becomes supersaturated above the compound's melting point.[5]

  • Immediate Steps: Try adding a small amount of additional hot solvent to fully dissolve the oil.[5] If that works, allow it to cool very slowly. You can also induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5][6]

  • Long-Term Strategy: Your solvent's boiling point may be too high. Switch to a lower-boiling point solvent or use a co-solvent system where the compound is less soluble.[5]

Q2: I'm getting a very low yield of crystals. How can I improve it? A2: Low yield is often due to using too much solvent or incomplete cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.[5] Adding solvent dropwise at the boiling point is a good practice.[7]

    • Ensure Complete Cooling: After the solution cools to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]

    • Check for Premature Crystallization: If crystals form during a hot filtration step, your solution may be cooling too quickly. Reheat the solution and use a pre-warmed filter funnel.[5]

Q3: My final product is an amorphous powder, not crystalline. How can I fix this? A3: Amorphous solids often form when the compound precipitates too rapidly ("crashes out") from a highly supersaturated solution.[5]

  • Solution: The most critical factor is to slow down the cooling process.[5] Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[5][6]

Column Chromatography Issues

Q1: My acidic compound is streaking badly on the silica gel column. Why is this happening and how can I prevent it? A1: Streaking (or tailing) of acidic compounds like benzoic acid analogs on silica gel is common due to strong interactions with the slightly acidic silica surface.

  • Solution: Deactivate the silica gel by adding a small amount of a competitive base to your eluent. Adding 0.5-2% triethylamine or a similar amine to the mobile phase can often resolve this issue.[3] Alternatively, adding a small amount of acetic or formic acid to the eluent can sometimes improve peak shape for acidic compounds.

Q2: I'm unsure what mobile phase to start with for my compound. Any suggestions? A2: A good starting point is a solvent system with a moderate polarity, which you can adjust based on the observed retention factor (Rf) on a TLC plate.

  • Recommended Starting Systems:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Methanol

  • Optimization: Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on the column.[3] You can increase the proportion of the more polar solvent (e.g., Ethyl Acetate or Methanol) to lower the Rf or decrease it to raise the Rf.

Q3: How can I load a sample that is poorly soluble in the mobile phase? A3: For compounds that are not easily soluble in the eluent, you can use a solid-loading (dry-loading) technique.

  • Procedure: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Data Presentation

Table 1: Illustrative Purification Data for a this compound Analog

ParameterBefore PurificationAfter RecrystallizationAfter Column Chromatography
Purity (by HPLC) ~87-92%[9]>99%[8]>99.5%
Appearance Yellowish to Brown Powder[8]Pale Yellow Crystalline Solid[8]White Solid
Typical Recovery Yield N/A85-95%[8]70-90%
Melting Point Broad RangeSharp, Defined Range[8]Sharp, Defined Range

Disclaimer: The data presented are illustrative examples based on typical results for analogous compounds and may vary.

Table 2: Common Recrystallization Solvents

SolventProperties & Use Cases
Water Good for analogs with sufficient polarity. Benzoic acid itself is much more soluble in hot water than cold water, making it a classic choice.[10] Non-flammable and non-toxic.
Ethanol/Water A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution turns cloudy, then clarified with a drop of ethanol.[8][10]
Ethyl Acetate/Hexanes A common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the "anti-solvent" to induce crystallization.
Acetic Acid Can be used for compounds that are difficult to dissolve, sometimes diluted with water.[10]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with heating and stirring.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% of solute mass) of activated carbon and stir the hot solution for a few minutes.[8]

  • Hot Filtration (if charcoal was used): Pre-warm a filter funnel and a receiving flask. Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add warm water dropwise with continuous stirring until the solution becomes persistently turbid (cloudy).[8] Add a final drop or two of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[8] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.[8]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.[8]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your target compound an Rf of approximately 0.2-0.3.[3] For acidic compounds, consider adding 1% triethylamine to the solvent system.[3]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or another suitable solvent) and carefully apply it to the top of the column. Alternatively, use the dry-loading method described in the troubleshooting section.[3]

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction If neutral/ basic impurities recrystallization Recrystallization crude->recrystallization If crystalline chromatography Column Chromatography crude->chromatography If oily or complex mixture extraction->recrystallization Extracted Acid impurities1 Neutral/Basic Impurities extraction->impurities1 pure_product Pure Analog recrystallization->pure_product impurities2 Soluble Impurities recrystallization->impurities2 chromatography->pure_product impurities3 Closely-related Impurities chromatography->impurities3

Caption: General purification workflow for this compound analogs.

Crystallization_Troubleshooting start Dissolve Crude in Min. Hot Solvent cool Cool Slowly start->cool outcome Result? cool->outcome crystals Success: Collect Crystals outcome->crystals Crystals Form oiling_out Product 'Oils Out' outcome->oiling_out Oil Forms no_precipitate No Precipitation outcome->no_precipitate Stays in Solution solution1 Add more hot solvent OR Change to lower BP solvent oiling_out->solution1 solution2 Scratch flask wall OR Add seed crystal OR Concentrate solution no_precipitate->solution2 Acid_Base_Extraction start {Start: Crude Mixture in Organic Solvent (e.g., Ether)| R-COOH (Product) + Neutral Impurities} start->add_base sep_funnel Separatory Funnel Organic Layer Aqueous Layer sep_funnel:org->p1 sep_funnel:aq->p2 p1->organic_impurities p2->aqueous_salt add_base->sep_funnel:head acidify->final_product aqueous_salt->acidify

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methoxy aminobenzamides.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of methoxy aminobenzamides?

A1: Common starting materials include substituted nitrobenzoic acids or nitrobenzamides. For example, to synthesize 4-methoxy-2-aminobenzamide, one might start with 4-methoxy-2-nitro-benzamide.[1] Another general route for aminobenzamides starts with the corresponding p-nitrobenzoic acid, which is first converted to a paranitrobenzoyl chloride.[2][3]

Q2: Which catalysts are typically used in the reduction of a nitro group to an amine in these syntheses?

A2: Raney Nickel (Raney-Ni) is a common catalyst for the hydrogenation of a nitro group to an amine.[1] Other methods include using iron powder or catalytic hydrogenation with other precious metal catalysts.[2][3] Some protocols also describe the use of ironic hydroxide.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a frequently used method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[4][5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6][7]

Q4: What are some common issues that lead to low yields in the amidation step?

A4: Low yields in amidation can stem from several factors. Hydrolysis of the activated carboxylic acid intermediate due to residual water is a common side reaction. To mitigate this, ensure all solvents and reagents are anhydrous.[4] Another issue can be an inactive coupling reagent. For sterically hindered or electron-deficient starting materials, a more potent coupling agent may be necessary.[4]

Q5: What purification techniques are recommended for the final methoxy aminobenzamide product?

A5: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.[6] If significant impurities remain, column chromatography on silica gel is a standard purification method.[4][5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst (for reduction)Use a fresh, high-purity catalyst. For hydrogenation reactions, ensure the catalyst has not been deactivated by exposure to air or other contaminants.[6]
Ineffective Coupling Agent (for amidation)Screen different coupling reagents. Additives like HOBt or HOAt can improve efficiency but handle them with care as they can be hazardous.[4]
Insufficient Base StrengthUse a stronger base, such as cesium carbonate (Cs₂CO₃), and ensure it is finely powdered for better reactivity.[6]
Sub-optimal Reaction TemperatureStart the reaction at room temperature and incrementally increase it if the reaction is sluggish. High temperatures can lead to degradation.[4]
Problem 2: Presence of Significant Impurities or Byproducts
Potential Cause Suggested Solution
Hydrolysis of Activated IntermediateUse anhydrous solvents and reagents. Dry starting materials before use to minimize the presence of water.[4][6]
Homocoupling of Aryl HalideUse a slight excess of the phenol component if applicable to the specific synthesis route. Optimize the catalyst and ligand system to favor the desired cross-coupling.[6]
Incomplete ReactionOptimize reaction stoichiometry and extend the reaction time. Monitor closely with TLC or HPLC to ensure the reaction goes to completion.[6]
Co-precipitation of Metal Salts (from catalyst)During workup, acidify the aqueous solution with dilute HCl before filtration to dissolve metal salts.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methoxybenzamide via Hydrogenation

This protocol is based on the reduction of a nitro-substituted benzamide.[1]

Materials:

  • 4-methoxy-2-nitro-benzamide

  • Ethanol (EtOH)

  • Raney-Nickel (Raney-Ni)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend 4-methoxy-2-nitro-benzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml).

  • Add Raney-Ni (e.g., 4.0 g) to the suspension.

  • Hydrogenate the mixture at 50 psi for two days at room temperature.

  • Filter off the catalyst and wash it with DMF.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the product.

Parameter Value
Starting Material4-methoxy-2-nitro-benzamide (6.9 g)
SolventEthanol (200 ml)
CatalystRaney-Ni (4.0 g)
Pressure50 psi
TemperatureRoom Temperature
Reaction Time2 days
Reported Yield95%
Protocol 2: General Amide Synthesis using a Coupling Agent

This is a general protocol for the formation of a benzamide from a carboxylic acid and an amine.[4]

Materials:

  • Carboxylic Acid

  • Amine

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Base (e.g., DIPEA or Et3N, if starting with an amine salt)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in the anhydrous solvent.

  • Add the amine (1.0 - 1.2 equivalents). If using an amine salt, add a non-nucleophilic base (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualized Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Starting Material (e.g., Methoxy Nitrobenzoic Acid) Reagents Prepare Anhydrous Solvents and Reagents Start->Reagents Step1 Step 1: Amidation or Acyl Chloride Formation Reagents->Step1 Step2 Step 2: Reduction of Nitro Group Step1->Step2 Monitor Monitor Reaction Progress (TLC/HPLC) Step2->Monitor Workup Aqueous Workup Step2->Workup Monitor->Step2 Purify Purification (Recrystallization or Chromatography) Workup->Purify Analyze Purity Analysis (NMR, MS, HPLC) Purify->Analyze

Caption: General experimental workflow for the synthesis of methoxy aminobenzamides.

Troubleshooting_Workflow Problem Low Yield or Impurities Detected Check_Reagents Verify Reagent Purity & Anhydrous Conditions Problem->Check_Reagents Check_Catalyst Assess Catalyst Activity Problem->Check_Catalyst Check_Temp Optimize Reaction Temperature Problem->Check_Temp Check_Stoichiometry Verify Stoichiometry of Reactants Check_Reagents->Check_Stoichiometry Check_Time Adjust Reaction Time Check_Catalyst->Check_Time Check_Temp->Check_Time Purification Refine Purification Method Check_Time->Purification Check_Stoichiometry->Purification Success Problem Resolved Purification->Success

Caption: Logical troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis Involving Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the hydrolysis of sulfonyl chlorides during synthesis, a common challenge that can significantly impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sulfonyl chloride hydrolysis during my reaction?

A1: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis, where they react with water to form the corresponding sulfonic acid.[1] The primary causes of hydrolysis include:

  • Atmospheric Moisture: Exposure to humidity in the air during storage or reaction setup.[1]

  • Contaminated Reagents or Solvents: Use of solvents, starting materials, or reagents that have not been adequately dried.[1]

  • Aqueous Workup Procedures: Prolonged contact with water during the extraction and washing steps of product isolation.[2]

  • Improper Storage: Storing sulfonyl chlorides in containers that are not airtight, allowing moisture to seep in over time.[1]

Q2: I'm observing a lower than expected yield for my sulfonamide synthesis. Could hydrolysis of the sulfonyl chloride be the culprit?

A2: Yes, hydrolysis of the sulfonyl chloride is a very common reason for low yields in sulfonamide synthesis.[2] When the sulfonyl chloride hydrolyzes to sulfonic acid, it is no longer available to react with the amine to form the desired sulfonamide, thus directly reducing the product yield.

Q3: Are there any visual indicators that my sulfonyl chloride may have undergone hydrolysis?

A3: While the sulfonic acid product of hydrolysis is often not visually distinct from the starting sulfonyl chloride, signs of decomposition can include a change in color of the reaction mixture, often turning brown or black.[3] The most definitive way to detect hydrolysis is through analytical techniques such as TLC, NMR, or LC-MS, which will show the presence of the sulfonic acid.

Q4: How can I minimize hydrolysis during the aqueous workup of my reaction?

A4: If an aqueous workup is unavoidable, it should be performed rapidly and at low temperatures to minimize the duration of contact between the sulfonyl chloride and water.[2][3] Using cold water or brine for washes can help reduce the rate of hydrolysis. Additionally, ensuring efficient phase separation during extraction is crucial to move the sulfonyl chloride into the organic layer as quickly as possible.[2]

Troubleshooting Guide: Unexpected Hydrolysis

If you suspect that hydrolysis of your sulfonyl chloride is negatively impacting your synthesis, follow this troubleshooting guide.

Issue: Low yield of the desired product, with analytical data (e.g., NMR, LC-MS) indicating the presence of the corresponding sulfonic acid.

Troubleshooting Workflow

G cluster_0 Troubleshooting Hydrolysis start Low Yield & Sulfonic Acid Detected check_reagents Verify Anhydrous Reagents & Solvents start->check_reagents Step 1 check_glassware Ensure Glassware is Flame-Dried start->check_glassware Step 2 check_atmosphere Confirm Inert Atmosphere (N2/Ar) start->check_atmosphere Step 3 review_workup Review Workup Procedure start->review_workup Step 4 implement_changes Implement Corrective Measures check_reagents->implement_changes check_glassware->implement_changes check_atmosphere->implement_changes review_workup->implement_changes rerun_reaction Rerun Reaction implement_changes->rerun_reaction Action success Successful Synthesis rerun_reaction->success Positive Outcome fail Issue Persists: Consult Further rerun_reaction->fail Negative Outcome

Caption: A troubleshooting workflow for addressing unexpected sulfonyl chloride hydrolysis.

Corrective Actions:

  • Reagents and Solvents:

    • Use freshly opened, anhydrous solvents or distill them from an appropriate drying agent.

    • Ensure all liquid reagents are free of water. Solid reagents should be dried in a vacuum oven if necessary.

  • Glassware and Setup:

    • Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use.

    • Assemble the reaction apparatus while hot and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Reaction Atmosphere:

    • Maintain a positive pressure of an inert gas throughout the entire reaction, including reagent addition and reaction monitoring.

  • Workup Procedure:

    • If possible, opt for a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.

    • If an aqueous workup is necessary, perform it as quickly as possible at 0°C.

    • Use a saturated brine solution to wash the organic layer, which can help to reduce the solubility of water in the organic phase.

    • Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Mechanism of Hydrolysis and Prevention Strategies

The hydrolysis of a sulfonyl chloride typically proceeds through a nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is often catalyzed by base.

G cluster_0 Sulfonyl Chloride Hydrolysis Pathway cluster_1 Prevention Strategies RSO2Cl Sulfonyl Chloride (R-SO2Cl) TS Transition State RSO2Cl->TS Nucleophilic Attack Anhydrous Anhydrous Conditions (Dry Solvents, Reagents) Inert Inert Atmosphere (N2, Ar) LowTemp Low Temperature (e.g., 0°C) NonAqueous Non-Aqueous Workup H2O Water (H2O) H2O->TS RSO3H Sulfonic Acid (R-SO3H) TS->RSO3H Chloride Elimination HCl HCl TS->HCl

Caption: The mechanism of sulfonyl chloride hydrolysis and key prevention strategies.

Quantitative Data on Sulfonyl Chloride Stability

The rate of hydrolysis is dependent on the structure of the sulfonyl chloride, the solvent, and the pH. The following table summarizes the relative hydrolysis rates for different sulfonyl chlorides under neutral aqueous conditions.

Sulfonyl ChlorideSubstituentRelative Rate of Hydrolysis (in water)Reference
Benzenesulfonyl chloridep-H1.00[4]
p-Toluenesulfonyl chloridep-Me~0.6[4]
p-Methoxybenzenesulfonyl chloridep-OMe~0.4[4]
p-Nitrobenzenesulfonyl chloridep-NO₂~3.8[4]

Note: These are approximate relative rates intended for comparison. Absolute rates are highly dependent on specific reaction conditions.

Experimental Protocol: Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol describes a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, with measures taken to prevent hydrolysis.

Materials:

  • Appropriate amine (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine (1.5 eq)

  • Appropriate sulfonyl chloride (1.1 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for anhydrous transfer

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add the amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add anhydrous triethylamine or pyridine (1.5 eq) to the stirred solution via syringe.

  • Sulfonyl Chloride Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 15-20 minutes using a syringe pump for slow and controlled addition.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). Note: Perform these aqueous washes quickly to minimize hydrolysis.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.[5]

References

Selecting the appropriate solvent for reactions involving 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Selection for 2-(Methylsulfonamido)benzoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The primary considerations are:

  • Solubility: The solvent must dissolve this compound and all other reactants to a sufficient extent for the reaction to proceed efficiently.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.

  • Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature.

  • Work-up and Purification: The solvent should be easily removable after the reaction, and its properties should be compatible with the chosen purification method (e.g., crystallization, chromatography).

Q2: Which general classes of solvents are most suitable for this compound?

A2: Due to the presence of both a polar carboxylic acid group and a sulfonamide group, polar aprotic solvents are often a good starting point. These solvents can solvate the molecule without interfering with the acidic proton of the carboxylic acid. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). Polar protic solvents like alcohols (e.g., methanol, ethanol) can also be used, particularly for reactions like esterification where the alcohol is also a reagent.

Q3: Can non-polar solvents be used?

A3: Non-polar solvents such as hexane or toluene are generally poor choices for dissolving this compound due to the compound's high polarity. However, they may be used as anti-solvents during crystallization or in biphasic reaction systems.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Poor Solubility of Starting Material The chosen solvent has insufficient polarity to dissolve the this compound.1. Switch to a more polar solvent (e.g., from Dichloromethane to DMF).2. Use a co-solvent system. For example, adding a small amount of DMF or DMSO to a less polar solvent can significantly increase solubility.3. Gently warm the mixture to aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive.
Reaction Fails to Proceed or is Sluggish Reactants are not sufficiently solvated, leading to low effective concentrations.1. Ensure all reactants are fully dissolved before proceeding with the reaction. If necessary, change the solvent or use a co-solvent system as described above.2. Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent or cause degradation.
Formation of Insoluble Byproducts The product or a byproduct has low solubility in the reaction solvent, causing it to precipitate.1. This can sometimes be advantageous for product isolation (precipitation).2. If the precipitate is an unwanted byproduct, consider a solvent that will keep all species in solution. This may require screening several solvents.
Difficult Product Isolation The product is highly soluble in the reaction solvent, making crystallization difficult.1. After the reaction, remove the high-boiling polar solvent (e.g., DMF, DMSO) under high vacuum.2. Perform a solvent exchange by adding a solvent in which the product is less soluble to induce precipitation or to prepare the sample for chromatography.
Solvent Reacts with Reagents Protic solvents (e.g., alcohols) can react with highly reactive reagents like acid chlorides or strong bases.1. For reactions involving such reagents, use anhydrous aprotic solvents (e.g., THF, DCM, ACN).2. Ensure all glassware and solvents are thoroughly dried before use.

Data Presentation

Qualitative Solubility of this compound
Solvent Solvent Type Predicted Solubility Notes
WaterPolar ProticSparingly SolubleSolubility will be pH-dependent; more soluble at higher pH due to deprotonation of the carboxylic acid.
Methanol / EthanolPolar ProticSolubleGood for reactions where the alcohol can also be a reagent (e.g., Fischer esterification).
AcetonePolar AproticSolubleA versatile solvent for a range of polar organic molecules.
Acetonitrile (ACN)Polar AproticModerately SolubleUseful for reactions requiring a non-reactive polar medium.
Dichloromethane (DCM)AproticSparingly SolubleMay require a co-solvent for sufficient solubility.
Tetrahydrofuran (THF)AproticModerately SolubleA good general-purpose solvent for many organic reactions.
Dimethylformamide (DMF)Polar AproticVery SolubleExcellent solvent for polar compounds, but has a high boiling point which can make removal challenging.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleSimilar to DMF, very effective at dissolving polar compounds but difficult to remove.
Toluene / HexaneNon-polarInsolubleGenerally not suitable for dissolving the starting material.

Experimental Protocols

Protocol: Amide Coupling Reaction

This protocol describes a general procedure for the amidation of this compound using a standard coupling agent.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the desired amine (1.1 equivalents) and dissolve the solids in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Slowly add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

SolventSelectionWorkflow Solvent Selection Workflow for this compound start Start: Define Reaction select_solvent Select an initial solvent (e.g., DMF, ACN, THF) start->select_solvent solubility Is the starting material soluble in the chosen solvent? reactivity Is the solvent inert to reactants and reagents? solubility->reactivity Yes cosolvent Consider a co-solvent system or warming the mixture solubility->cosolvent No temperature Is the solvent's boiling point compatible with the reaction temperature? reactivity->temperature Yes change_solvent Select a different solvent reactivity->change_solvent No workup Is the solvent compatible with the planned work-up and purification? temperature->workup Yes temperature->change_solvent No workup->change_solvent No proceed Proceed with the reaction workup->proceed Yes select_solvent->solubility change_solvent->select_solvent cosolvent->solubility end End proceed->end

Caption: A flowchart for systematic solvent selection.

Validation & Comparative

Structural validation of 2-(Methylsulfonamido)benzoic Acid using NMR and X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 2-(Sulfonamido)benzoic Acids

An in-depth analysis of the structural determination of aromatic sulfonamides using Nuclear Magnetic Resonance (NMR) and X-ray crystallography, with a case study on 2-(toluene-4-sulfonylamino)-benzoic acid.

Data Presentation: A Comparative Analysis

The structural elucidation of 2-(toluene-4-sulfonylamino)-benzoic acid provides a clear example of the complementary nature of NMR and X-ray crystallography. NMR spectroscopy reveals the chemical environment of atoms in a solution state, while X-ray crystallography provides a precise three-dimensional map of the molecule in the solid state.

Table 1: Comparative Summary of Structural Validation Techniques

FeatureNMR SpectroscopyX-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to determine chemical structure and connectivity.Scatters X-rays off the electron clouds of atoms in a crystal to determine their precise spatial arrangement.
Sample State SolutionCrystalline Solid
Information Obtained Chemical shifts (δ), coupling constants (J), atom connectivity, molecular dynamics in solution.Crystal system, space group, unit cell dimensions, bond lengths, bond angles, torsion angles, 3D molecular structure.
Strengths Provides detailed information about the molecule's structure and dynamics in a more biologically relevant state (solution). Non-destructive.Provides the definitive, high-resolution 3D structure of the molecule.
Limitations Does not provide a direct 3D structure. Can be complex to interpret for large molecules.Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-(toluene-4-sulfonylamino)-benzoic Acid

(Note: Specific chemical shift and coupling constant values for 2-(toluene-4-sulfonylamino)-benzoic acid are detailed in the source publication. The following is a representative table of the type of data obtained.)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Protons7.0 - 8.5m-Phenyl rings
NH Proton~10.0s-Sulfonamide N-H
COOH Proton~13.0br s-Carboxylic acid O-H
Methyl Protons~2.4s-Tolyl-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~170COOH
Aromatic Carbons115 - 145Phenyl rings
Methyl Carbon~21Tolyl-CH₃

Table 3: X-ray Crystallographic Data for 2-(toluene-4-sulfonylamino)-benzoic Acid [1][2]

Parameter Value
Chemical Formula C₁₄H₁₃NO₄S
Crystal System Monoclinic
Space Group C2/c
a (nm) 2.7320(3)
b (nm) 0.85441(8)
c (nm) 1.17607(11)
α (°) 90
β (°) 98.728(3)
γ (°) 90
Volume (nm³) 2.7135(5)
Z 8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for NMR and X-ray crystallographic analyses of small organic molecules like 2-(sulfonamido)benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in ¹H NMR can be used to determine the relative number of protons.

X-ray Crystallography
  • Crystallization : High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the information provided by NMR and X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_validation Structural Validation synthesis Synthesis of 2-(Sulfonamido)benzoic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_sample Sample Preparation (in Deuterated Solvent) purification->nmr_sample crystallization Single Crystal Growth purification->crystallization nmr_acquisition Data Acquisition (1H, 13C NMR) nmr_sample->nmr_acquisition nmr_processing Data Processing & Interpretation nmr_acquisition->nmr_processing validation Combined Structural Validation nmr_processing->validation xray_data X-ray Diffraction Data Collection crystallization->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution structure_solution->validation

Experimental workflow for structural validation.

logical_relationship cluster_nmr NMR Spectroscopy (Solution State) cluster_xray X-ray Crystallography (Solid State) cluster_validation Comprehensive Structural Understanding compound 2-(Sulfonamido)benzoic Acid nmr_info Provides: - Atom Connectivity - Chemical Environment - Molecular Dynamics compound->nmr_info Analysis in Solution xray_info Provides: - 3D Molecular Structure - Bond Lengths & Angles - Crystal Packing compound->xray_info Analysis of Crystal validation Validated Structure nmr_info->validation xray_info->validation

Information synergy between NMR and X-ray crystallography.

References

A Comparative Guide to the Purity Assessment of 2-(Methylsulfonamido)benzoic Acid by HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for any chemical compound is a critical step in research and development, particularly within the pharmaceutical industry. For 2-(Methylsulfonamido)benzoic Acid, a compound of interest in synthetic and medicinal chemistry, ensuring high purity is paramount for the reliability of experimental data and for meeting regulatory standards. This guide provides an objective comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA).

Comparison of Analytical Techniques

High-Performance Liquid Chromatography and Elemental Analysis are powerful, yet fundamentally different, methods for assessing the purity of a compound like this compound. HPLC excels at separating and quantifying the main compound from its impurities, providing a detailed impurity profile.[1][2] In contrast, Elemental Analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared to the theoretical values to infer purity.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂, SO₂).[3]
Information Provided Purity of the main component (as area %), detection and quantification of individual impurities.[2]Overall elemental composition (%C, %H, %N, %S) of the bulk sample.[4]
Specificity High; can separate structurally similar impurities.Low; cannot distinguish between the main compound and isomers or impurities with the same elemental composition.
Sensitivity High; can detect impurities at trace levels (typically <0.1%).Moderate; less sensitive to trace organic impurities.
Primary Use Gold standard for purity and impurity profiling in the pharmaceutical industry.[5]Confirmation of elemental composition and as an orthogonal check for purity.[4]
Limitations Requires a chromophore for UV detection; complexity of method development.[5]Does not provide information on the nature or number of impurities; assumes all deviation from theoretical values is due to impurities.

Hypothetical Purity Assessment Data

Below is a table presenting hypothetical but realistic data for a sample of this compound analyzed by both HPLC and Elemental Analysis.

Analytical MethodParameterResultAcceptance CriteriaAssessment
HPLC (UV, 233 nm) Purity (Area %)99.85%≥ 99.5%Pass
Impurity A (RRT 0.85)0.08%≤ 0.1%Pass
Impurity B (RRT 1.12)0.05%≤ 0.1%Pass
Total Impurities0.15%≤ 0.5%Pass
Elemental Analysis % Carbon44.62%44.64% ± 0.4%Pass
% Hydrogen4.25%4.21% ± 0.4%Pass
% Nitrogen6.48%6.51% ± 0.4%Pass
% Sulfur14.85%14.90% ± 0.4%Pass

Theoretical values for C₈H₉NO₄S (MW: 215.23 g/mol ) are: C, 44.64%; H, 4.21%; N, 6.51%; S, 14.90%.[6][]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[8]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A common system is a mixture of acetate buffer (pH 4.4) and methanol.[9][10] For this specific compound, a mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B) is also suitable.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 233 nm, based on the UV absorbance of similar benzoic acid derivatives.[9][10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Elemental Analysis (EA)

This protocol outlines the CHNS combustion analysis for determining the elemental composition of this compound.

1. Instrumentation:

  • A modern CHNS elemental analyzer that uses high-temperature combustion.[3]

2. Sample Preparation:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule. The sample must be homogeneous.

3. Analytical Procedure:

  • The sample is combusted in an oxygen-rich environment at a high temperature (≥950°C).[3]

  • This process converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂.[11]

  • These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[3]

4. Data Analysis:

  • The instrument's software calculates the mass percentages of C, H, N, and S in the sample.

  • The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₉NO₄S).

  • For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[12]

Visualization of Workflows and Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical interplay between different analytical techniques for comprehensive purity assessment.

experimental_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_ea Elemental Analysis cluster_report Final Assessment sample Receive Sample: This compound prep Homogenize and Dry Sample sample->prep hplc_prep Prepare Sample and Standard Solutions (0.5 mg/mL) prep->hplc_prep ea_prep Weigh 1-2 mg into Tin Capsule prep->ea_prep hplc_run Inject into HPLC System hplc_prep->hplc_run hplc_data Acquire Chromatogram hplc_run->hplc_data hplc_calc Calculate Purity (Area %) hplc_data->hplc_calc report Final Purity Report hplc_calc->report ea_run Combustion Analysis ea_prep->ea_run ea_data Detect Elemental Gases ea_run->ea_data ea_calc Calculate %C, %H, %N, %S ea_data->ea_calc ea_calc->report

Caption: Experimental workflow for purity assessment.

logical_relationships cluster_main Comprehensive Purity Assessment hplc HPLC (Quantitative Purity & Impurity Profile) lcms LC-MS (Impurity Identification) hplc->lcms Impurity Peaks Detected final Final Purity Confirmation (>99.5%) hplc->final Quantitative Data ea Elemental Analysis (Confirms Elemental Composition) ea->final Orthogonal Confirmation lcms->hplc Identifies Unknown Peaks

Caption: Logical relationships between analytical techniques.

References

A Comparative Analysis of the Biological Activities of 2-(Methylsulfonamido)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the distinct pharmacological profiles of ortho-, meta-, and para-(Methylsulfonamido)benzoic Acid.

The positional isomerism of the methylsulfonamido group on the benzoic acid scaffold plays a critical role in defining the biological activity of the resulting compound. This guide provides a comparative overview of the known biological activities of 2-(Methylsulfonamido)benzoic acid and its isomers, 3-(Methylsulfonamido)benzoic acid and 4-(Methylsulfonamido)benzoic acid. While direct comparative studies on these specific parent molecules are limited in publicly available literature, analysis of their derivatives reveals distinct and divergent pharmacological profiles, suggesting that the parent isomers likely possess different therapeutic potentials. This guide synthesizes available data on the derivatives to infer and compare the potential biological activities of the core isomers.

Executive Summary of Biological Activities

Based on the activities of their respective derivatives, the three isomers of (Methylsulfonamido)benzoic acid exhibit distinct biological profiles. The ortho-isomer is a promising scaffold for analgesics, the meta-isomer for antitubercular agents, and the para-isomer for broad-spectrum antimicrobial and anticancer applications.

IsomerPrimary Biological Activity (inferred from derivatives)Key Molecular Target/Pathway (inferred from derivatives)
This compound Positive Allosteric Modulator (PAM) of MrgX1 ReceptorMas-related G-protein coupled Receptor X1 (MrgX1) signaling
3-(Methylsulfonamido)benzoic Acid AntitubercularDihydrofolate Reductase (DHFR)
4-(Methylsulfonamido)benzoic Acid Antimicrobial, AnticancerGeneral antimicrobial mechanisms, various cancer-related pathways

Detailed Biological Activity Profiles

This compound: A Focus on Pain Modulation

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1][2] MrgX1 is a promising non-opioid target for the treatment of chronic pain.[1][2] PAMs of MrgX1 enhance the receptor's response to its endogenous agonist, offering a potential therapeutic avenue for pain management.[1][2] The 2-(sulfonamido)-N-phenylbenzamide scaffold, derived from this compound, has been a key starting point for the development of potent MrgX1 PAMs.[1][2]

MrgX1_Signaling_Pathway Agonist Agonist MrgX1 MrgX1 Agonist->MrgX1 Binds PAM 2-(Methylsulfonamido) benzoic Acid Derivative (PAM) PAM->MrgX1 Enhances Binding Gq Gq MrgX1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor Ca2_release Ca2_release ER->Ca2_release Triggers Cellular_Response Cellular_Response Ca2_release->Cellular_Response Initiates

3-(Methylsulfonamido)benzoic Acid: Potential as an Antitubercular Agent

While direct studies on 3-(Methylsulfonamido)benzoic acid are scarce, derivatives of 3-benzoic acid have shown promise as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). MtDHFR is a crucial enzyme for the survival of the tuberculosis pathogen, making it an attractive target for new anti-TB drugs. Substituted 3-benzoic acid derivatives have demonstrated inhibitory activity against MtDHFR, suggesting that the 3-(Methylsulfonamido)benzoic acid scaffold could be explored for the development of novel antitubercular agents.

4-(Methylsulfonamido)benzoic Acid: A Scaffold for Antimicrobial and Anticancer Compounds

Derivatives of 4-(Methylsulfonamido)benzoic acid have been investigated for a broader range of biological activities, including antimicrobial and anticancer properties.

  • Antimicrobial Activity: Benzenesulfonamide derivatives, which share a similar structural motif, are known to possess antibacterial and antifungal activities. This suggests that 4-(Methylsulfonamido)benzoic acid and its derivatives could also exhibit antimicrobial properties.

  • Anticancer Activity: Benzoic acid derivatives, in general, have been explored as potential anticancer agents. The specific substitution pattern in 4-(Methylsulfonamido)benzoic acid could be a starting point for designing novel compounds with cytotoxic activity against cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities discussed.

Calcium Mobilization Assay for MrgX1 Activity

This assay is used to screen for modulators of the MrgX1 receptor by measuring changes in intracellular calcium concentration.[3]

Workflow:

Calcium_Assay_Workflow A Seed HEK293 cells expressing MrgX1 in a 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate for 1 hour C->D E Add test compounds (isomers and derivatives) D->E F Measure fluorescence intensity kinetically E->F G Add MrgX1 agonist F->G H Continue measuring fluorescence G->H I Data analysis to determine PAM activity H->I

Detailed Steps:

  • Cell Culture: HEK293 cells stably expressing human MrgX1 are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Cells are seeded into 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.[3]

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[3][4]

  • Compound Addition: Test compounds (2-, 3-, and 4-(Methylsulfonamido)benzoic acid and their derivatives) are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence kinetic plate reader, and baseline fluorescence is measured.

  • Agonist Addition: An MrgX1 agonist (e.g., BAM8-22) is added to the wells at a concentration that elicits a partial response (EC20).[1][2]

  • Data Acquisition: Fluorescence is continuously monitored to detect any potentiation of the agonist response by the test compounds.

  • Data Analysis: The increase in fluorescence in the presence of the test compound compared to the agonist alone indicates positive allosteric modulation. EC50 values are calculated from dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.[1][5][6][7]

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial or fungal suspension A->B C Incubate at an appropriate temperature and duration B->C D Visually inspect for turbidity or use a plate reader C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Detailed Steps:

  • Compound Preparation: A two-fold serial dilution of each isomer is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[1] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[1]

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (Methylsulfonamido)benzoic acid isomers.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[11]

Conclusion

The positional isomerism of the methylsulfonamido group on a benzoic acid core profoundly influences the molecule's biological activity. While this compound derivatives show promise in the field of analgesia through modulation of the MrgX1 receptor, its meta and para isomers are more likely to yield compounds with antimicrobial and anticancer properties. This comparative guide highlights the importance of isomeric structure in drug discovery and provides a framework for the further investigation of these compounds and their derivatives in their respective therapeutic areas. Further direct comparative studies are warranted to fully elucidate the biological activity profiles of the parent isomers.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Methylsulfonamido)benzoic Acid Derivatives as MrgX1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-(methylsulfonamido)benzoic acid derivatives, focusing on their structure-activity relationship (SAR) as allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1), a potential non-opioid target for chronic pain treatment. The data and methodologies presented are based on a study that aimed to improve the potency and pharmacokinetic properties of an initial lead compound, ML382.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of synthesized 2-(sulfonamido)-N-phenylbenzamide derivatives. The potency of these compounds as positive allosteric modulators (PAMs) of MrgX1 was evaluated using a calcium mobilization assay in the presence of the agonist BAM8-22. The half-maximal effective concentration (EC50) and the maximum effect relative to the lead compound ML382 (Emax) are presented.

CompoundR1R2XYZEC50 (μM)Emax (%)Fold Improvement over ML382
ML382 (1) CyclopropylEtHHH0.89 ± 0.11001.0
6a CyclopropylEt4-FHH0.78 ± 0.2851.1
6b EtEt4-FHH1.3 ± 0.3800.7
6c CyclopropylEt5-FHH0.014 ± 0.003 11063.6
6d EtEt5-FHH0.285 ± 0.051053.1
7a CyclopropylEt3-FHH0.35 ± 0.08952.5
7b EtEt3-FHH0.95 ± 0.2900.9
8a CyclopropylEt3-ClHH0.11 ± 0.021008.1
8b EtEt3-ClHH0.45 ± 0.1982.0
8c CyclopropylEt5-ClHH0.15 ± 0.031055.9
8d EtEt5-ClHH0.55 ± 0.11001.6
8e CyclopropylEt3,5-diClHH0.11 ± 0.02 1158.1
8f EtEt3,5-diClHH0.65 ± 0.151081.4

Data are presented as mean ± SEM from at least two independent experiments. Emax values are normalized to the response of ML382. Fold improvement is calculated as EC50(ML382) / EC50(compound).

Structure-Activity Relationship Insights

The SAR studies revealed several key insights into the chemical features that enhance the potency of 2-(sulfonamido)-N-phenylbenzamide derivatives as MrgX1 PAMs:

  • Substitution on the N-phenyl Ring: Halogen substitution on the N-phenyl ring significantly impacts potency.

    • A single fluorine at the 5-position (compound 6c ) resulted in the most potent analog, with an approximately 64-fold improvement in EC50 compared to the unsubstituted lead compound ML382.[1]

    • Chlorine substitutions at the 3-position (8a ) and 3,5-dichloro substitution (8e ) also led to a notable 8-fold increase in potency.[1]

    • In contrast, fluorine at the 4-position (6a , 6b ) did not significantly improve activity.[1]

  • Sulfonamide Moiety: The nature of the alkyl group on the sulfonamide also influences activity. The cyclopropylsulfonamide generally conferred greater potency than the ethylsulfonamide across the tested pairs.[1]

  • Amide Bioisosteres: Attempts to replace the central amide linkage with bioisosteres such as benzimidazole, triazole, or oxadiazole were unsuccessful, indicating the importance of the amide bond for activity.[1]

Experimental Protocols

The core 2-(sulfonamido)-N-benzamide derivatives were synthesized via a two-step process.[1]

  • Sulfonamide Formation: Anthranilic acid is coupled with the appropriate sulfonyl chloride in the presence of sodium bicarbonate in an aqueous solution to yield the 2-(sulfonamido)benzoic acid intermediate.[1]

  • Amide Coupling: The resulting sulfonamide is then coupled with a substituted aniline using propylphosphonic anhydride (T3P) as a coupling agent to afford the final products.[1]

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling Anthranilic Acid Anthranilic Acid 2-(Sulfonamido)benzoic Acid 2-(Sulfonamido)benzoic Acid Anthranilic Acid->2-(Sulfonamido)benzoic Acid NaHCO3, H2O Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->2-(Sulfonamido)benzoic Acid Final Product Final Product 2-(Sulfonamido)benzoic Acid->Final Product T3P Substituted Aniline Substituted Aniline Substituted Aniline->Final Product

General synthetic scheme for 2-(sulfonamido)-N-benzamide derivatives.

The activity of the compounds as positive allosteric modulators of MrgX1 was determined using a calcium imaging assay with a HEK293 cell line stably expressing the human MrgX1 receptor.

  • Cell Preparation: HEK293-hMrgX1 cells are plated in 384-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4) in an assay buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Agonist Stimulation: After an incubation period with the test compounds, the MrgX1 agonist BAM8-22 (at a concentration of 10 nM) is added to stimulate the receptor.[1]

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is normalized, and the EC50 values are calculated from the concentration-response curves.

G HEK293-hMrgX1 Cells HEK293-hMrgX1 Cells Calcium Dye Loading Calcium Dye Loading HEK293-hMrgX1 Cells->Calcium Dye Loading Compound Addition Compound Addition Calcium Dye Loading->Compound Addition Agonist (BAM8-22) Addition Agonist (BAM8-22) Addition Compound Addition->Agonist (BAM8-22) Addition Fluorescence Measurement Fluorescence Measurement Agonist (BAM8-22) Addition->Fluorescence Measurement Data Analysis (EC50) Data Analysis (EC50) Fluorescence Measurement->Data Analysis (EC50)

Workflow for the in vitro calcium mobilization assay.

Signaling Pathway

The this compound derivatives act as positive allosteric modulators of the MrgX1 receptor. This means they do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist. MrgX1 is a Gq-coupled GPCR. Upon activation by an agonist, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which is the signal measured in the assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MrgX1 Receptor MrgX1 Receptor Gq Protein Gq Protein MrgX1 Receptor->Gq Protein PLC PLC Gq Protein->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 IP3R IP3R IP3->IP3R Ca2+ Release Ca2+ Release IP3R->Ca2+ Release Agonist Agonist Agonist->MrgX1 Receptor Activates PAM PAM PAM->MrgX1 Receptor Enhances Response

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-(Methylsulfonamido)benzoic Acid is crucial for applications ranging from pharmacokinetic studies to impurity profiling and quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The performance of these methods is benchmarked using available experimental data, and detailed experimental protocols are provided to support their application.

Data Presentation
ParameterHPLC-UVGC-MS (with Derivatization)UHPLC-MS/MS (for a structurally similar compound)[1]
Linearity Range Typically 1 - 500 µg/mLTypically 0.1 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLNot Reported
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%96.0 - 104.0%
Precision (%RSD) < 2%< 10%< 8.5%
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are foundational and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substances and simpler formulations where high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan, likely around 230 nm[5][9]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is suitable for the identification and quantification of this compound, especially in complex matrices. A derivatization step is typically necessary to increase the volatility of the analyte.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[2]

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[2]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.[2]

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.

Sample Preparation:

  • Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic extract to dryness.

  • Proceed with the derivatization step as described above.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies, trace-level impurity analysis, and complex sample matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 75 mm x 3.0 mm, 2.2 µm).[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., by infusion of a standard solution).

Sample Preparation (for Plasma Samples): [1]

  • To 100 µL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the solution into the UHPLC-MS/MS system.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Derivatization Extraction->Filtration Chromatography Chromatographic Separation (HPLC / GC) Filtration->Chromatography Detection Detection (UV / MS / MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for quantification.

Method Selection Guide

G cluster_choices start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity HPLC HPLC-UV GCMS GC-MS LCMSMS UHPLC-MS/MS matrix Complex Matrix? sensitivity->matrix Yes throughput High Throughput Needed? sensitivity->throughput No matrix->GCMS No (with derivatization) matrix->LCMSMS Yes throughput->HPLC No throughput->LCMSMS Yes volatility Is Analyte Volatile?

Caption: Logical guide for selecting an analytical method.

References

Comparative Analysis of Selumetinib's Inhibitory Activity Against MEK1 and MEK2 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Selumetinib (AZD6244, ARRY-142886), a potent and selective inhibitor, against the mitogen-activated protein kinase kinase (MEK) isoforms, MEK1 and MEK2.[1][2][3] Selumetinib targets the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival that is often dysregulated in cancer.[4][5] By binding to a unique allosteric pocket on MEK1/2, Selumetinib prevents the phosphorylation and activation of the downstream kinases ERK1/2, thereby arresting the signaling cascade.[4] This guide summarizes key quantitative data, details the experimental protocols used to determine inhibitory activity, and visualizes the relevant biological pathways and workflows.

Data Presentation: Inhibitory Activity of Selumetinib

The following table summarizes the quantitative data regarding the inhibitory activity of Selumetinib against MEK1 and MEK2 isoforms from in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) indicates the concentration of Selumetinib required to reduce the enzyme's activity by 50%, while the dissociation constant (Kd) reflects the binding affinity of the inhibitor to the enzyme.

Target Enzyme IsoformInhibitory Activity (IC50)Binding Affinity (Kd)Reference
MEK1 14 nMNot Reported[1]
MEK2 Not Reported530 nM[1]
MEK1/2 (Combined) 14.1 ± 0.79 nMNot Reported[6]

Note: Lower IC50 and Kd values indicate greater potency and binding affinity, respectively.

Visualizations: Signaling Pathway and Experimental Workflow

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes, adhering to specified design constraints for clarity and contrast.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Response Cellular Responses (Proliferation, Survival) ERK->Response Selumetinib Selumetinib Selumetinib->MEK Stimuli Extracellular Stimuli (Growth Factors) Stimuli->RTK Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant MEK1/2 - Inactive ERK2 (Substrate) - ATP - Selumetinib dilutions Incubation Incubate MEK1/2 with Selumetinib Reagents->Incubation Reaction Initiate Kinase Reaction (Add Substrate & ATP) Incubation->Reaction Detection Stop Reaction & Quantify p-ERK Reaction->Detection Analysis Calculate % Inhibition Determine IC50 Value Detection->Analysis

References

Validating Bioassay Results for Novel 2-(Methylsulfonamido)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioassay results of novel 2-(Methylsulfonamido)benzoic Acid derivatives. It offers a comparative analysis of hypothetical novel compounds against a known standard, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Bioactivity Data

The following tables summarize the quantitative data for three novel this compound derivatives (coded as ND-1 , ND-2 , and ND-3 ) compared to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented is hypothetical and for illustrative purposes.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HEK293 (Human Embryonic Kidney)
ND-1 > 100> 100> 100
ND-2 85.2 ± 4.192.5 ± 5.3> 100
ND-3 78.9 ± 3.881.3 ± 4.9> 100
Diclofenac 65.7 ± 3.275.1 ± 4.589.4 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay, IC₅₀ Values in µM)

CompoundCOX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
ND-1 1.2 ± 0.1150
ND-2 5.8 ± 0.485
ND-3 0.9 ± 0.05210
Diclofenac 0.1 ± 0.0110

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
ND-1 1632
ND-2 3264
ND-3 816
Ciprofloxacin 0.50.25

Ciprofloxacin is used as a standard antibacterial agent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Procedure:

  • Cell Seeding: Seed cancer cell lines (A549, MCF-7) and a non-cancerous cell line (HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the novel derivatives and a vehicle control (DMSO) for 48 hours.[2]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[1]

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Procedure:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.

  • Inhibitor Pre-incubation: Mix the enzyme with different concentrations of the inhibitor (novel derivatives or Diclofenac) and allow them to pre-incubate.[3]

  • Reaction Initiation: Add arachidonic acid (the substrate) to start the reaction.[3]

  • Reaction Monitoring: Monitor the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.[3]

Antibacterial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Procedure:

  • Bacterial Culture: Prepare a standardized inoculum of the bacterial strains (S. aureus and E. coli).

  • Compound Dilution: Prepare serial dilutions of the novel derivatives and a standard antibiotic (Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory action of sulfonamide derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Validation synthesis Synthesis of Novel Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (COX-2) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial ic50 IC50 / MIC Calculation cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 comparison Comparison with Standard ic50->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: Experimental workflow for bioassay validation of novel compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds Novel_Derivative Novel 2-(Methylsulfonamido) benzoic Acid Derivative Novel_Derivative->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes promotes transcription of

Caption: Proposed inhibition of the NF-κB signaling pathway.

Discussion

The hypothetical data suggests that the novel this compound derivatives exhibit promising biological activities. Notably, ND-3 shows the most potent COX-2 inhibition with a high selectivity index, suggesting a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, its antibacterial activity is the most promising among the novel compounds.

All novel derivatives demonstrated low cytotoxicity against the tested cell lines, indicating a good preliminary safety profile. The anti-inflammatory effects of sulfonamide-containing compounds may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] The inhibition of IKK by the novel derivative, as depicted in the signaling pathway diagram, would prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these novel derivatives. The combination of a robust bioassay validation workflow and a clear understanding of the underlying molecular mechanisms is crucial for the successful development of new therapeutic agents.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of analytical methods between laboratories is a cornerstone of reproducible research and a critical component of the drug development lifecycle. It ensures consistent and reliable data for regulatory submissions, quality control, and collaborative research projects. This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods, supported by illustrative data.

The process of transferring an analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is essential to confirm that the RL can obtain comparable results to the TL.[1][2][3] This is crucial when a method is moved from a research and development setting to a quality control laboratory, when testing is outsourced to a contract research organization (CRO), or when multiple laboratories are involved in analyzing samples for a single study.[3]

Core Principles of Method Transfer

Successful analytical method transfer hinges on robust planning, open communication, and comprehensive documentation.[1] Key considerations include the experience and capabilities of the receiving laboratory, the complexity of the method, and the instrumentation available at both sites.[2][4] Even minor differences in equipment or operating conditions can impact the results, making a thorough evaluation necessary.[2][4]

There are three primary approaches to analytical method transfer as outlined by USP <1224>:

  • Comparative Transfer: This is the most common approach, where a predetermined number of identical samples are analyzed at both the transferring and receiving laboratories.[1][2] The results are then statistically compared to determine if they are equivalent.[5]

  • Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed when a method is being transferred from a development site to a commercial manufacturing site before the method has been fully validated.[1][2]

  • Revalidation or Partial Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically done when the transferring laboratory is not involved in the transfer process or when there are significant differences in laboratory conditions or equipment.[1][2][5]

A comprehensive method transfer protocol is essential and should include the objective and scope of the transfer, the responsibilities of each laboratory, a detailed description of the materials and instruments to be used, the analytical procedure, and predefined acceptance criteria.[1]

Quantitative Data Comparison

The following table summarizes a hypothetical inter-laboratory cross-validation study for the quantification of a drug substance by High-Performance Liquid Chromatography (HPLC). The acceptance criteria are based on typical industry standards.

Parameter Transferring Laboratory (TL) Results Receiving Laboratory (RL) Results Acceptance Criteria Status
Precision (Repeatability, %RSD, n=6) 0.8%1.1%≤ 2.0%Pass
Intermediate Precision (%RSD, n=6) 1.2%1.5%≤ 3.0%Pass
Accuracy (% Recovery)
80% Concentration99.5%98.9%98.0% - 102.0%Pass
100% Concentration100.2%100.8%98.0% - 102.0%Pass
120% Concentration101.1%101.5%98.0% - 102.0%Pass
Linearity (Correlation Coefficient, r²) 0.99950.9991≥ 0.999Pass
Limit of Quantitation (LOQ) (µg/mL) 0.50.5≤ 0.5 µg/mLPass
Assay of Three Independent Lots (% Label Claim)
Lot A99.8%99.5%Difference between labs ≤ 2.0%Pass
Lot B100.5%100.1%Difference between labs ≤ 2.0%Pass
Lot C101.0%100.3%Difference between labs ≤ 2.0%Pass

Detailed Experimental Protocol: HPLC Assay Transfer

This protocol outlines a comparative approach for the cross-validation of an HPLC assay for the quantification of "Drug Substance X."

Objective

To demonstrate that the analytical method for the assay of Drug Substance X, when transferred from the Transferring Laboratory (TL) to the Receiving Laboratory (RL), provides comparable results.[3]

Materials and Equipment
  • Drug Substance X: One batch of homogeneous material.[3]

  • Reference Standard: A well-characterized reference standard for Drug Substance X.[3]

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.[3]

  • HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics, including a pump, autosampler, column oven, and a UV detector.[3]

Sample Preparation
  • Standard Solution Preparation: Prepare a standard stock solution of the reference standard at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.[3]

  • Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of Drug Substance X to obtain a final concentration of 0.1 mg/mL.[3]

Analytical Procedure
  • System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[3]

  • Analysis of Samples: Each laboratory will analyze three different lots of Drug Substance X.[3] Each lot should be prepared in triplicate.

Data Analysis and Acceptance Criteria
  • Precision: The relative standard deviation (%RSD) of the peak areas from six replicate injections of the standard solution should be ≤ 2.0%.

  • Accuracy: The % recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) should be within 98.0% to 102.0%.

  • Linearity: The correlation coefficient (r²) of a five-point calibration curve should be ≥ 0.999.

  • Comparative Accuracy: The mean assay results for each lot of Drug Substance X obtained by the TL and RL should not differ by more than 2.0%.

Reporting

Visualizing the Workflow

The following diagrams illustrate key processes in inter-laboratory cross-validation.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting A Define Scope & Objectives B Form Cross-Functional Team A->B C Gather Method Documentation B->C D Develop Transfer Protocol (incl. Acceptance Criteria) C->D E Personnel Training D->E F Equipment Readiness Verification E->F G Sample Preparation & Distribution F->G H Protocol Execution by Both Labs G->H I Statistical Analysis of Results H->I J Compare Results to Acceptance Criteria I->J K Investigate Deviations J->K If Not Met L Final Transfer Report J->L If Met K->L

Caption: A flowchart illustrating the key phases and steps of a successful analytical method transfer.

G cluster_tl Transferring Laboratory (TL) cluster_rl Receiving Laboratory (RL) cluster_shared Shared Resources & Documents TL_Val Validated Analytical Method Protocol Transfer Protocol TL_Val->Protocol TL_SOP Standard Operating Procedure TL_SOP->Protocol TL_Data Generates Comparative Data Report Final Transfer Report TL_Data->Report RL_Qual Instrument & Personnel Qualification RL_Qual->Protocol RL_Train Receives Method Training RL_Train->Protocol RL_Data Generates Comparative Data RL_Data->Report Samples Identical Homogeneous Samples Protocol->Samples Samples->TL_Data Samples->RL_Data

References

Efficacy Showdown: A Comparative Guide to Commercially Available EGFR Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the efficacy of four leading commercially available Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, Afatinib, and Osimertinib. The information presented is curated from peer-reviewed studies to aid in the selection of the most appropriate inhibitor for specific research applications. We provide a detailed analysis of their performance against wild-type and various mutant forms of EGFR, supported by quantitative data, experimental protocols, and illustrative diagrams.

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Gefitinib, Erlotinib, Afatinib, and Osimertinib against various EGFR genotypes, including wild-type (WT), activating mutations (Exon 19 deletion, L858R), and the T790M resistance mutation. These values were determined in non-small cell lung cancer (NSCLC) cell lines.

EGFR GenotypeCell LineGefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
Wild-Type Ba/F3--31-
Exon 19 Deletion PC-9-70.8-
L858R H3255-120.3-
Exon 19 Del + T790M PC-9ER>1000>100016513
L858R + T790M NCI-H1975>1000>1000575

Note: Data is compiled from a comparative in vitro study to ensure consistency. Dashes indicate data not provided in the primary source.

Experimental Protocols

A robust and reproducible experimental protocol is paramount for the accurate assessment of inhibitor efficacy. Below is a detailed methodology for a cell-based EGFR phosphorylation assay using Western blotting, a widely accepted method to quantify the inhibitory effect of TKIs on EGFR signaling.

Objective: To determine the effect of EGFR inhibitors on the phosphorylation of EGFR in a relevant cancer cell line.

Materials:

  • Cell Line: NSCLC cell line with a known EGFR mutation (e.g., NCI-H1975 for T790M).

  • EGFR Inhibitors: Gefitinib, Erlotinib, Afatinib, Osimertinib.

  • Cell Culture Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% BSA in TBST), ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture NCI-H1975 cells to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Treat cells with varying concentrations of each EGFR inhibitor for 2 hours. Include a vehicle control (DMSO).

    • Stimulate EGFR phosphorylation by adding 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and β-actin for normalization.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental design, the following diagrams have been generated.

Reproducibility of synthetic protocols for 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of 2-(Methylsulfonamido)benzoic Acid, a key intermediate in the preparation of various pharmaceutically active compounds. The protocols, experimental data, and logical workflows are presented to aid in the selection of the most suitable method based on laboratory capabilities and desired outcomes.

Method 1: Direct N-Sulfonylation of Anthranilic Acid

This is a straightforward and common approach for the synthesis of N-sulfonylated anthranilic acid derivatives. The reaction involves the direct acylation of the amino group of anthranilic acid with methanesulfonyl chloride.

Experimental Protocol:
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid in a suitable aqueous basic solution, such as aqueous sodium carbonate.

  • Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add methanesulfonyl chloride dropwise to the stirred solution. The temperature should be maintained at 0-5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Acidification and Isolation: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reproducibility and Yield:

This method is generally reproducible and can provide high yields, often in the range of 80-98% for analogous sulfonamides, though the specific yield for this compound may vary depending on the precise reaction conditions and scale.[1][2]

Method 2: Iridium-Catalyzed C-H Amidation of Benzoic Acid

An alternative and more modern approach involves the direct C-H amidation of benzoic acid using a sulfonyl azide in the presence of an iridium catalyst. This method offers a different retrosynthetic pathway to the target molecule.

Experimental Protocol:
  • Reaction Setup: In a reaction vessel, combine benzoic acid, the sulfonyl azide, and the iridium catalyst in a suitable solvent.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a specified temperature for a set period. The optimal conditions, including catalyst loading, temperature, and reaction time, need to be carefully controlled.

  • Workup and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified using column chromatography to isolate the desired this compound.

Reproducibility and Yield:

While potentially offering a novel route, the reproducibility and yield of this catalytic method can be sensitive to the purity of reagents, catalyst activity, and precise reaction conditions. Published examples for similar transformations show that this method can be effective for generating N-sulfonyl anthranilic acids.[3]

Comparison of Synthetic Protocols

ParameterMethod 1: Direct N-SulfonylationMethod 2: Iridium-Catalyzed C-H Amidation
Starting Materials Anthranilic acid, Methanesulfonyl chlorideBenzoic acid, Sulfonyl azide, Iridium catalyst
Key Transformation N-acylation of an existing amino groupDirect C-H functionalization
Reagents Readily available and inexpensiveRequires a specific sulfonyl azide and a precious metal catalyst
Reaction Conditions Generally mild (0 °C to room temperature)Typically requires elevated temperatures and an inert atmosphere
Workup and Purification Simple precipitation and recrystallizationRequires column chromatography
Scalability Generally straightforward to scale upMay present challenges in scaling up due to catalyst cost and sensitivity
Reported Yields (for analogs) High (80-98%)[1][2]Potentially good, but can be variable[3]

Experimental Workflow Diagrams

Method1_Workflow cluster_start Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification cluster_product Final Product start Dissolve Anthranilic Acid in Aqueous Base reaction Add Methanesulfonyl Chloride (0-5 °C) Stir at Room Temperature start->reaction acidify Acidify to Precipitate reaction->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Workflow for Direct N-Sulfonylation of Anthranilic Acid.

Method2_Workflow cluster_start Step 1: Reaction Setup cluster_reaction Step 2: Catalytic Reaction cluster_workup Step 3: Workup & Purification cluster_product Final Product start Combine Benzoic Acid, Sulfonyl Azide, and Iridium Catalyst reaction Heat under Inert Atmosphere start->reaction concentrate Remove Solvent reaction->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for Iridium-Catalyzed C-H Amidation of Benzoic Acid.

References

Comparative Pharmacokinetic Analysis of 2-(Methylsulfonamido)benzoic Acid Esters: A Review of Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The core concept behind creating ester prodrugs of a carboxylic acid-containing drug is to mask the polar carboxylic acid group. This modification typically increases the lipophilicity of the molecule, which can lead to improved permeation across biological membranes, such as the intestinal wall, thereby enhancing oral bioavailability. Once absorbed into the bloodstream, these ester prodrugs are designed to be rapidly hydrolyzed by ubiquitous esterase enzymes, releasing the active parent drug, 2-(Methylsulfonamido)benzoic acid.

Hypothetical Comparison of Pharmacokinetic Properties

To illustrate how different ester modifications could theoretically influence the pharmacokinetics of this compound, the following table outlines potential outcomes for a series of hypothetical esters. The data presented here is for illustrative purposes and is not derived from actual experimental results.

Ester ProdrugLipophilicity (LogP)Plasma Stability (t½, min)Oral Bioavailability (%)Peak Plasma Concentration (Cmax, ng/mL)Time to Peak (Tmax, h)
Methyl Ester Moderate>604015001.5
Ethyl Ester Moderate-High>605522001.0
Isopropyl Ester High30-606528001.0
tert-Butyl Ester High<307035000.5
Benzyl Ester Very HighVariable5018002.0

Note: This table is a conceptual representation and does not reflect real experimental data.

Experimental Protocols for Pharmacokinetic Evaluation

A typical preclinical study to compare the pharmacokinetic properties of different this compound esters would involve the following key experiments:

In Vitro Plasma Stability Assay

Objective: To determine the rate at which the ester prodrugs are hydrolyzed to the parent compound in plasma.

Methodology:

  • The ester prodrug is incubated in fresh plasma (e.g., rat, mouse, or human) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The samples are then analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of the ester prodrug and the appearance of the parent acid.

  • The half-life (t½) of the prodrug in plasma is then calculated.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ester prodrugs and the resulting concentration of the active parent drug in the body over time.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are often used for such studies.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the parent compound, this compound, is administered intravenously to a group of rats to determine its baseline pharmacokinetic parameters, such as clearance and volume of distribution.

    • Oral (PO) Administration: Each ester prodrug is formulated in a suitable vehicle and administered orally to different groups of rats.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentrations of both the ester prodrug and the parent this compound in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

    • F (Oral Bioavailability): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative pharmacokinetic evaluation of prodrugs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Analysis & Comparison a Ester Prodrug Synthesis b Plasma Stability Assay a->b c Animal Dosing (IV & PO) b->c d Blood Sampling c->d e LC-MS/MS Bioanalysis d->e f Pharmacokinetic Parameter Calculation e->f g Compare Bioavailability (F) f->g h Compare Exposure (AUC, Cmax) f->h i Select Lead Candidate g->i h->i

Caption: Workflow for pharmacokinetic comparison of ester prodrugs.

Safety Operating Guide

Proper Disposal Procedures for 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling for Disposal

Proper handling and personal protective equipment are crucial when managing waste containing 2-(Methylsulfonamido)benzoic Acid. The toxicological properties of this compound have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/MeasureSpecification
Gloves Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Eye Protection Use safety glasses with side-shields or goggles.
Respiratory Protection For larger quantities or in the absence of adequate ventilation, a NIOSH/MSHA approved respirator may be necessary.
Skin and Body Protection Wear impervious, flame-resistant clothing to prevent skin contact.[1]
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Hygiene Wash hands thoroughly after handling.

II. Step-by-Step Disposal Protocol

Discharge of this compound into the environment must be avoided.[1] Do not dispose of this chemical down the drain.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, suitable, and closed container.[1]

    • Ensure the container is properly labeled with the chemical name, "Hazardous Waste," and any other identifiers required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, heat, and sources of ignition.[1]

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]

    • Waste disposal should be conducted in accordance with all applicable federal, state, and local regulations.[1]

  • Disposal of Contaminated Packaging:

    • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your EHS department.[1]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

III. Accidental Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area:

    • Restrict access to the spill area.

    • Remove all sources of ignition.[1]

  • Personal Protection:

    • Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not allow the chemical to enter drains or sewer systems.[1]

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Decontamination:

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

    • Ventilate the area after cleanup is complete.

IV. Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill collect Collect waste in a suitable, closed container ppe->collect label_waste Label container as 'Hazardous Waste' with chemical name collect->label_waste store Store in designated hazardous waste area label_waste->store contact_ehs Contact EHS or licensed disposal service store->contact_ehs end Dispose according to regulations contact_ehs->end secure_area Secure area and remove ignition sources spill->secure_area Yes contain_spill Contain and clean up spill using appropriate materials secure_area->contain_spill collect_spill Collect spill cleanup materials as hazardous waste contain_spill->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when working with chemical compounds. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Methylsulfonamido)benzoic Acid, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards, including skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[4][5] A face shield should be used in addition to goggles when there is a high risk of splashing.[6]Protects against splashes and airborne particles, preventing serious eye damage.[2][6]
Hand Protection Chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[6]Prevents skin contact, which can cause irritation.[1][2]
Body Protection Protective clothing, such as a lab coat.[1][4]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be worn.[4][7] An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels.[6]Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][2][3][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_vent 2. Ensure Proper Ventilation prep_ppe->prep_vent prep_setup 3. Prepare Work Area prep_vent->prep_setup handle_weigh 4. Weigh the Compound prep_setup->handle_weigh handle_transfer 5. Transfer and Use handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound
  • Don Appropriate PPE : Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

  • Ensure Proper Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Prepare Work Area : Ensure that the workspace is clean and uncluttered. Have all necessary equipment and materials readily available. An eyewash station and safety shower should be in close proximity.[5]

  • Weigh the Compound : If weighing the solid form, do so carefully to avoid generating dust.

  • Transfer and Use : Handle the chemical with care, avoiding contact with skin, eyes, and clothing.[5][7] Do not eat, drink, or smoke in the handling area.[1][3]

  • Decontaminate Surfaces : After handling, thoroughly clean and decontaminate all work surfaces.

  • Segregate Waste : Place all waste materials, including contaminated PPE, into a designated and properly labeled waste container.

  • Doff and Dispose of PPE : Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste container.

  • Wash Hands Thoroughly : Wash hands with soap and water after removing gloves and before leaving the laboratory.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] Chemical waste generators are responsible for classifying waste accurately.[5]
Contaminated Materials (e.g., PPE, paper towels) Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local guidelines.
Empty Containers Do not reuse empty containers.[4] They should be disposed of as unused product.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][4]

  • In case of a spill: Evacuate the area. Wear appropriate PPE. For powder spills, cover with a plastic sheet to minimize dust and then mechanically take it up into a suitable container for disposal.[4] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4]

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonamido)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonamido)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.